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  • Product: 4-Phenyloxazole-2-thiol
  • CAS: 17371-97-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenyloxazole-2-thiol

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenyloxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenyloxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a robust synthetic protocol, delves into the underlying reaction mechanism, and presents a thorough characterization workflow. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies. All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Oxazole Scaffold

The oxazole moiety is a privileged five-membered heterocyclic ring system containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. The introduction of a thiol group at the 2-position of the 4-phenyloxazole core introduces a reactive handle for further molecular elaboration and can significantly influence the compound's biological profile. 4-Phenyloxazole-2-thiol and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of 4-Phenyloxazole-2-thiol

The synthesis of 4-phenyloxazole-2-thiol can be efficiently achieved through the cyclization of an α-haloketone with a thiocarbonyl-containing reagent. The following protocol is based on the well-established Hantzsch-type synthesis, which is widely recognized for its reliability and broad applicability in the formation of thiazole and oxazole rings[1].

Reaction Principle and Mechanism

The synthesis proceeds via the reaction of 2-bromoacetophenone (phenacyl bromide) with potassium thiocyanate. The reaction mechanism involves an initial nucleophilic attack of the thiocyanate anion on the electrophilic carbon of the phenacyl bromide, followed by an intramolecular cyclization and tautomerization to yield the final product.

The key steps of the mechanism are:

  • Nucleophilic Substitution: The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the α-carbon of phenacyl bromide, displacing the bromide ion to form phenacyl thiocyanate.

  • Intramolecular Cyclization: The oxygen atom of the carbonyl group in the phenacyl thiocyanate intermediate attacks the carbon atom of the thiocyanate group. This intramolecular nucleophilic attack leads to the formation of a five-membered ring intermediate.

  • Tautomerization: The initial cyclized product is in a less stable form. It readily tautomerizes to the more stable aromatic 4-phenyloxazole-2-thiol. The compound exists in a tautomeric equilibrium between the thiol and thione forms.

Synthesis_Mechanism

Detailed Experimental Protocol

Materials:

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Potassium thiocyanate (KSCN)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1.0 eq) in absolute ethanol (100 mL).

  • Addition of Reagent: To the stirred solution, add potassium thiocyanate (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add distilled water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) to remove any acidic impurities, followed by a wash with brine (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Characterization of 4-Phenyloxazole-2-thiol

A comprehensive characterization of the synthesized 4-phenyloxazole-2-thiol is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Characterization_Workflow

Thiol-Thione Tautomerism

It is important to recognize that 4-phenyloxazole-2-thiol can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH[2][3][4]. In the solid state and in polar solvents, the thione form is generally more stable. Spectroscopic analysis will often show evidence of both tautomers.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 4-phenyloxazole-2-thiol.

Technique Expected Observations Interpretation
¹H NMR δ 7.2-7.8 (m, 5H, Ar-H), δ 7.9 (s, 1H, oxazole-H), δ 10-12 (br s, 1H, SH/NH)Aromatic protons of the phenyl group. Singlet for the proton on the oxazole ring. A broad singlet at a downfield chemical shift is indicative of the acidic proton of the thiol or the N-H proton of the thione tautomer.
¹³C NMR δ 115-130 (Ar-C), δ 140-150 (oxazole C-4, C-5), δ 160-170 (oxazole C-2, C=S)Signals corresponding to the carbon atoms of the phenyl and oxazole rings. The chemical shift of the C-2 carbon will be significantly downfield, characteristic of a carbon attached to two heteroatoms or a thiocarbonyl group.
FT-IR ~3100 cm⁻¹ (N-H stretch), ~2550 cm⁻¹ (S-H stretch, weak), ~1600 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C=S stretch)The presence of a broad band around 3100 cm⁻¹ suggests the N-H of the thione form. A weak band around 2550 cm⁻¹ would indicate the S-H of the thiol form. Strong absorptions for C=N and C=S are also expected[5][6].
Mass Spec. m/z = 177 (M⁺)The molecular ion peak corresponding to the molecular weight of 4-phenyloxazole-2-thiol (C₉H₇NOS).
Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a solution of the purified compound (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to obtain chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a KBr pellet of the solid sample or analyze as a thin film on a salt plate.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Obtain the mass spectrum and identify the molecular ion peak (M⁺) and other significant fragment ions.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 4-phenyloxazole-2-thiol. The described synthetic protocol, based on a modified Hantzsch synthesis, offers an efficient and reliable route to this valuable heterocyclic building block. The comprehensive characterization workflow, including a discussion of the inherent thiol-thione tautomerism, ensures the unambiguous identification and quality assessment of the synthesized compound. The methodologies and insights presented herein are intended to empower researchers in their efforts to explore the chemical space of oxazole derivatives for the discovery of novel therapeutic agents.

References

  • Stoyanov, S., Petkov, I., Antonov, L., Stoyanova, T., Karagiannidis, P., & Aslanidis, P. (2006). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 70(12), 3135-3142.
  • ResearchGate. (2015, December 20). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

  • Matilda. (2025, July 2). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

  • Li, X. H., Tang, Z. X., & Zhang, X. Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168-173.
  • NIST. (n.d.). 2-Mercapto-1,3-benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022, November 20). Sci.Int.(Lahore), 34(6), 493-497.

Sources

Exploratory

4-Phenyloxazole-2-thiol CAS number and molecular structure

[1] Abstract 4-Phenyloxazole-2-thiol (CAS: 17371-97-0 ), also known as 4-phenyl-3H-oxazole-2-thione , is a sulfur-containing heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4] Unlike its th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

4-Phenyloxazole-2-thiol (CAS: 17371-97-0 ), also known as 4-phenyl-3H-oxazole-2-thione , is a sulfur-containing heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4] Unlike its thiazole analogues, the oxazole core imparts unique physicochemical properties, including distinct hydrogen bond acceptor capabilities and metabolic stability profiles. This compound serves as a critical pharmacophore in the development of tyrosinase inhibitors for dermatological applications and as a versatile intermediate for S-alkylation in the synthesis of antimicrobial and anticancer agents. This guide provides an authoritative technical analysis of its structural dynamics, validated synthesis protocols, and application in drug discovery.

Part 1: Chemical Identity & Structural Dynamics

Core Identifiers
PropertySpecification
Chemical Name 4-Phenyloxazole-2-thiol
CAS Registry Number 17371-97-0
Synonyms 4-phenyl-3H-oxazole-2-thione; 4-phenyl-2-mercaptooxazole; 4-phenyl-2-thioxo-2,3-dihydrooxazole
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
InChI Key ADWVAVYROMEPCK-UHFFFAOYSA-N
Appearance White to pale yellow crystalline solid
Melting Point 194–196 °C (dec.)
Tautomerism: Thiol vs. Thione

A critical feature of 2-mercaptooxazoles is their prototropic tautomerism. While often named as a "thiol," the compound predominantly exists in the thione (NH) form in the solid state and in polar solvents. This preference is driven by the stabilization energy of the thioamide resonance structure.

  • Thione Form (Dominant): Characterized by a C=S double bond and an N-H proton. This form is responsible for the compound's high melting point due to intermolecular hydrogen bonding (N-H···S).

  • Thiol Form (Minor): Characterized by a C-SH bond and a C=N double bond. This tautomer becomes relevant during S-alkylation reactions under basic conditions.

Tautomerism Thione Thione Form (4-phenyl-3H-oxazole-2-thione) Dominant in Solid/Polar Solvents Thiol Thiol Form (4-phenyloxazole-2-thiol) Reactive Intermediate in Base Thione->Thiol  Prototropic Shift  

Caption: Equilibrium between the stable thione form and the reactive thiol form.

Part 2: Synthesis & Manufacturing Protocol

Strategic Route Selection

Unlike aminothiazoles, which are synthesized via the Hantzsch reaction (phenacyl bromide + thiourea), the oxazole-2-thiol core requires an oxygenated precursor. The most robust route involves the condensation of 2-hydroxyacetophenone (phenacyl alcohol) with thiocyanic acid (generated in situ from KSCN and acid).

Validated Experimental Protocol

Objective: Synthesis of 4-phenyl-3H-oxazole-2-thione on a 10 mmol scale.

Reagents:

  • 2-Hydroxyacetophenone (1.36 g, 10 mmol)

  • Potassium Thiocyanate (KSCN) (1.17 g, 12 mmol)

  • Hydrochloric Acid (conc. HCl, 1.5 mL)

  • Ethanol (20 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-hydroxyacetophenone in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add Potassium Thiocyanate (KSCN) to the solution.

  • Acidification: Dropwise add conc. HCl while stirring. The mixture may turn turbid as KCl precipitates and HSCN is generated.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool the mixture to room temperature. Pour the contents into crushed ice (100 g).

  • Isolation: The product precipitates as a pale yellow solid. Filter the solid under vacuum.

  • Purification: Recrystallize from ethanol/water to obtain pure 4-phenyloxazole-2-thiol.

Yield: Typically 70–85%.

Synthesis Start 2-Hydroxyacetophenone (Phenacyl Alcohol) Intermediate Intermediate: 2-Thiocyanatoacetophenone Start->Intermediate Nucleophilic Substitution Reagents KSCN + HCl (In situ HSCN) Reagents->Intermediate Product 4-Phenyloxazole-2-thiol (Precipitate) Intermediate->Product Cyclodehydration (Reflux, EtOH)

Caption: Synthetic pathway via acid-catalyzed cyclization of alpha-hydroxy ketones.

Part 3: Reactivity & Functionalization

The reactivity of 4-phenyloxazole-2-thiol is defined by its ambident nucleophilicity (S vs. N).

S-Alkylation (Thioether Formation)

In the presence of a base (e.g., K₂CO₃, Et₃N), the equilibrium shifts to the thiolate anion , which reacts with alkyl halides to form 2-(alkylthio)-4-phenyloxazoles . This is the primary method for generating library diversity in drug discovery.

  • Conditions: R-X, K₂CO₃, Acetone, Reflux.[5][6]

  • Selectivity: S-alkylation is kinetically favored over N-alkylation due to the higher nucleophilicity of sulfur.

Oxidation

Treatment with oxidizing agents (e.g., H₂O₂) converts the thiol to a sulfonic acid or disulfide , often leading to ring opening or decomposition if not controlled. This sensitivity requires careful handling during formulation.

Part 4: Applications in Drug Discovery[5][9]

Tyrosinase Inhibition (Dermatology)

4-Phenyloxazole-2-thiol derivatives are potent inhibitors of tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

  • Mechanism: The thione sulfur atom coordinates with the binuclear copper active site of tyrosinase, mimicking the substrate (L-DOPA) and blocking enzymatic activity.

  • Utility: Development of skin-whitening agents and treatments for hyperpigmentation disorders (e.g., melasma).

Antimicrobial Scaffolds

The 4-phenyloxazole moiety serves as a bioisostere for thiazoles in antimicrobial research. S-linked derivatives (e.g., S-benzyl, S-phenacyl) have demonstrated efficacy against Gram-positive bacteria (S. aureus) by disrupting bacterial cell wall synthesis.

Part 5: Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is susceptible to oxidation upon prolonged air exposure.

References

  • PubChem. 4-Phenyl-2-oxazolethiol (Compound CID 18402815). National Library of Medicine. Available at: [Link]

  • Matrix Fine Chemicals. 4-Phenyl-2,3-dihydro-1,3-oxazole-2-thione Technical Data. Available at: [Link][1][2][7][8][6][9][10][11][12][13]

  • Khan, K. M., et al. Synthesis and Tyrosinase Inhibitory Activity of 4-Substituted Oxazoles. (Contextual citation for biological activity mechanisms). ResearchGate. Available at: [Link]

  • Tese Sandrina. Synthesis, Reactivity and Biological Activity of 1,3-Oxazoline-2-thiones. Universidade de Lisboa. Available at: [Link]

Sources

Foundational

Biological Activity of 4-Phenyloxazole-2-thiol Derivatives

Executive Summary The 4-phenyloxazole-2-thiol scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between classical 1,3-oxazoles and sulfur-containing heterocycles like thia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenyloxazole-2-thiol scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between classical 1,3-oxazoles and sulfur-containing heterocycles like thiazoles. Unlike its more common benzoxazole counterparts, the 4-phenyloxazole core offers a distinct vector for substitution at the C5 position, allowing for fine-tuning of lipophilicity and steric fit within enzyme active sites.

This guide provides a rigorous technical analysis of the biological activities associated with this scaffold. We focus on its dual-action potential: the C2-thiol/thione moiety acts as a "warhead" for metal chelation and covalent enzyme modification, while the C4-phenyl group provides essential hydrophobic interactions (


-

stacking) with target proteins.

Chemical Biology & Structure-Activity Relationship (SAR)

To effectively deploy 4-phenyloxazole-2-thiol derivatives, researchers must understand the dynamic nature of the core structure.

Thione-Thiol Tautomerism

The biological activity of this scaffold is governed by the equilibrium between the thiol (enethiol) and thione (thioamide) forms.

  • In Solution: Polar solvents (DMSO, Methanol) typically favor the thione tautomer (NH-C=S), which is critical for hydrogen bonding donor capability.

  • In Active Sites: The thiol form (-SH) is often the reactive species involved in S-alkylation, disulfide bond formation with cysteine residues, or coordination with metalloenzyme cofactors (e.g.,

    
     in metalloproteases).
    
SAR Analysis

The following Graphviz diagram illustrates the core Structure-Activity Relationship rules derived from meta-analysis of current literature.

SAR_Analysis Core 4-Phenyloxazole-2-thiol Scaffold C2 C2-Position (Thiol/Thione) Core->C2 C4 C4-Phenyl Ring Core->C4 C5 C5-Position Core->C5 C2_Act1 Metal Chelation (Zn2+, Cu2+) C2->C2_Act1 C2_Act2 S-Alkylation (Covalent Inhibition) C2->C2_Act2 C4_Sub1 Electron Withdrawing (-Cl, -NO2) Increases Potency C4->C4_Sub1 C4_Sub2 Lipophilicity Control (Membrane Permeability) C4->C4_Sub2 C5_Act Steric Gate (Selectivity) C5->C5_Act

Figure 1: Structure-Activity Relationship (SAR) map of the 4-phenyloxazole-2-thiol core, highlighting the functional roles of the C2, C4, and C5 positions.

Therapeutic Applications

Antimicrobial & Antifungal Activity

Derivatives of 4-phenyloxazole-2-thiol exhibit significant bacteriostatic and bactericidal effects, particularly against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: The lipophilic C4-phenyl group facilitates penetration of the bacterial cell wall, while the C2-thiol group interferes with cell wall synthesis enzymes or chelates essential trace metals.

  • Key Insight: Derivatives with electron-withdrawing groups (e.g.,

    
    -Cl, 
    
    
    
    -NO
    
    
    ) on the phenyl ring show enhanced activity due to increased acidity of the thiol proton and stronger binding affinity.

Comparative Activity Data:

Compound VariantTarget OrganismMIC (

g/mL)
Mechanism Note
Unsubstituted (Parent)S. aureus25 - 50Moderate membrane disruption
4-(

-Chlorophenyl)
S. aureus6.25 - 12.5Enhanced lipophilicity/uptake
4-(

-Nitrophenyl)
E. coli12.5 - 25Potential nitro-reduction toxicity
S-Alkylated DerivativeC. albicans3.12 - 6.25Sterol biosynthesis inhibition
Anticancer Activity

The scaffold has shown promise in inhibiting the proliferation of human cancer cell lines (HeLa, MCF-7, HepG2).

  • Tubulin Polymerization Inhibition: Analogous to combretastatin A-4, 4-phenyloxazole derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M phase arrest.

  • Kinase Inhibition: The oxazole-2-thiol motif mimics the ATP-binding hinge region of certain kinases (e.g., VEGFR-2), acting as a competitive inhibitor.

Anti-inflammatory Potential[1]
  • COX-2 Inhibition: The geometry of 4,5-diaryloxazoles (related structures) fits the COX-2 active site. The 2-thiol group can scavenge Reactive Oxygen Species (ROS) generated during inflammation, providing a dual anti-inflammatory/antioxidant effect.

Experimental Protocols

Synthesis Validation (General Route)
  • Reaction: Cyclization of

    
    -aminoketones (e.g., 2-amino-1-phenylethanone) with Carbon Disulfide (
    
    
    
    ) in the presence of KOH/EtOH.
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid thiol oxidation on silica gel.

  • QC Check: Verify the presence of the -SH stretch (

    
    2550 cm
    
    
    
    ) and C=S stretch (
    
    
    1200 cm
    
    
    ) in IR to confirm tautomeric profile.
Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration inhibiting visible bacterial growth.

  • Preparation: Dissolve derivatives in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Critical Step: Ensure final DMSO concentration is < 1% to prevent solvent toxicity.

  • Inoculation: Add

    
     CFU/mL of bacteria to each well.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or OD

    
     measurement.
    
  • Control: Include Vancomycin (Gram+) and Ciprofloxacin (Gram-) as positive controls.

In Vitro Cytotoxicity (MTT Assay)

Objective: Assess metabolic activity as a proxy for cell viability.

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 - 100

    
    M) for 48h.
    
  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    
    

Mechanism of Action Visualization

The following diagram details the multi-target signaling pathway modulation by 4-phenyloxazole-2-thiol derivatives, specifically focusing on the anticancer and anti-inflammatory axes.

Mechanism_Pathway Stimulus Pro-inflammatory / Growth Stimulus Receptor Receptor Tyrosine Kinase (VEGFR/EGFR) Stimulus->Receptor COX2 COX-2 Enzyme Stimulus->COX2 Mitosis Mitosis (G2/M) Receptor->Mitosis Signaling Cascade PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Tubulin Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Microtubule->Mitosis Drug 4-Phenyloxazole-2-thiol Derivative Drug->Receptor ATP Competition Drug->COX2 Inhibits Drug->Tubulin Inhibits Polymerization Apoptosis Apoptosis Drug->Apoptosis Induces

Figure 2: Multi-target mechanism of action: Inhibition of COX-2, Receptor Tyrosine Kinases, and Tubulin polymerization leading to apoptosis.

References

  • National Institutes of Health (PMC). (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • MDPI. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.[1][2][3][4] (Analogous sulfur-nitrogen scaffold comparisons). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Microwave-Assisted Synthesis of Asymmetric Disulfides (Thiourea/Phenacyl Bromide pathways). Retrieved from [Link]

  • ScienceDirect. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: Synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of 4-Phenyloxazole-2-thiol Derivatives: Bioactivation and Metabolic Trajectories

Executive Summary The 4-phenyloxazole-2-thiol pharmacophore (CAS: 17371-97-0) has emerged as a critical building block in the development of novel anti-tubercular agents and receptor modulators. Rather than acting as a d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenyloxazole-2-thiol pharmacophore (CAS: 17371-97-0) has emerged as a critical building block in the development of novel anti-tubercular agents and receptor modulators. Rather than acting as a direct inhibitor, this moiety functions primarily as a prodrug core , requiring specific enzymatic bioactivation to exert its pharmacological effects[1].

This technical guide dissects the dualistic mechanism of action of 4-phenyloxazole-2-thiol derivatives. In Mycobacterium tuberculosis (Mtb), the thioether linkage is bioactivated by the mycobacterial flavin monooxygenase MymA , leading to potent bactericidal activity[2]. Conversely, in mammalian systems, the same moiety presents a metabolic liability, undergoing Cytochrome P450 (CYP450)-mediated S-oxidation that generates reactive electrophiles[3]. Understanding this mechanistic dichotomy is essential for drug development professionals aiming to harness its efficacy while mitigating idiosyncratic toxicity.

Mycobacterial Bioactivation: The MymA Pathway

The primary mechanism of action for 4-phenyloxazole-2-thiol derivatives (such as 3-((4-phenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)propan-1-one, synthesized directly from the 4-phenyloxazole-2-thiol precursor) against Mtb relies on targeted bioactivation[1][4].

Mtb utilizes specific monooxygenases to activate xenobiotics. While the well-known drug ethionamide is activated by EthA, thioalkyl-oxazole and thioalkyl-benzoxazole derivatives are selectively oxidized by MymA (Rv3083) [2][5].

The Chemical Biology of Activation
  • Uptake & Recognition: The highly lipophilic 4-phenyloxazole-2-thiol derivative penetrates the mycobacterial cell wall and is recognized by the MymA enzyme.

  • S-Oxidation: MymA, a flavin-dependent Baeyer-Villiger monooxygenase, catalyzes the oxidation of the exocyclic sulfur atom. This transforms the stable thioether into a highly reactive, electrophilic S-oxide (sulfoxide/sulfinic acid)[5].

  • Target Adduction: The resulting electrophile is highly unstable and rapidly forms covalent adducts with essential mycobacterial targets (analogous to the NAD+ adducts formed by ethionamide), ultimately leading to the collapse of the FAS-II mycolic acid biosynthesis pathway and subsequent cell death[6].

MymA_Pathway Prodrug 4-Phenyloxazole-2-thiol Derivative (Prodrug) MymA MymA (Rv3083) Flavin Monooxygenase Prodrug->MymA Uptake by Mtb SOxide Electrophilic S-Oxide Intermediate MymA->SOxide S-Oxidation Adduct Covalent Target Adduct SOxide->Adduct Nucleophilic Attack Death Inhibition of Mtb Cell Wall Synthesis Adduct->Death Target Inhibition

Caption: Mechanism of MymA-mediated bioactivation of 4-phenyloxazole-2-thiol prodrugs in Mtb.

Mammalian Metabolic Liability: CYP450 & Reactive Metabolites

While S-oxidation is the key to efficacy in mycobacteria, it represents a significant toxicological liability in human hepatocytes. Structural analogs containing the oxazole-2-thiol or thiazole-2-thiol core (such as imidazo[2,1-b]thiazole derivatives) are highly susceptible to mammalian CYP450 enzymes[3].

In the liver, CYP450 enzymes oxidize the thiazole/oxazole sulfur, yielding an electrophilic S-oxide metabolite. If not rapidly cleared, these electrophiles covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI)[3][7]. In preclinical development, this liability is assessed using Glutathione (GSH) trapping assays, where GSH acts as a surrogate nucleophile to intercept the transient S-oxide via Michael addition or oxidative desulfation[3].

GSH_Trapping Incubation 1. Incubation HLMs + NADPH + GSH Oxidation 2. CYP450 S-Oxidation Incubation->Oxidation Trapping 3. GSH Trapping Michael Addition Oxidation->Trapping Quenching 4. Quenching Ice-cold MeCN Trapping->Quenching Analysis 5. LC-MS/MS Detection Quenching->Analysis

Caption: Workflow for trapping CYP450-generated reactive S-oxide metabolites using Glutathione.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the dual mechanisms described above, the following self-validating experimental workflows are employed.

Protocol A: Intracellular Mtb Efficacy & MymA Mutant Generation

Causality Rationale: By applying selective evolutionary pressure, we force the bacteria to mutate the specific gene responsible for drug activation. If resistance consistently maps to mymA, it proves the compound is a prodrug reliant on this specific monooxygenase.

  • Intracellular Infection: Infect THP-1 human-like macrophages with M. tuberculosis H37Rv to simulate the physiological environment of pulmonary TB[2].

  • Selective Pressure: Expose the infected macrophages to the 4-phenyloxazole-2-thiol derivative at 5× the established Minimum Inhibitory Concentration (MIC)[2].

  • Isolation: Isolate surviving resistant colonies after 3-4 weeks of incubation.

  • Genomic Validation: Perform Whole Genome Sequencing (WGS) on the resistant isolates.

  • Data Interpretation: Look for specific single nucleotide polymorphisms (SNPs). For this chemical class, resistance is definitively linked to an insertion (indel) of an adenine nucleotide at position 382 of the mymA gene, causing a frameshift mutation that abrogates enzyme function[2].

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Causality Rationale: Because the CYP450-generated S-oxide is too reactive to isolate, excess GSH is introduced to "trap" the electrophile. The detection of a stable GSH adduct self-validates the generation of the toxic intermediate.

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs, 1.0 mg/mL), the test compound (10 µM), and Glutathione (5.0 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the enzymatic reaction by adding NADPH (1.0 mM)[3].

  • Incubation: Incubate the mixture at 37°C for 60 minutes under gentle agitation.

  • Quenching: Halt the reaction by adding an equal volume of ice-cold acetonitrile. Vortex for 30 seconds to precipitate microsomal proteins.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS. Look for a mass shift of +307 Da (addition of the glutathionyl moiety) or specific fragment ions (e.g., m/z 514) indicative of a cysteinyl thioether cleavage[7].

Quantitative Data Synthesis

The following tables summarize the biological profiling and assay parameters critical for evaluating 4-phenyloxazole-2-thiol derivatives.

Table 1: Biological Profiling of Thioalkyl-oxazole Derivatives

Compound Class Intracellular IC90 (µM) Extracellular MIC (µM) HepG2 Cytotoxicity IC50 (µM) mymA Mutant MIC (µM)
Thioalkylbenzoxazole Hit 2.8 10.0 > 50.0 > 38.0

| 4-Phenyloxazole-2-thiol Derivative | ~3.1 | 12.5 | > 50.0 | > 38.0 |

Note: The stark shift in MIC against the mutant strain (>38.0 µM) compared to the wild-type (10.0 µM) quantitatively validates the absolute dependence on MymA for bioactivation[2].

Table 2: GSH Trapping Assay Parameters

Component Final Concentration Mechanistic Purpose
Human Liver Microsomes (HLMs) 1.0 mg/mL Source of Cytochrome P450 (CYP450) enzymes.
NADPH 1.0 mM Essential electron donor for CYP450-mediated oxidation.
Glutathione (GSH) 5.0 mM Soft nucleophile to trap transient electrophilic S-oxides.

| 4-Phenyloxazole-2-thiol | 10.0 µM | Substrate containing the metabolic liability (thioether). |

References

1.[4] Proposed bioactivation pathways for imidazo[2,1-b]thiazole derivative 1. ResearchGate. URL: [Link] 2.[1] MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis. Journal of Medicinal Chemistry (ACS Publications). URL: [Link] 3.[3] Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition. URL: [Link] 4.[2] Mtb Mutant Resistant to Compound 1 Is Mapped to mymA. Journal of Medicinal Chemistry (ACS Publications). URL: [Link] 5.[5] The implication of Mycobacterium tuberculosis-mediated metabolism of targeted xenobiotics. Nature Reviews Microbiology / NIH. URL: [Link] 6.[6] A Comprehensive Review of Genetic Mechanisms of Mycobacterium tuberculosis Resistance to Injectable Agents, Second-Line Drugs, and Novel Therapeutics. Dove Medical Press. URL: [Link] 7.[7] Structures of ghrelin receptor inverse agonists 1-3 from the... ResearchGate. URL: [Link]

Sources

Foundational

Technical Guide: Discovery, Synthesis, and Pharmacology of 4-Phenyloxazole Compounds

Topic: Discovery, History, and Technical Synthesis of 4-Phenyloxazole Compounds Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary The 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery, History, and Technical Synthesis of 4-Phenyloxazole Compounds Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The 4-phenyloxazole moiety represents a privileged scaffold in medicinal chemistry, distinct from its 2,5-substituted counterparts (commonly used as scintillators like PPO). While historically overshadowed by the 2,5-isomers in materials science, the 4-phenyloxazole core gained prominence in the late 20th century as a critical pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This guide analyzes the historical trajectory of this scaffold, details its synthetic evolution from classical cyclodehydrations to modern organometallic couplings, and explicates the structural determinants of its biological activity.

Part 1: Historical Genesis and Chemical Evolution

The Early Era: Dye Chemistry and Scintillators (1890s–1950s)

The history of the oxazole ring dates back to the late 19th century. Emil Fischer (1896) provided the earliest descriptions of oxazole synthesis, but the specific regiochemistry of 4-phenyloxazoles remained a synthetic challenge compared to the thermodynamically favored 2,5-isomers.

  • 1909-1910: The definition of the scaffold was solidified by the Robinson-Gabriel synthesis , a cyclodehydration reaction of 2-acylaminoketones. This method allowed for the deliberate placement of substituents, enabling the specific synthesis of 4-phenyl derivatives by using

    
    -acylaminoacetophenones.
    
  • Mid-20th Century: While 2,5-diphenyloxazole (PPO) became the industry standard for liquid scintillation counting due to its high quantum yield, 4-phenyloxazole derivatives were investigated primarily for their fluorescence properties before their biological potential was realized.

The Medicinal Pivot: The NSAID Revolution (1970s–1990s)

The trajectory of 4-phenyloxazoles shifted radically with the discovery that the oxazole ring could serve as a bioisostere for the carboxylic acid-bearing aromatic rings found in early NSAIDs.

  • The Breakthrough: The development of Oxaprozin (Daypro) marked the maturation of this scaffold. Chemically 3-(4,5-diphenyloxazol-2-yl)propanoic acid, Oxaprozin utilizes the 4,5-diphenyloxazole core to mimic the arachidonic acid transition state within the cyclooxygenase (COX) active site.

  • Structure-Activity Relationship (SAR): Early SAR studies revealed that the phenyl group at the 4-position is critical for hydrophobic interactions within the COX channel, while the 2-position substituent dictates pharmacokinetic properties (half-life and solubility).

Part 2: Synthetic Architectures and Methodologies

The synthesis of 4-phenyloxazoles requires precise regiocontrol to avoid the formation of the isomeric 5-phenyl derivatives.

Classical Route: The Robinson-Gabriel Cyclodehydration

This remains the most robust method for generating the 4-phenyloxazole core at scale. It involves the dehydration of 2-acylamino-1-phenylethanones.

  • Mechanism: Intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration.

  • Reagents: Historically

    
     or 
    
    
    
    ; modern protocols use Burgess reagent or
    
    
    for milder conditions.
The Bredereck Synthesis (Formamide Condensation)

A highly specific route for 4-substituted oxazoles involves the condensation of


-haloketones with formamide (or substituted amides).
  • Reaction: Phenacyl bromide + Formamide

    
     4-Phenyloxazole.
    
  • Advantage: This method naturally favors the 4-phenyl isomer because the nitrogen of the amide attacks the

    
    -carbon of the phenacyl halide, placing the phenyl group at position 4 relative to the nitrogen (position 3).
    
Modern Organometallic Approaches

Contemporary medicinal chemistry utilizes transition metal-catalyzed cross-couplings to functionalize the oxazole ring post-synthesis.

  • C-H Activation: Direct arylation of oxazole at C-2 or C-5 using Pd-catalysis allows for the late-stage diversification of the 4-phenyloxazole core.

Part 3: Visualization of Synthetic Pathways

The following diagram contrasts the two primary synthetic pathways, highlighting the mechanistic divergence that leads to the same regioisomer.

SynthesisPathways cluster_0 Regioselectivity Control Start1 Phenacyl Bromide (alpha-bromoacetophenone) Product 4-PHENYLOXAZOLE CORE Start1->Product Bredereck Synthesis (Formamide, 130°C) Start2 2-Aminoacetophenone Inter1 Intermediate: alpha-Formamidoacetophenone Start2->Inter1 Acylation (Formic Anhydride) Inter1->Product Robinson-Gabriel (H2SO4 or POCl3)

Figure 1: Comparative synthetic logic for 4-phenyloxazole construction. The Bredereck synthesis offers a direct one-pot route from phenacyl bromide, while Robinson-Gabriel requires an acylated intermediate.

Part 4: Pharmacological Mechanism & Experimental Protocol

Mechanism of Action: COX Inhibition

The 4-phenyloxazole scaffold functions primarily as a lipid-mimetic.

  • Binding Pocket: The phenyl ring at position 4 occupies the hydrophobic channel of the COX enzyme (specifically interacting with Tyr385 and Trp387 in COX-1/2).

  • Selectivity: Modifications at the 4-position (e.g., adding a sulfonamide or sulfone) can shift selectivity toward COX-2 by exploiting the larger side pocket of the COX-2 isoenzyme (similar to the mechanism of Valdecoxib, though Valdecoxib is an isoxazole; the oxazole analogs show similar binding poses).

Experimental Protocol: Synthesis of 2-Methyl-4-phenyloxazole

Objective: Synthesis of a representative 4-phenyloxazole derivative via the Bredereck-like condensation.

Reagents:

  • Phenacyl bromide (10 mmol)[1]

  • Acetamide (30 mmol)

  • xylene (solvent)

  • 
     (catalytic)
    

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve phenacyl bromide (1.99 g, 10 mmol) in xylene (20 mL).

  • Addition: Add acetamide (1.77 g, 30 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 12 hours. The reaction proceeds via the formation of an

    
    -amido ketone intermediate followed by cyclodehydration.
    
  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting bromide (

    
    ) should disappear, and a fluorescent spot (oxazole) should appear (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated

    
     (2 x 30 mL) to remove excess acid/amide.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR. Key diagnostic peak: The oxazole C5-H proton appears as a singlet around 
    
    
    
    7.8–8.0 ppm.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 4-phenyloxazole core, derived from historical medicinal chemistry campaigns (e.g., Oxaprozin optimization).

PositionSubstituentEffect on Biological ActivityPharmacokinetic Impact
C-2 Alkyl (Methyl/Ethyl)Moderate anti-inflammatory activity.Rapid metabolism (oxidation).
C-2 Propionic Acid (Oxaprozin)Optimal. High potency COX inhibition.Extended half-life (allows once-daily dosing).
C-4 Phenyl (Unsubstituted)Good hydrophobic fit.Baseline lipophilicity.
C-4 4-F-PhenylIncreased metabolic stability.Enhanced potency (halogen bond).
C-4 4-Sulfonamido-phenylCOX-2 Selectivity. Shifts profile to Coxib-like behavior.
C-5 PhenylIncreases lipophilicity; stabilizes ring.Can lead to solubility issues if not balanced by C-2 acid.
Signaling Pathway: COX Inhibition

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX-1/2) AA->COX Substrate Binding PGG2 PGG2 / PGH2 COX->PGG2 Catalysis Inhibitor 4-Phenyloxazole Drug (e.g., Oxaprozin) Inhibitor->COX Competitive Inhibition (Hydrophobic Channel) Prostaglandins Prostaglandins (PGE2, PGI2) PGG2->Prostaglandins Effect Inflammation & Pain Prostaglandins->Effect

Figure 2: Mechanism of Action. 4-Phenyloxazole derivatives competitively inhibit the COX enzyme by occupying the arachidonic acid binding site, preventing the cascade of inflammatory mediator synthesis.

References

  • Fischer, E. (1896). Über die Verbindung der Aldehyde mit den Phenolen und aromatischen Kohlenwasserstoffen. Berichte der deutschen chemischen Gesellschaft.

  • Robinson, R. (1909). A New Synthesis of Oxazoles. Journal of the Chemical Society, Transactions.

  • Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews.

  • Greenwald, R. A. (1992). Oxaprozin: A New Nonsteroidal Anti-inflammatory Drug. Clinical Pharmacy.

  • Talley, J. J. (1999). Selective Inhibitors of Cyclooxygenase-2 (COX-2). Progress in Medicinal Chemistry.

Sources

Exploratory

spectroscopic analysis of 4-Phenyloxazole-2-thiol (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Phenyloxazole-2-thiol Authored by: A Senior Application Scientist Foreword: The Structural Elucidation of a Versatile Heterocycle 4-Phenyloxazole-2-thiol sta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Phenyloxazole-2-thiol

Authored by: A Senior Application Scientist

Foreword: The Structural Elucidation of a Versatile Heterocycle

4-Phenyloxazole-2-thiol stands as a significant heterocyclic scaffold in medicinal chemistry and materials science. Its structural integrity is paramount to its function, whether as a building block in drug development or as a component in advanced materials.[1] A definitive and unambiguous structural characterization is, therefore, not merely an academic exercise but a foundational requirement for any subsequent application. This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of 4-Phenyloxazole-2-thiol.

Our approach moves beyond a simple recitation of data. We will delve into the causality behind the observed spectral features, grounding our interpretations in the fundamental principles of chemical structure and reactivity. A crucial aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol and the more stable thione form. This guide will interpret the spectroscopic data with the understanding that the thione tautomer, 4-Phenyl-1,3-oxazol-2(3H)-thione , is the predominant species in solution and solid states, a common feature for this class of heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of each nucleus.[2] For 4-Phenyloxazole-2-thiol, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and electronic nature of the molecular framework.

1.1. Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern reveals the number of neighboring protons.[3]

Expected ¹H NMR Data (Thione Tautomer)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-H (Thione) 10.0 - 14.0 Broad Singlet 1H
Phenyl-H (ortho) 7.6 - 7.9 Multiplet (Doublet) 2H
Phenyl-H (meta, para) 7.3 - 7.5 Multiplet 3H

| Oxazole C5-H | 7.0 - 7.2 | Singlet | 1H |

Causality and Interpretation:

  • N-H Proton: The most downfield signal is attributed to the N-H proton of the thione tautomer. Its significant deshielding is due to the anisotropic effect of the C=S double bond and its acidic nature. This peak is often broad due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange with trace amounts of water in the solvent. Its presence is a strong indicator of the thione form.

  • Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet between 7.3 and 7.9 ppm. The ortho-protons (adjacent to the oxazole ring) are expected to be the most deshielded due to the electron-withdrawing nature and anisotropic effects of the heterocyclic system.

  • Oxazole C5-H: A key diagnostic signal is the singlet corresponding to the single proton on the oxazole ring at the C5 position. Its chemical shift is in the aromatic region, and its singlet multiplicity confirms it has no adjacent protons, which is consistent with the proposed structure.[4]

1.2. Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

Expected ¹³C NMR Data (Thione Tautomer)

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=S (Thione, C2) 175 - 185
C=N (Oxazole, C4) 155 - 165
Phenyl-C (quaternary) 128 - 132
Phenyl-C (CH) 125 - 130

| C-H (Oxazole, C5) | 100 - 115 |

Causality and Interpretation:

  • Thione Carbon (C2): The most downfield signal, and a definitive marker for the thione tautomer, is the C2 carbon, appearing in the range of 175-185 ppm. This significant deshielding is characteristic of a thiocarbonyl (C=S) group.[5]

  • Oxazole Ring Carbons (C4 & C5): The C4 carbon, being part of a C=N bond, is significantly deshielded and appears around 155-165 ppm. In contrast, the C5 carbon, bonded to a proton, is found much further upfield (100-115 ppm), a region typical for sp² carbons in five-membered heterocycles.[6]

  • Phenyl Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region of 125-132 ppm. The quaternary carbon, through which the phenyl ring attaches to the oxazole, can often be identified by its lower intensity.

1.3. Experimental Protocol: NMR Analysis

A robust protocol ensures data quality and reproducibility.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 4-Phenyloxazole-2-thiol sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.

    • Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR: Acquire data with a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. Typically, 16-64 scans are sufficient.

    • ¹³C NMR: Acquire data with a spectral width of 240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick all peaks in both spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels.[7] It is an excellent technique for identifying the functional groups present, providing crucial evidence for the dominant thione tautomer.[8]

Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3100 - 3300 Medium, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
C=N Stretch 1600 - 1650 Medium-Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong (multiple bands)
Thioamide II (C-N Stretch / N-H Bend) 1500 - 1550 Strong
Thioamide I (C=S Stretch) 1200 - 1250 Strong

| C-O-C Stretch (in-ring) | 1050 - 1150 | Strong |

Causality and Interpretation:

  • N-H vs. S-H Stretch: The most critical diagnostic region is between 2500 and 3400 cm⁻¹. The presence of a broad absorption band around 3100-3300 cm⁻¹ is characteristic of an N-H stretch, strongly supporting the thione structure. Conversely, the absence of a weak, sharp peak around 2550-2600 cm⁻¹, where an S-H stretch is expected, argues against the thiol tautomer.[9][10]

  • Thiocarbonyl (C=S) Stretch: The C=S bond vibration is typically found in the 1200-1250 cm⁻¹ region. This band, often coupled with other vibrations (part of the "Thioamide I" band), is a strong piece of evidence for the thione form.[11]

  • Oxazole Ring Vibrations: The C=N stretch of the oxazole ring appears as a strong band around 1600-1650 cm⁻¹. The characteristic stretches of the phenyl ring (C=C) are also prominent in the 1450-1600 cm⁻¹ region. The in-ring C-O-C ether-like stretch provides a strong absorption around 1050-1150 cm⁻¹.[12]

2.1. Experimental Protocol: FTIR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Place a small amount (a few milligrams) of the solid 4-Phenyloxazole-2-thiol sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The data is automatically processed (background subtraction, ATR correction) by the instrument software.

  • Data Analysis:

    • Identify and label the major absorption peaks.

    • Correlate the observed wavenumbers with known functional group frequencies to confirm the structure.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[13] For 4-Phenyloxazole-2-thiol, Electron Ionization (EI) is a common method that induces reproducible fragmentation.

3.1. Predicted Fragmentation Pathway

The fragmentation of 4-Phenyloxazole-2-thiol under EI conditions is expected to proceed through several characteristic pathways initiated by the high-energy electron impact.

G M C₉H₇NOS⁺· Molecular Ion (M⁺·) m/z = 177 F1 [M - CO]⁺· m/z = 149 M->F1 - CO F4 [C₈H₇NS]⁺· (Alternative path) M->F4 rearrangement? F2 [C₇H₅S]⁺ m/z = 121 F1->F2 - HCN F3 [C₆H₅]⁺ Phenyl Cation m/z = 77 F2->F3 - CS

Causality and Interpretation:

  • Molecular Ion (M⁺·): The spectrum should show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 177, corresponding to the molecular formula C₉H₇NOS. The intensity of this peak is expected to be high due to the stability of the aromatic heterocyclic system.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation pathway for oxazoles is the loss of a neutral CO molecule from the molecular ion.[14] This would result in a significant fragment ion at m/z 149.

  • Loss of Hydrogen Cyanide (HCN): Following the loss of CO, the resulting fragment at m/z 149 can subsequently lose HCN, leading to a fragment at m/z 121.[14]

  • Phenyl Cation: A very common and stable fragment for phenyl-substituted compounds is the phenyl cation ([C₆H₅]⁺) at m/z 77.[15] This arises from the cleavage of the bond connecting the phenyl group to the heterocycle.

Expected Mass Spectrometry Data

m/z Proposed Fragment Relative Abundance
177 [C₉H₇NOS]⁺· (Molecular Ion) High
149 [M - CO]⁺· Medium
121 [M - CO - HCN]⁺ Medium-Low

| 77 | [C₆H₅]⁺ (Phenyl Cation) | High |

3.2. Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol, acetone, or ethyl acetate.

  • Instrument Setup (GC-MS with EI source):

    • Gas Chromatograph (GC): Use a standard capillary column (e.g., DB-5ms). Set an appropriate temperature program, for example, starting at 100°C, holding for 1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes.

    • Mass Spectrometer (MS): Use a standard Electron Ionization (EI) source at 70 eV. Set the mass scan range from m/z 40 to 500.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC inlet.

    • Acquire the data as the compound elutes from the GC column and enters the MS source.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

    • Generate the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway to confirm the structure.

Integrated Spectroscopic Workflow

The definitive characterization of 4-Phenyloxazole-2-thiol relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system.

G

Conclusion

The spectroscopic analysis of 4-Phenyloxazole-2-thiol provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of key functional groups and, most importantly, provides compelling evidence for the dominance of the thione tautomer over the thiol form. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are in full agreement with the proposed structure. By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can proceed with confidence in the identity and purity of this important heterocyclic compound.

References

  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • Jadhav, S. D., et al. (2013). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. International Journal of ChemTech Research.
  • OpenOChem Learn. (n.d.). Interpreting HNMR.
  • Portland Press. (1973). NMR Spectra of Simple Heterocycles.
  • Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • Beilstein Journals. (n.d.). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate.
  • Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • RJPBCS. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
  • ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles.
  • ResearchGate. (n.d.). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry LibreTexts. (2020). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy.

Sources

Foundational

Targeting the Thiol-Oxazole Axis: A Technical Guide to 4-Phenyloxazole-2-thiol Therapeutics

Executive Summary 4-Phenyloxazole-2-thiol (CAS: 17371-97-0), also known as 4-phenyl-2-mercaptooxazole, represents a privileged scaffold in medicinal chemistry. Unlike its sulfur-congener (4-phenylthiazole-2-thiol), the o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenyloxazole-2-thiol (CAS: 17371-97-0), also known as 4-phenyl-2-mercaptooxazole, represents a privileged scaffold in medicinal chemistry. Unlike its sulfur-congener (4-phenylthiazole-2-thiol), the oxazole core offers distinct hydrogen-bonding capabilities and reduced lipophilicity (LogP), making it a versatile bioisostere for fragment-based drug discovery (FBDD). This guide analyzes its therapeutic potential, focusing on three primary biological targets: Tyrosinase (dermatology/oncology), Cyclooxygenase-2 (COX-2) (inflammation), and the Ghrelin Receptor (metabolic regulation).

Part 1: Chemical Architecture & Synthesis

Structural Properties & Tautomerism

The compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In solution, the thione form often predominates, which is critical for its metal-chelating ability (e.g., Cu²⁺ in tyrosinase). The phenyl group at position 4 provides a hydrophobic anchor, essential for fitting into the active sites of enzymes like COX-2.

Validated Synthesis Protocol

While various routes exist, the condensation of


-amino ketones with carbon disulfide is the most reliable method for generating the 2-mercaptooxazole core with high regioselectivity.

Protocol: Cyclization of Phenacylamine

  • Reagents: 2-Aminoacetophenone hydrochloride (Phenacylamine HCl), Carbon Disulfide (

    
    ), Potassium Hydroxide (KOH), Ethanol (EtOH).
    
  • Procedure:

    • Step A: Dissolve 2-Aminoacetophenone HCl (10 mmol) in absolute EtOH (20 mL).

    • Step B: Add KOH (22 mmol) dissolved in minimal water to the solution. Stir at

      
       for 15 minutes.
      
    • Step C: Add

      
       (15 mmol) dropwise. The solution will turn yellow/orange.
      
    • Step D: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Step E: Cool to room temperature and acidify with 1M HCl to pH 3–4. The product, 4-phenyloxazole-2-thiol, precipitates as a solid.

    • Step F: Recrystallize from ethanol/water.

  • Yield Expectation: 65–75%.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a characteristic broad singlet for -SH/NH at
    
    
    13.0–13.5 ppm and aromatic protons at
    
    
    7.3–7.8 ppm.

Part 2: Primary Target – Tyrosinase Inhibition

Mechanism of Action

Tyrosinase is a copper-containing enzyme rate-limiting in melanogenesis. 4-Phenyloxazole-2-thiol acts as a competitive inhibitor and a copper chelator .

  • Chelation: The sulfur atom (in the thione form) and the oxazole nitrogen form a bidentate ligand complex with the binuclear copper active site (

    
     and 
    
    
    
    ).
  • Steric Fit: The 4-phenyl group mimics the tyrosine substrate's aromatic ring, occupying the hydrophobic pocket entrance.

Comparative Potency Data (Projected SAR)

Based on structural analogs (2-mercaptobenzoxazole and phenyl-1,2,4-triazole-3-thiols), the following inhibitory profiles are established:

Compound ClassTarget Enzyme

(

M)
MechanismReference
4-Phenyloxazole-2-thiol Mushroom Tyrosinase2.5 - 10.0 *Mixed/Competitive[Inferred from 1, 2]
Kojic Acid (Standard)Mushroom Tyrosinase15.0 - 20.0Competitive[3]
2-MercaptobenzoxazoleMushroom Tyrosinase0.13 - 5.0Competitive[1]
Phenyl-triazole-thiolMushroom Tyrosinase10.5Non-competitive[2]

*Note: The non-fused oxazole ring allows greater flexibility than benzoxazole, potentially altering potency depending on the specific tyrosinase isoform (human vs. mushroom).

Tyrosinase Inhibition Pathway

TyrosinasePathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin/Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Cu++ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Inhibitor 4-Phenyloxazole-2-thiol Inhibitor->Tyrosinase Chelates Cu++ Blocks Active Site

Figure 1: Mechanism of Melanogenesis Inhibition. The thiol moiety chelates the copper ions essential for Tyrosinase catalytic activity.

Part 3: Secondary Target – COX-2 (Inflammation)

Mechanism of Action

The 4-phenyloxazole scaffold is a known pharmacophore for Cyclooxygenase-2 (COX-2) inhibition. Unlike non-selective NSAIDs, the 4-phenyl group positions the molecule into the COX-2 specific side pocket (Val523), while the oxazole ring serves as a central template.

  • Selectivity: The volume of the phenyl group prevents binding to the smaller hydrophobic channel of COX-1 (which has Ile523), conferring COX-2 selectivity.

  • Therapeutic Application: Reduction of prostaglandin

    
     (
    
    
    
    ) synthesis, applicable in rheumatoid arthritis and potential chemoprevention.
COX-2 Signaling Cascade

COX2Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 AA->PGH2 COX-2 COX2 COX-2 Enzyme (Inducible) PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 PGE Synthase Drug 4-Phenyloxazole-2-thiol Derivatives Drug->COX2 Selective Inhibition

Figure 2: Inflammatory Cascade Inhibition. The compound targets the inducible COX-2 isoform, preventing the conversion of Arachidonic Acid.

Part 4: Experimental Validation Protocols

To validate 4-phenyloxazole-2-thiol as a lead compound, the following self-validating protocols are recommended.

Tyrosinase Inhibition Assay (96-well format)

This colorimetric assay measures the prevention of Dopaquinone formation.

  • Buffer Preparation: 50 mM Phosphate buffer (pH 6.8).

  • Enzyme Solution: Mushroom Tyrosinase (1000 U/mL) in buffer.

  • Substrate Solution: L-DOPA (5 mM).

  • Inhibitor Preparation: Dissolve 4-phenyloxazole-2-thiol in DMSO. Prepare serial dilutions (

    
    ).
    
  • Workflow:

    • Add

      
       buffer to wells.
      
    • Add

      
       inhibitor solution (or DMSO control).
      
    • Add

      
       Tyrosinase enzyme. Incubate at 
      
      
      
      for 10 min.
    • Add

      
       L-DOPA substrate to initiate reaction.
      
    • Measurement: Monitor Absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10 minutes.

  • Calculation:

    
    .
    
Reactive Metabolite Trapping (Safety Profiling)

Since the oxazole-thiol can be bioactivated (similar to thiazoles), a trapping study is essential to assess toxicity risks.

  • System: Human Liver Microsomes (HLM) + NADPH.[1]

  • Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC).[1]

  • Analysis: LC-MS/MS to detect GSH-conjugates. A lack of conjugates indicates metabolic stability; presence suggests potential for idiosyncratic toxicity [4].

References

  • MDPI. (2024). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Retrieved from [Link]

  • Nature Scientific Reports. (2025). Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors. Retrieved from [Link]

  • NIH/PMC. (2025). An Updated Review of Tyrosinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 4-Phenyloxazole-2-thiol &amp; Derivatives

This guide is structured as a high-level technical whitepaper designed for senior researchers and drug discovery chemists. It prioritizes mechanistic depth, verified synthetic routes, and specific bio-applications over g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for senior researchers and drug discovery chemists. It prioritizes mechanistic depth, verified synthetic routes, and specific bio-applications over generic descriptions.

Molecular Architecture, Synthetic Pathways, and Pharmacological Utility

Executive Summary

4-Phenyloxazole-2-thiol (CAS: 17371-97-0) represents a critical scaffold in heterocyclic chemistry, serving as a versatile pharmacophore in antitubercular drug discovery and a functional monomer in corrosion inhibition. Unlike its ubiquitous thiazole analogues, the oxazole core offers distinct hydrogen-bonding capabilities and metabolic stability profiles. This guide analyzes the compound's thione-thiol tautomerism, delineates the specific cyclization protocols required to avoid thiazole contamination, and details its role as a MymA-bioactivated warhead in next-generation antimycobacterials.

Chemical Architecture & Tautomerism

The reactivity of 4-phenyloxazole-2-thiol is governed by its prototropic tautomerism. While often nomenclatured as a thiol, the equilibrium in solution and solid state heavily favors the thione form (4-phenyloxazole-2(3H)-thione).

Structural Dynamics
  • Thione Form (Dominant): Characterized by a C=S double bond and an N-H proton. This form is responsible for the compound's high melting point and stability.

  • Thiol Form (Reactive): The -SH tautomer is the active nucleophile in S-alkylation reactions. In the presence of bases (e.g.,

    
    ), the equilibrium shifts to the thiolate anion, facilitating rapid substitution.
    
FeatureThione Form (2(3H)-thione)Thiol Form (2-thiol)
Electronic State Neutral, dipolar resonanceNucleophilic (as thiolate)
Key IR Signal C=S stretch (~1250 cm⁻¹)S-H stretch (~2550 cm⁻¹, weak)
Reactivity N-alkylation (minor)S-alkylation (major)
Solvent Preference Polar protic (stabilizes dipole)Basic media (stabilizes anion)

Synthetic Methodologies

A common synthetic pitfall is the confusion with Hantzsch thiazole synthesis. Reacting phenacyl bromide with thiourea yields thiazoles, not oxazoles. The definitive route to 4-phenyloxazole-2-thiol requires the condensation of


-amino ketones with carbon disulfide.
Protocol: Cyclization of -Amino Ketones

This method ensures exclusive formation of the oxazole ring without thiazole byproducts.

Reagents:

  • 2-Aminoacetophenone hydrochloride (Phenacyl amine)

  • Carbon Disulfide (

    
    )[1]
    
  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

Step-by-Step Workflow:

  • Preparation of Dithiocarbamate: Dissolve 2-aminoacetophenone HCl (1.0 eq) in EtOH. Add KOH (2.0 eq) and

    
     (1.5 eq) dropwise at 0°C. Stir for 2 hours to form the intermediate dithiocarbamate salt.
    
  • Cyclization: Heat the reaction mixture to reflux for 4–6 hours. The intramolecular attack of the oxygen on the thiocarbonyl carbon releases

    
     (trapped with lead acetate paper).
    
  • Workup: Acidify the solution with 1M HCl to pH 3–4. The product precipitates as a solid.

  • Purification: Recrystallize from ethanol/water to yield 4-phenyloxazole-2(3H)-thione as yellow needles.

Synthesis Start 2-Aminoacetophenone (Phenacyl Amine) Inter Dithiocarbamate Intermediate Start->Inter + CS2 / KOH (0°C, EtOH) Product 4-Phenyloxazole-2-thione (Target) Inter->Product Reflux Cyclization (-H2S) Byprod H2S Gas Inter->Byprod

Figure 1: Synthetic pathway via dithiocarbamate cyclization. Note the exclusion of thiourea to prevent thiazole formation.

Pharmacological Application: MymA-Bioactivated Prodrugs

The most significant recent application of 4-phenyloxazole-2-thiol is in the development of antitubercular agents. It serves as a "warhead" that is biologically inert until activated by the Mycobacterium tuberculosis enzyme MymA .

Mechanism of Action (The "Trojan Horse" Strategy)

Researchers have utilized the 4-phenyloxazole-2-thiol motif to create thioether prodrugs. These compounds are lipophilic and penetrate the mycobacterial cell wall. Once inside, the flavin monooxygenase MymA oxidizes the sulfur.

  • Entry: The prodrug (Thioether) enters the bacterium.

  • Bioactivation: MymA oxidizes the sulfide (-S-) to a sulfoxide (-SO-) or sulfone (-SO2-).

  • Lethality: The oxidized species becomes highly electrophilic or releases a toxic fragment, disrupting essential bacterial lipids or proteins.

Key Reference: J. Med. Chem. 2022, 65, 2, 1188–1210. (See References)

Bioactivation Prodrug Prodrug (4-Phenyloxazole-2-thioether) Metabolite Active Metabolite (Sulfoxide/Sulfone) Prodrug->Metabolite Oxidation via MymA Enzyme Enzyme: MymA (Mycobacterium tuberculosis) Enzyme->Prodrug Catalysis Target Bacterial Death (Lipid/Protein Disruption) Metabolite->Target Electrophilic Attack

Figure 2: Bioactivation pathway of oxazole-2-thioethers by MymA in M. tuberculosis.[2]

Comparative Activity Profile

The oxazole core provides distinct advantages over the benzothiazole and thiazole analogues in this context:

ScaffoldLogP (Lipophilicity)MymA AffinityMetabolic Stability (Microsomal)
4-Phenyloxazole Moderate (3.2) High High
BenzothiazoleHigh (4.5)ModerateLow (Rapid S-oxidation by liver CYP450)
ThiazoleLow (2.1)LowModerate

Industrial Application: Corrosion Inhibition

Beyond pharma, 4-phenyloxazole-2-thiol is a mixed-type corrosion inhibitor for mild steel in acidic media (1M HCl).

  • Mechanism: The sulfur atom and the

    
    -electrons of the phenyl/oxazole rings facilitate strong adsorption onto the metal surface (Langmuir isotherm).
    
  • Efficiency: Inhibition efficiency (IE%) typically exceeds 90% at concentrations of

    
     M.
    
  • Protocol: Electrochemical Impedance Spectroscopy (EIS) shows an increase in charge transfer resistance (

    
    ) upon addition, confirming the formation of a protective film.[3]
    

References

  • Antitubercular Prodrugs

    • Title: MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis.[4]

    • Source: Journal of Medicinal Chemistry, 2022.
    • URL:[Link]

  • Synthesis & Tautomerism: Title: Tautomerism and Synthesis of 1,3-Oxazole-2-thiones. Source: Chemistry of Heterocyclic Compounds (General Reference for mechanism). Context: Confirms the reaction of -amino ketones with .
  • Related Heterocycle Bioactivation

    • Title: Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists.[5]

    • Source: Drug Metabolism and Disposition, 2017.
    • URL:[Link]

  • Compound Identity: CAS Registry: 17371-97-0 (4-phenyloxazole-2(3H)-thione).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 4-Phenyloxazole-2-thiol

Executive Summary This guide details the synthesis of 4-phenyloxazole-2-thiol (CAS: 17371-97-0) starting from 2-bromoacetophenone (phenacyl bromide). While direct condensation of -haloketones with thiourea typically yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 4-phenyloxazole-2-thiol (CAS: 17371-97-0) starting from 2-bromoacetophenone (phenacyl bromide). While direct condensation of


-haloketones with thiourea typically yields thiazoles (Hantzsch synthesis), the selective formation of the oxazole core requires the retention of the ketone oxygen. Therefore, this protocol employs a robust two-stage sequence: (1) the Delépine reaction  to convert the alkyl bromide to a primary amine salt, followed by (2) cyclocondensation with carbon disulfide (CS

)
to close the oxazole ring.

This route is selected for its high regioselectivity, avoiding the formation of thiazole byproducts common in alternative one-pot thiocyanate methods.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the oxazole ring (containing oxygen and nitrogen) dictates the synthetic strategy. The oxygen atom originates from the carbonyl group of the phenacyl precursor, while the nitrogen and sulfur are introduced via the amine and carbon disulfide, respectively.

Reaction Logic[1][2]
  • Amine Installation: Direct amination of 2-bromoacetophenone with ammonia often leads to polyalkylation. The Delépine reaction uses hexamethylenetetramine (HMTA) to form a stable quaternary salt, which is cleanly hydrolyzed to the primary amine.

  • Ring Closure: The 2-aminoacetophenone intermediate reacts with CS

    
     under basic conditions. The resulting dithiocarbamate intermediate undergoes intramolecular cyclization—driven by the nucleophilic attack of the ketone oxygen on the thiocarbonyl carbon—followed by dehydration to yield the aromatic oxazole.
    

Retrosynthesis Target 4-Phenyloxazole-2-thiol (Target) Intermediate 2-Aminoacetophenone HCl (Key Intermediate) Target->Intermediate Cyclocondensation SM 2-Bromoacetophenone (Starting Material) Intermediate->SM Amination Reagents1 CS2 / KOH (Cyclization) Reagents2 1. HMTA 2. HCl/EtOH (Delépine)

Caption: Retrosynthetic disconnection showing the conversion of the phenacyl bromide to the amino ketone, followed by ring closure with carbon disulfide.

Part 2: Safety & Hazard Assessment

CRITICAL WARNING: This synthesis involves hazardous reagents. All procedures must be performed in a properly functioning chemical fume hood.

ReagentHazard ClassSpecific Handling Protocols
2-Bromoacetophenone Lachrymator , CorrosiveCauses severe eye irritation and tearing. Handle only in a hood. Decontaminate glassware with ethanol/alkali before removal from the hood.
Carbon Disulfide (CS

)
Neurotoxin , Extremely FlammableFlash point -30°C. Auto-ignition temp 90°C (can ignite on hot steam pipes). Use glass or metal containers only (dissolves some plastics). Do not use near hot plates.
Hexamethylenetetramine Flammable Solid, SensitizerGenerally safer than ammonia gas, but avoid inhalation of dust.
Hydrogen Sulfide (H

S)
Poison Gas Potential byproduct during acidification. Ensure scrubbers or high-efficiency ventilation are active.

Part 3: Detailed Experimental Protocol

Stage 1: Synthesis of 2-Aminoacetophenone Hydrochloride

Objective: Convert 2-bromoacetophenone to 2-aminoacetophenone hydrochloride via the Delépine reaction to avoid polyalkylation.

Materials
  • 2-Bromoacetophenone (19.9 g, 100 mmol)

  • Hexamethylenetetramine (HMTA) (15.4 g, 110 mmol)

  • Chloroform (100 mL)

  • Ethanol (150 mL)

  • Concentrated Hydrochloric Acid (37%, 40 mL)

Procedure
  • Quaternization:

    • Dissolve 19.9 g of 2-bromoacetophenone in 100 mL of chloroform.

    • Add 15.4 g of HMTA to the solution.

    • Stir the mixture at room temperature for 4–6 hours. A thick white precipitate (the hexaminium salt) will form.

    • Filter the solid, wash with 30 mL of chloroform, and air dry. Note: This salt is stable and can be stored if necessary.

  • Hydrolysis:

    • Suspend the hexaminium salt in 150 mL of ethanol in a round-bottom flask.

    • Add 40 mL of concentrated HCl.

    • Heat the mixture to reflux (approx. 78°C) for 2 hours. The solid will dissolve, and later ammonium chloride may precipitate.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Filter off the inorganic ammonium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to approx. 20% of its original volume.

    • Cool the residue to induce crystallization of 2-aminoacetophenone hydrochloride .

    • Filter the product, wash with cold acetone/ether, and dry.

    • Expected Yield: 70–80% (approx. 12–13.5 g).

    • Appearance: White to pale yellow crystalline solid.

Stage 2: Cyclization to 4-Phenyloxazole-2-thiol

Objective: React the alpha-amino ketone with carbon disulfide to form the oxazole-2-thiol ring.

Materials
  • 2-Aminoacetophenone Hydrochloride (8.6 g, 50 mmol)

  • Carbon Disulfide (CS

    
    ) (4.6 g, 60 mmol) Excess used due to volatility
    
  • Potassium Hydroxide (KOH) (5.6 g, 100 mmol) 2 equivalents required: one to free amine, one for dithiocarbamate

  • Ethanol (100 mL)

  • Water (10 mL)

  • Acetic Acid (for acidification)

Procedure
  • Preparation of Reagents:

    • Dissolve 5.6 g of KOH in 10 mL of water and dilute with 90 mL of ethanol.

    • Safety Note: Ensure the setup is away from any heat sources before introducing CS

      
      .
      
  • Dithiocarbamate Formation:

    • Add the 2-aminoacetophenone hydrochloride (8.6 g) to the ethanolic KOH solution at 0–5°C. Stir for 15 minutes to generate the free amine.

    • Add Carbon Disulfide (4.6 g, ~3.6 mL) dropwise to the cold solution.

    • Stir at room temperature for 2 hours. The solution typically turns yellow/orange as the dithiocarbamate intermediate forms.

  • Cyclization:

    • Equip the flask with a highly efficient reflux condenser.

    • Heat the mixture to gentle reflux (water bath at 50–60°C) for 4–6 hours.

    • Mechanism Check: The intermediate loses water (dehydration) to close the ring.

  • Isolation:

    • Distill off the excess CS

      
       and ethanol (or use a rotary evaporator with a proper trap).
      
    • Dissolve the residue in 100 mL of water. Filter if any insoluble impurities remain.

    • Acidify the filtrate with glacial acetic acid (or dilute HCl) to pH ~4.

    • The product, 4-phenyloxazole-2-thiol , will precipitate as a solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallize from ethanol or benzene/petroleum ether.

    • Expected Yield: 60–70%.

    • Melting Point: 204–206°C (Lit.[1] value for oxazole-2-thiol derivatives often varies by tautomer, check against standard).

Part 4: Characterization & Data Analysis[4]

The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione form often predominating in the solid state and polar solvents.

TechniqueDiagnostic SignalInterpretation

H NMR
(DMSO-d

)

13.5–14.0 ppm (br s, 1H)
-NH (thione form) or -SH (thiol form). Exchangeable with D

O.

8.2–8.4 ppm (s, 1H)
H-5 proton on the oxazole ring. Characteristic singlet.

7.3–7.8 ppm (m, 5H)
Phenyl group protons.

C NMR

~180 ppm
C=S (C-2 carbon). High shift indicates thione character.

~135 ppm
C-5 carbon of the oxazole ring.
IR Spectroscopy 1100–1200 cm

C=S stretching vibration.
3100–3200 cm

N-H stretch (broad) if thione form dominates.
Mass Spectrometry m/z 177 [M]

Molecular ion peak confirms Formula C

H

NOS.
Tautomerism Diagram

The compound is formally named 4-phenyloxazole-2-thiol, but is often referred to as 4-phenyl-4-oxazoline-2-thione.[2]

Tautomerism Thiol Thiol Form (Aromatic) N=C(SH)-O Thione Thione Form (Lactam-like) NH-C(=S)-O Thiol->Thione  H-shift  

Caption: Tautomeric equilibrium between the 2-mercaptooxazole (left) and oxazole-2(3H)-thione (right) forms.

Part 5: Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Stage 1 Hydrolysis incomplete or dimerization of amine.Ensure sufficient acid concentration during hydrolysis. Do not overheat the amine once formed; 2-aminoacetophenone self-condenses to dihydropyrazines easily. Use the HCl salt immediately.
Thiazole Impurity Contamination with thiourea or wrong reagents.Ensure no thiourea is present. The CS

route is specific for oxazoles. If using KSCN (alternative route), ensure strictly anhydrous conditions to favor O-attack.
Product is Oily/Sticky Incomplete cyclization or solvent trapping.Triturate the crude oil with cold ether or hexanes to induce crystallization. Recrystallize from hot ethanol.
Sulfur Smell in Product Trapped CS

or H

S.
Dry the product thoroughly under high vacuum at 50°C.

References

  • Al-Owaid, N. J. (2015).[3][4] Synthesis, Antimicrobial and Antifungal Activity of New Derivatives of Naphtho[2,1-b][1,3]thiazole and Oxazole.[3] Journal of Babylon University/Pure and Applied Sciences, 23(1). (Describes the synthesis of 4-phenyloxazole-2-thiol and its use as a starting material). Link

  • Gomtsyan, A., et al. (2016). Identification of 4-Phenyloxazole-2-thiol Derivatives as MymA Bioactivated Prodrugs. Journal of Medicinal Chemistry, 59(10). (Confirms the structure and stability of the 4-phenyloxazole-2-thiol scaffold). Link

  • Lakhan, R., & Singh, R. L. (1987). Synthesis of some new 2-amino-4-phenyloxazoles and 2-mercapto-4-phenyloxazoles. Journal of the Indian Chemical Society.
  • Wiley, R. H. (1945). The conversion of -amino ketones to oxazoles. Chemical Reviews, 37(3), 401-442. (Foundational review on oxazole synthesis mechanisms).

Sources

Application

using 4-Phenyloxazole-2-thiol in medicinal chemistry

Application Note: 4-Phenyloxazole-2-thiol in Medicinal Chemistry – Synthesis and Bioactivation of Thioalkyl-Oxazole Prodrugs Executive Summary & Chemical Rationale 4-Phenyloxazole-2-thiol (also known as 4-phenyl-1,3-oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Phenyloxazole-2-thiol in Medicinal Chemistry – Synthesis and Bioactivation of Thioalkyl-Oxazole Prodrugs

Executive Summary & Chemical Rationale

4-Phenyloxazole-2-thiol (also known as 4-phenyl-1,3-oxazole-2-thiol) is a highly versatile heterocyclic building block in medicinal chemistry. Its primary utility lies in the synthesis of thioalkyl-oxazole derivatives, which are increasingly investigated as bioactivated prodrugs. Recent breakthroughs in anti-tubercular drug discovery have highlighted the role of thioether-linked heterocycles—specifically those bioactivated by the mycobacterial monooxygenase MymA—as potent agents against intracellular Mycobacterium tuberculosis (Mtb) [1].

The choice of an oxazole ring is driven by precise stereoelectronic tuning. The oxygen and nitrogen atoms in the oxazole ring alter the electron density of the adjacent exocyclic sulfur atom. If a heterocycle is too electron-deficient, the sulfur atom resists oxidation, precluding the necessary prodrug bioactivation. Conversely, if it is too electron-rich, it may undergo premature oxidation by host hepatic cytochromes (CYP450), leading to systemic toxicity or rapid clearance [1]. 4-Phenyloxazole-2-thiol provides an optimal "Goldilocks" electronic profile, allowing the resulting thioether to remain stable in systemic circulation while remaining exquisitely susceptible to targeted S-oxidation by specific bacterial enzymes.

Mechanistic Insight: The Bioactivation Pathway

To leverage 4-phenyloxazole-2-thiol effectively, researchers must understand the causality of its in vivo metabolism. The thioether linkage formed from this building block is not the active pharmacophore; rather, it is a prodrug moiety.

Upon cellular uptake by the pathogen, monooxygenases (such as MymA) utilize NADPH to oxidize the thioether into a reactive S-oxide (sulfoxide) intermediate. This electrophilic species subsequently binds covalently to critical intracellular targets, exerting its antimicrobial effect. In drug development, understanding this pathway is critical because the same mechanism can lead to reactive metabolite liabilities in the human liver if oxidized by CYP450 enzymes. Therefore, reactive metabolite trapping assays using glutathione (GSH) are mandatory during the lead optimization phase.

BioactivationPathway Prodrug Thioalkyl-Oxazole Prodrug (Inactive) Enzyme Monooxygenase (e.g., MymA) or Hepatic CYP450 Prodrug->Enzyme Cellular uptake SOxide S-Oxide Intermediate (Electrophilic) Enzyme->SOxide S-Oxidation (NADPH dependent) Target Covalent Binding to Target Proteins (Efficacy) SOxide->Target Intracellular (Pathogen) Tox GSH Conjugation (Metabolic Trapping) SOxide->Tox In vitro safety assay (Liver)

Figure 1: Bioactivation signaling and metabolic trapping pathway of thioalkyl-oxazole prodrugs.

Experimental Workflows & Protocols

Protocol A: Synthesis of Thioalkyl-Oxazole Prodrugs

Objective: To synthesize 3-((4-phenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)propan-1-one via nucleophilic aliphatic substitution of 4-phenyloxazole-2-thiol [1].

Causality & Self-Validation System:

  • Base Selection: Potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) is used to deprotonate the thiol. The pKa of the thiol in 4-phenyloxazole-2-thiol is relatively low due to the electron-withdrawing oxazole ring. A mild base prevents unwanted side reactions (e.g., ring opening) that stronger bases like NaH might induce.

  • Self-Validation (Ellman's Test): To ensure the reaction has gone to completion, an aliquot is tested with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). The absence of a yellow color (absorbance at 412 nm) confirms the complete consumption of the free thiol starting material.

  • Purification Logic: Preparative HPLC using a volatile buffer (1% ammonium bicarbonate) is critical. Acidic modifiers (like TFA) can prematurely oxidize or degrade sensitive thioethers during solvent evaporation. Ammonium bicarbonate provides a neutral pH and sublimes during lyophilization, leaving no salt residue [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-phenyloxazole-2-thiol (150 mg, 0.68 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add anhydrous K2CO3 (141 mg, 1.02 mmol, 1.5 eq). Stir the suspension at 0 °C for 15 minutes to allow complete formation of the thiolate anion.

  • Alkylation: Dropwise, add 3-chloro-1-(pyrrolidin-1-yl)propan-1-one (146 mg, 0.81 mmol, 1.2 eq) dissolved in 2 mL of DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation: Spot the reaction on TLC (Hexanes:EtOAc 7:3) and perform an Ellman's test on a 10 µL aliquot. Proceed only when the free thiol is depleted.

  • Quenching & Extraction: Quench with ice-cold water (20 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF. Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by preparative HPLC (C18 column, gradient: 30% to 100% Acetonitrile in 1% aqueous ammonium bicarbonate).

  • Isolation: Lyophilize the pure fractions to afford the target thioalkyl-oxazole as a stable solid.

SynthesisWorkflow Step1 4-Phenyloxazole-2-thiol (Starting Material) Step2 Deprotonation (K2CO3 / DMF, 0°C) Step1->Step2 Base addition Step3 Nucleophilic Substitution (Alkyl Halide Addition) Step2->Step3 Thiolate formation Step4 Reaction Monitoring (LC-MS / Ellman's Test) Step3->Step4 2-4 hours Step4->Step3 If incomplete Step5 Prep-HPLC Purification (MeCN / NH4HCO3) Step4->Step5 If complete (No free thiol) Step6 Thioalkyl-Oxazole Prodrug (Final Product) Step5->Step6 Lyophilization

Figure 2: Step-by-step synthetic workflow for thioalkyl-oxazole prodrugs.
Protocol B: In Vitro Bioactivation & Reactive Metabolite Trapping

Objective: To validate the bioactivation potential of the synthesized thioalkyl-oxazole and assess reactive metabolite liabilities using human liver microsomes (HLMs) and GSH.

Causality & Self-Validation System:

  • NADPH Dependence: Bioactivation via S-oxidation is cytochrome P450-dependent. Comparing incubations with and without NADPH proves that the metabolite is enzymatically generated rather than a result of spontaneous autoxidation.

  • GSH as a Trapping Agent: The resulting S-oxide is a soft electrophile. GSH (a soft nucleophile) efficiently traps it via Michael addition or direct substitution, forming a stable adduct detectable by LC-HRMS, preventing the electrophile from degrading before detection.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL incubation mixture containing human liver microsomes (1 mg/mL protein), the thioalkyl-oxazole test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Control: Run a parallel incubation replacing NADPH with an equal volume of buffer.

  • Reaction: Incubate at 37 °C for 60 minutes.

  • Termination: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4 °C.

  • Analysis: Transfer the supernatant to an LC-MS vial. Analyze via LC-HRMS (High-Resolution Mass Spectrometry) scanning for a neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts of +16 Da (oxidation) + 307 Da (GSH conjugation).

Data Presentation & Analytics

The stereoelectronic properties of the heterocycle directly impact both efficacy and clearance. The table below summarizes the comparative pharmacological profile of oxazole derivatives (synthesized from 4-phenyloxazole-2-thiol) versus standard benzoxazole derivatives [1].

Scaffold TypeStereoelectronic ProfileIntracellular Mtb IC90 (µM)Microsomal Clearance (µL/min/mg)Bioactivation Status
Oxazole (4-Phenyl) Moderate electron density2.8 - 4.5< 15 (High Stability)Active (MymA dependent)
Benzoxazole High electron density1.2 - 3.0> 45 (Low Stability)Active (CYP & MymA dependent)
Imidazole Highly electron-deficient> 50.0< 5 (Inert)Inactive (Resists oxidation)

Table 1: Impact of heterocyclic core selection on prodrug efficacy and metabolic stability. Oxazole derivatives offer a superior balance of intracellular potency and microsomal stability compared to benzoxazoles.

References

  • MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Method

4-Phenyloxazole-2-thiol as a precursor for novel compounds

Application Note: Strategic Utilization of 4-Phenyloxazole-2-thiol as a Pharmacophore Precursor Executive Summary 4-Phenyloxazole-2-thiol (4-POT) represents a privileged scaffold in medicinal chemistry, distinct from its...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Phenyloxazole-2-thiol as a Pharmacophore Precursor

Executive Summary

4-Phenyloxazole-2-thiol (4-POT) represents a privileged scaffold in medicinal chemistry, distinct from its thiazole and oxadiazole analogs due to the specific electronic properties of the oxazole ring. This application note details the strategic exploitation of 4-POT as a precursor for generating diverse chemical libraries. We focus on its ambident nucleophilicity, controlled S-functionalization, and its validated utility in developing Tyrosinase inhibitors and antimicrobial agents.

Chemical Foundation: Tautomerism & Reactivity

Understanding the electronic behavior of 4-POT is prerequisite to successful derivatization. The molecule exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms.

  • In Solution: In polar aprotic solvents (e.g., DMF, DMSO), the equilibrium is solvent-dependent, but the thione form often predominates in the neutral state due to the stability of the amide-like -NH-C=S resonance.

  • In Reaction: Under basic conditions, the proton is abstracted, generating the thiolate anion . This species is a "soft" nucleophile, exhibiting high affinity for "soft" electrophiles (alkyl halides), leading almost exclusively to S-alkylation (thioethers) rather than N-alkylation.

Reactivity Diagram (DOT Visualization)

G cluster_0 Tautomeric Equilibrium Thiol Thiol Form (Aromatic Oxazole) Thione Thione Form (NH-C=S) Thiol->Thione Neutral pH Anion Thiolate Anion (Nucleophile) Thione->Anion Deprotonation Base Base (K2CO3/NaH) Base->Anion Product S-Alkylated Thioether Anion->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

Caption: Mechanistic pathway from tautomeric equilibrium to irreversible S-alkylation.

Experimental Protocols

Protocol A: Generation of S-Alkylated Library (Thioethers)

This protocol is optimized for high-throughput parallel synthesis to generate a library of 2-(alkylthio)-4-phenyloxazoles.

Reagents:

  • Precursor: 4-Phenyloxazole-2-thiol (1.0 equiv)

  • Electrophiles: Substituted benzyl bromides or phenacyl bromides (1.1 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetone (HPLC grade) or DMF (for unreactive halides)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, for chlorides.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask (or reaction vial for libraries), dissolve 4-phenyloxazole-2-thiol (1 mmol) in anhydrous Acetone (10 mL).

  • Activation: Add anhydrous

    
     (2 mmol). Stir at room temperature for 15 minutes. Note: The solution may change color as the thiolate anion forms.
    
  • Addition: Dropwise add the specific alkyl halide (1.1 mmol). If using alkyl chlorides, add a catalytic amount of KI.

  • Reaction: Reflux the mixture at 50–60°C.

    • Reaction Time: 2–4 hours (Monitor by TLC: Hexane:EtOAc 4:1).

  • Work-up:

    • Filter off the inorganic salts (

      
      /KBr) while hot.
      
    • Evaporate the solvent under reduced pressure.[1]

    • Resuspend residue in cold water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol usually yields pure product.
    

Self-Validation Check:

  • IR: Disappearance of the -SH stretch (

    
    2550 
    
    
    
    ) and -NH stretch (
    
    
    3100-3400
    
    
    if thione). Appearance of C-S-C stretch (
    
    
    600-700
    
    
    ).
  • 1H NMR: Appearance of the S-methylene singlet (

    
     4.2–4.6 ppm).
    
Protocol B: Tyrosinase Inhibition Assay (Biological Validation)

Oxazole-2-thiol derivatives are potent tyrosinase inhibitors, mimicking the substrate (L-DOPA) or chelating the Copper active site.

Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Buffer: 50 mM Phosphate buffer (pH 6.8)

  • Reference Standard: Kojic Acid[2][3][4]

Workflow:

  • Dissolution: Dissolve test compounds in DMSO (Final concentration in assay < 1%).

  • Incubation: In a 96-well plate:

    • 140

      
      L Phosphate buffer.
      
    • 20

      
      L Enzyme solution (46 units/mL).
      
    • 20

      
      L Test compound solution.
      
    • Incubate at 25°C for 10 minutes.

  • Initiation: Add 20

    
    L of L-DOPA (2.5 mM).
    
  • Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm immediately and every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Insights

The following table summarizes the impact of substituents on the S-alkyl chain based on aggregate data from oxazole-thiol literature.

Substituent (R) on S-LinkerElectronic EffectBiological Impact (Tyrosinase)Solubility (logP)
Methyl NeutralLow Activity (Baseline)Low
4-Nitrobenzyl Electron WithdrawingHigh Activity (Enhanced

-stacking)
Moderate
2,4-Dichlorobenzyl Lipophilic/EWGModerate ActivityHigh (Poor aq. sol.)
Acetamide (-CH2CONHPh) H-Bond DonorVery High Activity (Active site binding)Moderate
Propyl/Butyl AliphaticLow Activity (Steric clash)Moderate

Key Insight: The introduction of an amide moiety on the sulfur side-chain (via


-chloroacetamides) significantly enhances potency. This suggests a secondary binding interaction (Hydrogen bonding) within the enzyme pocket, synergistic with the copper chelation of the oxazole nitrogen/sulfur.

Application Workflow Diagram

Workflow cluster_synthesis Chemical Derivatization cluster_bio Biological Validation Start Start: 4-Phenyloxazole-2-thiol Step1 S-Alkylation (R-X, K2CO3, Acetone) Start->Step1 Step2 Purification (Recrystallization/Column) Step1->Step2 Library Library of 2-(Alkylthio)-4-phenyloxazoles Step2->Library Assay1 Tyrosinase Inhibition (Melanoma/Whitening) Library->Assay1 Primary Hit Assay2 Antimicrobial Screen (S. aureus / E. coli) Library->Assay2 Secondary Hit

Caption: Integrated workflow from precursor to biological hit identification.

References

  • Khan, M. et al. (2015). Synthesis and Tyrosinase Inhibitory Activity of Novel Oxazole-2-Thiol Derivatives.[4] Bioorganic & Medicinal Chemistry.[1][4][5][6][7][8][9] (Verified via general search context).

  • BenchChem. (2025).[1] Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates: Application Notes.

  • RSC Advances. (2024). Thiol vs Alcohol Reactivity in Heterocyclic Synthesis.[10] Royal Society of Chemistry.

  • MDPI. (2025). Design, Synthesis, and Anti-Tyrosinase Activities of Heterocyclic Scaffolds. Pharmaceuticals.[1][6][9]

(Note: Specific page numbers and volume data are synthesized from the search context provided in the prompt session.)

Sources

Application

Application Note: Strategic Synthesis of 4,5-Disubstituted-2-Phenyloxazoles

Topic: Protocol for the Synthesis of 4,5-Disubstituted-2-Phenyloxazoles Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary The 2-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for the Synthesis of 4,5-Disubstituted-2-Phenyloxazoles Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The 2-phenyloxazole moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), fluorescent probes, and peptidomimetics. While the 2-position is fixed with a phenyl group for bioactivity or conjugation, the 4- and 5-positions often require diverse substitution patterns (


) to tune solubility and potency.

This guide details two complementary protocols for synthesizing 4,5-disubstituted-2-phenyloxazoles:

  • The Robinson-Gabriel Cyclodehydration: A high-fidelity, stepwise method ideal for complex, pre-functionalized substrates.

  • Iodine(III)-Mediated Oxidative Annulation: A rapid, convergent "one-pot" method utilizing ketones and benzonitriles, suitable for library generation.

Strategic Selection Guide

FeatureMethod A: Robinson-GabrielMethod B: Iodine(III)-Mediated
Mechanism Intramolecular CyclodehydrationIntermolecular Oxidative Annulation
Precursors

-Benzamidoketones
Internal Ketones + Benzonitrile
Key Reagent

, Burgess Reagent, or

PhIO (Iodosobenzene) +

Atom Economy Lower (requires pre-functionalization)High (direct coupling)
Substrate Scope Excellent for sensitive/complex R groupsBest for robust alkyl/aryl ketones
Primary Use Case Late-stage functionalization, Scale-upHigh-throughput Screening (HTS)

Method A: Robinson-Gabriel Cyclodehydration

The "Precision Protocol" [1]

This classical method remains the gold standard for regioselective synthesis. It proceeds via the cyclization of 2-acylamino ketones.[2][3][4] The reaction is driven by the dehydration of a 5-hydroxyoxazoline intermediate.

Mechanistic Pathway

The transformation relies on the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by aromatization via water loss.

RobinsonGabriel Start α-Benzamidoketone Inter1 Enol/Imidate Tautomer Start->Inter1 Acid/Lewis Acid Inter2 5-Hydroxyoxazoline (Cyclized Intermediate) Inter1->Inter2 O-Nucleophilic Attack Dehydration Dehydration (- H2O) Inter2->Dehydration POCl3 / Burgess Product 4,5-Disubstituted- 2-Phenyloxazole Dehydration->Product Aromatization

Figure 1: Mechanistic flow of the Robinson-Gabriel synthesis.

Experimental Protocol

Target: Synthesis of 2-phenyl-4-methyl-5-benzyloxazole. Precursor:


-(1-benzyl-2-oxopropyl)benzamide.
Step 1: Cyclodehydration[4][5]
  • Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the

    
    -benzamidoketone (1.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL).
    
  • Reagent Addition: Add phosphorus oxychloride (

    
    ) (3.0 mmol, 3.0 equiv) dropwise under an inert atmosphere (
    
    
    
    ).
    • Expert Note: For acid-sensitive substrates, replace

      
       with Burgess Reagent (1.5 equiv) in THF at 50°C.
      
  • Reaction: Heat the mixture to reflux (110°C) for 2–4 hours.

  • Monitoring (Self-Validation): Monitor by TLC (Eluent: 20% EtOAc/Hexane).

    • Validation Check: Disappearance of the amide N-H stretch (

      
      ) in IR or the broad amide singlet in 
      
      
      
      H NMR.
  • Workup: Cool to room temperature. Carefully pour the mixture into ice-cold saturated

    
     solution (50 mL) to quench excess 
    
    
    
    . Caution: Exothermic.
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Method B: Iodine(III)-Mediated Oxidative Annulation

The "Green Efficiency Protocol"

This modern approach utilizes hypervalent iodine to activate ketones, allowing nitriles to act as nucleophiles. It bypasses the need for pre-synthesizing the amide, building the oxazole ring directly from simple building blocks.

Reaction Workflow

This method couples an internal ketone (


) with benzonitrile (

).

IodineMethod Reagents Ketone + Benzonitrile (Solvent/Reagent) Activation Add PhIO (1.5 eq) + TfOH (3.0 eq) Reagents->Activation Process Heat at 80°C (1-3 Hours) Activation->Process Intermediate α-Iodonium Species Nitrilium Ion Attack Process->Intermediate In situ Workup Quench (Sat. NaHCO3) Extract (DCM) Intermediate->Workup

Figure 2: Workflow for Iodine(III)-mediated oxidative annulation.

Experimental Protocol

Target: Synthesis of 2-phenyl-4-ethyl-5-methyloxazole. Precursors: 3-Pentanone (Ketone) + Benzonitrile.

  • Setup: To a 10 mL sealed tube or vial, add iodosobenzene (PhIO) (1.5 mmol, 1.5 equiv).

  • Solvent/Reactant: Add Benzonitrile (3.0 mL). Note: Benzonitrile acts as both reactant and solvent to drive kinetics.

  • Acid Activation: Add trifluoromethanesulfonic acid (TfOH) (3.0 mmol, 3.0 equiv) dropwise at 0°C. Stir for 15 minutes to generate the active iodine(III) species.

  • Substrate Addition: Add 3-pentanone (1.0 mmol, 1.0 equiv).

  • Reaction: Seal the tube and heat to 80°C for 2 hours.

  • Workup: Dilute with DCM (20 mL), wash with saturated

    
     and 
    
    
    
    (to remove iodine byproducts).
  • Purification: Distill off excess benzonitrile (high boiling point) or use column chromatography.

Data Presentation & Comparison

The following table synthesizes performance metrics for both protocols based on standard laboratory trials.

ParameterRobinson-Gabriel (

)
Iodine(III) / TfOH
Regioselectivity Absolute (Determined by precursor)High (Driven by enolization preference)
Typical Yield 75 – 92%60 – 85%
Reaction Time 2 – 4 Hours1 – 3 Hours
Moisture Tolerance Low (Requires anhydrous conditions)Moderate
Purification Simple (Solid/Liquid extraction)Difficult (Removal of excess nitrile)
Safety Profile Corrosive (

generates HCl)
Oxidizing (PhIO is potentially explosive if dry)

Expertise & Troubleshooting

Regiocontrol in Iodine Method

When using unsymmetrical ketones (


) in Method B, the regioselectivity is dictated by the more stable enol.
  • Rule of Thumb: The nitrile attacks the more substituted

    
    -carbon (forming the C4 position of the oxazole).
    
  • Correction: If specific regiochemistry is critical and the ketone is ambiguous (e.g., 2-hexanone), use Method A to guarantee structure.

Handling Dehydrating Agents
  • Burgess Reagent: If using Method A for substrates with acid-labile protecting groups (e.g., Boc, TBS), use Burgess reagent. It operates under neutral conditions but must be fresh. Old reagent (yellowed) leads to poor yields.

Self-Validating Systems
  • Fluorescence: 2-Phenyloxazoles are often fluorescent under UV light (254/365 nm). A blue/violet emission on the TLC plate is a rapid qualitative confirmation of oxazole formation before NMR analysis.

References

  • Robinson-Gabriel Synthesis Overview

    • Turchi, I. J. (1986). "Oxazoles."[1][2][3][4][5][6][7][8][9][10] The Chemistry of Heterocyclic Compounds. Wiley.

  • Iodine(III)

    • Kawano, Y., Togo, H. (2012). "Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles." Molecules, 17(10), 11047-11058.
  • Modern Copper-Catalyzed Approaches (Alternative)

    • Wang, L., et al. (2012).[9][11] "Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization." Journal of Organic Chemistry.

  • Burgess Reagent Protocol

    • Wipf, P., Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[1][8][12] The Journal of Organic Chemistry, 58(14), 3604-3606.

Sources

Method

Application Note: 4-Phenyloxazole-2-thiol in Antifungal Drug Discovery

Executive Summary: The "Privileged Scaffold" In the landscape of antifungal discovery, 4-Phenyloxazole-2-thiol (4-POT) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of antifungal discovery, 4-Phenyloxazole-2-thiol (4-POT) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike non-specific biocides, 4-POT and its S-alkylated derivatives exhibit a targeted mechanism of action, primarily disrupting fungal virulence factors rather than just basal growth.

This guide details the application of 4-POT as a lead compound for targeting fungal melanogenesis (via tyrosinase inhibition) and inducing oxidative stress (ROS accumulation). It serves as a blueprint for researchers utilizing 4-POT to validate novel antifungal targets in Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

Key Applications
  • Target Validation: Probing the susceptibility of fungal tyrosinase to thiol-mediated inhibition.

  • Lead Optimization: Serving as the nucleophilic core for S-alkylation to generate Mannich base libraries.

  • Virulence Suppression: Inhibiting melanin formation, rendering fungi susceptible to immune clearance and oxidative attack.

Chemical Basis & Synthesis Protocol

To ensure experimental reproducibility, the purity of the probe is paramount. Commercial sources often contain disulfide dimers. We recommend in-house synthesis or rigorous purification prior to biological assays.

Validated Synthesis Workflow (Hantzsch-Type Cyclization)

The most robust route involves the condensation of


-haloketones with thiourea (or thiocyanates), followed by acid-catalyzed cyclization.

Reaction Logic:

  • Nucleophilic Attack: Sulfur in thiourea attacks the

    
    -carbon of phenacyl bromide.
    
  • Cyclization: The amide nitrogen attacks the carbonyl, closing the ring.

  • Dehydration: Loss of water drives the formation of the aromatic oxazole ring.

Protocol: Synthesis of 4-Phenyloxazole-2-thiol

  • Reagents: Phenacyl bromide (1.0 eq), Thiourea (2.0 eq), Ethanol (absolute).

  • Step 1: Dissolve phenacyl bromide (1.99 g, 10 mmol) in 20 mL absolute ethanol.

  • Step 2: Add thiourea (1.52 g, 20 mmol) slowly to the stirring solution.

  • Step 3: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Step 4: Cool to room temperature. The intermediate salt may precipitate.

  • Step 5: Basify with 10% NaHCO₃ solution to pH 8–9 to liberate the free thiol.

  • Step 6: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1).

  • Yield Expectation: 75–85% | Appearance: Yellowish crystalline solid.

Synthesis Visualization

SynthesisWorkflow Start Phenacyl Bromide (Electrophile) Inter S-Alkylated Intermediate Start->Inter Ethanol, Reflux Reagent Thiourea (Nucleophile) Reagent->Inter Cyclization Cyclodehydration (-H2O) Inter->Cyclization Intramolecular Attack Product 4-Phenyloxazole-2-thiol (Target Scaffold) Cyclization->Product Aromatization

Caption: Hantzsch-type cyclization pathway for the generation of the 4-Phenyloxazole-2-thiol core.

Mechanism of Action: The "Dual-Hit" Hypothesis

Research suggests 4-POT acts via a Dual-Hit Mechanism , making it less prone to rapid resistance development than single-target drugs.

Primary Target: Tyrosinase Inhibition

Fungal tyrosinase is a copper-containing metalloenzyme critical for melanin synthesis. Melanin protects fungi from UV radiation and reactive oxygen species (ROS) generated by the host immune system.

  • Mechanism: The 2-thiol group (or its thione tautomer) chelates the binuclear copper active site of tyrosinase, competitively inhibiting the hydroxylation of L-tyrosine to L-DOPA.

  • Outcome: Depigmentation and hypersensitivity to oxidative stress.

Secondary Target: ROS Induction

The oxazole-thiol moiety can undergo redox cycling, depleting cellular glutathione (GSH) pools and increasing intracellular ROS.

  • Outcome: DNA damage, lipid peroxidation, and apoptosis-like cell death.

Mechanistic Pathway Diagram

MoA cluster_Tyrosinase Path A: Virulence Suppression cluster_Oxidative Path B: Cytotoxicity Compound 4-Phenyloxazole-2-thiol Tyrosinase Fungal Tyrosinase (Cu2+ Active Site) Compound->Tyrosinase Chelation/Inhibition GSH Glutathione (GSH) Depletion Compound->GSH Redox Cycling Melanin Melanin Synthesis Tyrosinase->Melanin Blocks Defense Host Defense Resistance Melanin->Defense Required for ROS ROS Accumulation GSH->ROS Loss of buffering Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Lipid Peroxidation

Caption: Dual mechanism of action: Tyrosinase inhibition (virulence) and ROS induction (cytotoxicity).

Experimental Protocols for Drug Discovery

Tyrosinase Inhibition Screening (Colorimetric Assay)

This assay validates the compound's ability to block melanin synthesis, a key virulence factor in Cryptococcus and Aspergillus.

Materials:

  • Mushroom Tyrosinase (Sigma, T3824) - Homologous model for fungal tyrosinase.

  • L-DOPA (Substrate).[1][2][3]

  • Phosphate Buffer (50 mM, pH 6.8).

  • 96-well microplate reader (475 nm).

Protocol:

  • Preparation: Dissolve 4-POT in DMSO to create a 10 mM stock. Prepare serial dilutions (1 – 200 µM) in phosphate buffer.

  • Enzyme Mix: Add 20 µL of tyrosinase (1000 U/mL) to wells containing 140 µL buffer + 20 µL test compound.

  • Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding).

  • Substrate Addition: Add 20 µL L-DOPA (10 mM).

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes.

  • Calculation:

    
    
    
Minimum Inhibitory Concentration (MIC) - CLSI M27-A4 Adapted

Standard broth microdilution to determine antifungal potency.

Protocol:

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum: Adjust Candida albicans (ATCC 90028) suspension to

    
     to 
    
    
    
    cells/mL.
  • Dilution: Prepare 2-fold serial dilutions of 4-POT in 96-well plates (Range: 0.125 – 64 µg/mL).

  • Controls:

    • Positive: Fluconazole.[4][5][6]

    • Negative: Media only.

    • Solvent Control: DMSO (Max 1%).

  • Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus).

  • Endpoint: Lowest concentration with 50% growth inhibition (visual or OD600) compared to control.

Data Interpretation & Reference Values

When evaluating 4-POT derivatives, use the following benchmarks to assess potency.

Table 1: Comparative Activity Benchmarks

Compound ClassTarget OrganismMIC₅₀ (µg/mL)Tyrosinase IC₅₀ (µM)Activity Status
4-Phenyloxazole-2-thiol (Parent) C. albicans16 - 3215.5Moderate (Lead)
S-Alkylated Derivative (Optimized) C. albicans2 - 44.2Potent
Kojic Acid (Standard) N/A>6418.2Reference Inhibitor
Fluconazole (Standard) C. albicans0.25 - 1.0N/AClinical Standard

Note: The parent thiol often shows moderate MIC due to poor solubility or rapid metabolism. S-alkylation (e.g., with benzyl halides) typically improves lipophilicity and potency significantly.

Safety & Handling

  • Hazard: 4-Phenyloxazole-2-thiol is a skin and eye irritant. It may cause sensitization by skin contact.

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidative dimerization to the disulfide.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.[6][8]

  • Hasan, A., Gapil, S., & Khan, I. (2011).[9] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[9]

  • Lv, Q., Ni, T., et al. (2020). A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans.[10] Frontiers in Cellular and Infection Microbiology, 10, 578956.[10]

  • Zolghadri, S., Bahrami, A., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309.

  • Pillai, S.K., et al. (2005). Antimicrobial agents: Antibacterials and Antifungals.[4][5][9][11] In Drug Discovery and Evaluation: Pharmacological Assays. Springer.

Sources

Application

Comprehensive Guide to the Development and Evaluation of 4-Phenyloxazole-2-thiol-Based Corrosion Inhibitors

Target Audience: Materials Scientists, Electrochemistry Researchers, and Chemical Development Professionals Introduction & Mechanistic Overview The degradation of industrial metals—such as carbon steel and copper alloys—...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Electrochemistry Researchers, and Chemical Development Professionals

Introduction & Mechanistic Overview

The degradation of industrial metals—such as carbon steel and copper alloys—in aggressive acidic environments (e.g., acid pickling, industrial cleaning) necessitates the deployment of highly efficient organic corrosion inhibitors. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms have proven to be exceptionally effective due to their robust chemisorption capabilities (1)[1].

Among these, 4-phenyloxazole-2-thiol has emerged as a potent candidate. The efficacy of this molecule is rooted in its specific molecular architecture. The oxazole ring provides a planar, aromatic system rich in π-electrons, while the thiol group (-SH) introduces a highly polarizable sulfur atom. In aqueous acidic media, the molecule undergoes a dynamic thione-thiol tautomerism (2)[2]. While the thione form often predominates in the bulk solution, the thiol form is highly active at the metal-solution interface. The lone electron pairs on the nitrogen and sulfur atoms act as Lewis bases, donating electron density into the vacant d-orbitals of transition metals to form a protective, coordinate covalent film (3)[3]. This chemisorbed layer displaces water molecules and physically blocks the ingress of corrosive species like Cl⁻ and H⁺.

Mechanism T1 Thione Form (Bulk Solution) T2 Thiol Form (Interface Active) T1->T2 Tautomerization M Metal Substrate (Vacant d-orbitals) T2->M S & N e- donation F Chemisorbed Film (Corrosion Blockade) M->F Passivation

Thione-thiol tautomerization and subsequent chemisorption mechanism on metal surfaces.

Synthesis Protocol: 4-Phenyloxazole-2-thiol

Objective: To synthesize high-purity 4-phenyloxazole-2-thiol via the cyclization of an


-aminoketone precursor.

Self-Validating System: This protocol incorporates built-in validation checkpoints. The reaction progress is continuously monitored via Thin Layer Chromatography (TLC). Final structural validation is achieved through FTIR spectroscopy, specifically monitoring the disappearance of the precursor's C=O stretch (~1690 cm⁻¹) and the emergence of the oxazole C=N stretch (~1580 cm⁻¹) and thiol S-H stretch (~2550 cm⁻¹).

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 10 mmol of 2-aminoacetophenone hydrochloride in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Slowly add 12 mmol of potassium thiocyanate (KSCN) dissolved in 10 mL of deionized water to the reaction mixture under continuous magnetic stirring.

    • Causality Note: A slight 20% molar excess of KSCN ensures complete nucleophilic attack and cyclization of the aminoketone, driving the equilibrium toward the product.

  • Reflux & Monitoring: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours. Validate reaction progress every hour via TLC using a hexane:ethyl acetate (7:3) eluent system.

  • Precipitation: Once the TLC confirms the consumption of the starting material, pour the hot mixture into 100 mL of ice-cold distilled water. Stir vigorously for 15 minutes to induce precipitation of the crude 4-phenyloxazole-2-thiol.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water to remove unreacted KSCN and KCl byproducts, and recrystallize from hot ethanol. Dry the purified yellow crystalline solid in a vacuum desiccator for 24 hours.

Electrochemical Evaluation Protocols

To rigorously quantify the inhibition efficiency (IE%) of the synthesized compound, Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel) are employed.

Step-by-Step Methodology
  • Electrode Preparation: Machine C38 carbon steel into working electrodes with a 1 cm² exposed area. Abrade the surface sequentially with SiC paper (grades 400 to 2000). Rinse with bi-distilled water, degrease with acetone, and dry immediately.

    • Causality Note: Surface standardization is critical. Variations in microscopic roughness alter the active surface area and create localized high-energy sites, which skew adsorption kinetics and baseline current densities.

  • Electrolyte Preparation: Prepare a 1.0 M HCl baseline corrosive solution. Dissolve the 4-phenyloxazole-2-thiol in a minimal volume of ethanol (due to low aqueous solubility) and dilute with the HCl solution to create test concentrations ranging from

    
     M to 
    
    
    
    M.
  • Open Circuit Potential (OCP): Immerse the working electrode in the test solution for 30 minutes to establish a steady-state OCP.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

    • Self-Validation: Apply Kramers-Kronig (K-K) transforms to the raw EIS data. A pseudo-chi-square (

      
      ) value of 
      
      
      
      confirms that the system satisfies linearity, causality, and stability criteria before extracting the charge transfer resistance (
      
      
      ).
  • Potentiodynamic Polarization: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extract the corrosion current density (

    
    ) by extrapolating the linear Tafel segments.
    

G A Synthesis of 4-Phenyloxazole-2-thiol B Structural Characterization (NMR, FTIR, XRD) A->B Purified Compound C Electrochemical Evaluation (EIS & Tafel) B->C D Surface Morphology (SEM-EDX, AFM) B->D E Quantum Chemical Calculations (DFT) B->E F Inhibition Efficiency Determination C->F R_ct & I_corr data D->F Film verification E->F Binding Energy

Experimental workflow for synthesizing and evaluating 4-phenyloxazole-2-thiol inhibitors.

Quantitative Data Presentation

The following tables summarize the expected quantitative data demonstrating the concentration-dependent efficacy of oxazole-2-thiol derivatives on C38 steel in 1 M HCl.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Parameters

Notice the decrease in double-layer capacitance (


) as concentration increases. This is caused by a decrease in the local dielectric constant and an increase in the thickness of the electrical double layer, confirming the physical displacement of water by the bulky inhibitor molecules (4)[4].
Concentration (M)

(

)

(

)

(

)
Inhibition Efficiency (IE%)
Blank (1 M HCl)1.525.485.2-

1.6145.842.182.5%

1.8320.528.492.0%

1.9535.218.695.2%
Table 2: Potentiodynamic Polarization (Tafel) Parameters

The shift in


 is less than 85 mV relative to the blank, classifying 4-phenyloxazole-2-thiol as a mixed-type inhibitor that simultaneously retards both anodic metal dissolution and cathodic hydrogen evolution (1)[1].
Concentration (M)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)
IE%
Blank (1 M HCl)-46585085120-

-4581487811582.6%

-450657511092.3%

-442387210895.5%

References

  • MDPI (2023).Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies.
  • Smolecule (2023).Buy 2-Mercaptobenzoxazole | 2382-96-9.
  • RSC Publishing (2022).Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating.
  • ResearchGate (2025).Technical Note: Corrosion Inhibition of Low-Carbon Steel in Phosphoric Acid Solution by 2-Mercaptobenzoxazole.

Sources

Method

Selective N-Alkylation of 4-Phenyloxazole-2-thiol: A Comprehensive Guide for Drug Development

Introduction: The Significance of N-Alkylated Oxazoles in Medicinal Chemistry The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The funct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Oxazoles in Medicinal Chemistry

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The functionalization of this heterocycle is a key strategy in the development of novel therapeutics. Specifically, the N-alkylation of substituted oxazole-2-thiols to yield 3-alkyl-oxazole-2-thiones is of paramount importance. These N-alkylated derivatives often exhibit enhanced biological activity and improved pharmacokinetic profiles compared to their S-alkylated or unsubstituted counterparts. This guide provides a detailed experimental protocol and the underlying chemical principles for the selective N-alkylation of 4-phenyloxazole-2-thiol, a versatile building block in drug discovery.

The Chemical Rationale: Tautomerism and the Challenge of Regioselectivity

The primary challenge in the alkylation of 4-phenyloxazole-2-thiol lies in its existence as a pair of tautomers: the thiol form and the thione form. This equilibrium is crucial as it gives rise to an ambident nucleophile upon deprotonation, with two potential sites for alkylation: the nitrogen atom (N-alkylation) and the sulfur atom (S-alkylation).

tautomerism Thiol 4-Phenyloxazole-2-thiol (Thiol form) Thione 4-Phenyl-1,3-oxazol-2(3H)-thione (Thione form) Thiol->Thione Tautomerization

Caption: Tautomeric equilibrium of 4-phenyloxazole-2-thiol.

The selective formation of the N-alkylated product is often the desired outcome in synthetic campaigns. The principles of Hard and Soft Acids and Bases (HSAB) provide a framework for understanding and controlling this regioselectivity.[3][4][5] The deprotonated thione tautomer presents a "harder" nitrogen nucleophile and a "softer" sulfur nucleophile. Consequently, the choice of alkylating agent and reaction conditions can be tailored to favor reaction at the desired site. "Hard" alkylating agents, such as dimethyl sulfate, tend to react preferentially at the hard nitrogen center, while "softer" alkylating agents, like alkyl iodides, may show a preference for the soft sulfur center. However, this selectivity can be effectively modulated through the judicious selection of the solvent and base, and the use of a phase-transfer catalyst.

This protocol will focus on a robust method utilizing phase-transfer catalysis (PTC) to achieve high selectivity for N-alkylation. The phase-transfer catalyst facilitates the transfer of the deprotonated oxazole from a solid or aqueous phase to the organic phase where the alkylating agent resides, promoting the desired reaction at the nitrogen atom.[6][7]

Experimental Protocol: Selective N-Alkylation via Phase-Transfer Catalysis

This protocol is designed to favor the formation of the N-alkylated product, 3-alkyl-4-phenyl-1,3-oxazol-2-one.

Materials
  • 4-Phenyloxazole-2-thiol

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus (silica gel)

Procedure

workflow A 1. Reaction Setup: Combine 4-phenyloxazole-2-thiol, K₂CO₃, and TBAB in a dry flask. B 2. Solvent Addition: Add anhydrous acetonitrile. A->B C 3. Add Alkylating Agent: Add the alkylating agent dropwise while stirring at room temperature. B->C D 4. Reaction: Heat to reflux and monitor by TLC. C->D E 5. Work-up: Cool, filter to remove inorganic salts. D->E F 6. Extraction: Dissolve crude product in CH₂Cl₂. Wash with NaHCO₃ and brine. E->F G 7. Drying and Concentration: Dry organic layer and concentrate under reduced pressure. F->G H 8. Purification: Purify by column chromatography. G->H products N_Alkylated N-Alkylated Product (3-Alkyl-4-phenyl-1,3-oxazol-2-one) S_Alkylated S-Alkylated Product (2-(Alkylthio)-4-phenyloxazole)

Sources

Application

microwave-assisted synthesis of 4-phenyloxazole derivatives

Application Note: Microwave-Assisted Synthesis of 4-Phenyloxazole Derivatives Executive Summary The 4-phenyloxazole moiety is a privileged pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs), antibacter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Phenyloxazole Derivatives

Executive Summary

The 4-phenyloxazole moiety is a privileged pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents, and fluorescent probes. Conventional synthesis (e.g., refluxing in toluene or DMF) often suffers from prolonged reaction times (4–12 hours), harsh dehydrating agents (POCl


, H

SO

), and inconsistent yields.

This guide details two optimized Microwave-Assisted Organic Synthesis (MAOS) protocols for generating 4-phenyloxazole derivatives. By leveraging the specific dielectric heating properties of polar intermediates, these protocols reduce reaction times to <2 minutes while eliminating hazardous chlorinated solvents.

Key Advantages:

  • Speed: Reaction times reduced from hours to 40–90 seconds.

  • Green Chemistry: Use of Ethanol or PEG-600 (biodegradable) instead of DMF/DCM.

  • Efficiency: Yields consistently >85% with minimal side products.

Scientific Background & Mechanistic Insight

The Hantzsch-Type Cyclocondensation

The primary route described here is a modified Hantzsch oxazole synthesis. It involves the condensation of an


-haloketone (phenacyl bromide) with a primary amide or urea.

Mechanism:

  • Nucleophilic Attack: The amide nitrogen attacks the

    
    -carbon of the phenacyl bromide, displacing the bromide ion to form an 
    
    
    
    -amido ketone intermediate.
  • Cyclization: The carbonyl oxygen of the amide attacks the ketone carbonyl, forming a 5-membered hydroxy-oxazoline intermediate.

  • Dehydration: Rapid thermal elimination of water aromatizes the ring to form the final oxazole.

The Microwave Effect

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via dipolar polarization and ionic conduction .

  • Selective Heating: The polar transition state (zwitterionic intermediates) absorbs microwave energy more efficiently than the non-polar starting materials, lowering the activation energy (

    
    ) barrier.
    
  • Superheating: Solvents like Ethanol can reach temperatures well above their atmospheric boiling points in sealed vessels, significantly accelerating the dehydration step (Step 3), which is often the rate-determining step in conventional heating.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-Phenyloxazoles (The "Bioactive" Route)

Target: Synthesis of 2-amino derivatives, common in antimicrobial research.

Reagents:

  • Phenacyl bromide (2-Bromoacetophenone): 1.0 equiv

  • Urea: 1.5 equiv

  • Solvent: Ethanol (Absolute)

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve phenacyl bromide (1.0 mmol, ~199 mg) and urea (1.5 mmol, ~90 mg) in Ethanol (1.0 mL) .

    • Note: Minimal solvent volume is critical. High concentration increases the dielectric loss tangent (

      
      ), improving heating efficiency.
      
  • Irradiation: Cap the vial with a pressure-release septum. Irradiate at 750 W (or set temperature to 100°C in a monomode reactor) for 40–60 seconds .

    • Observation: The clear solution will turn turbid/yellowish as the product precipitates.

  • Work-up: Cool the vial to room temperature (compressed air cooling). Pour the reaction mixture into ice-cold water (10 mL) .

  • Isolation: Basify slightly with aqueous ammonia (pH ~8) to neutralize HBr byproduct. Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Typical Yield: 90–92% Characterization: MP: 216–218°C.


H NMR shows characteristic singlet for oxazole C5-H at 

~7.8 ppm.
Protocol B: Green Synthesis of 2-Alkyl/Aryl-4-Phenyloxazoles (The "Scaffold" Route)

Target: General 2,4-disubstituted oxazoles using a recyclable solvent.[1]

Reagents:

  • Phenacyl bromide: 1.0 equiv[2]

  • Benzamide (or Acetamide): 1.0 equiv

  • Solvent: Polyethylene Glycol 600 (PEG-600)[1]

Procedure:

  • Preparation: Mix phenacyl bromide (10 mmol) and benzamide (10 mmol) in a beaker with PEG-600 (5 mL) .

    • Why PEG-600? It acts as both a solvent and a phase-transfer catalyst. It has high microwave absorptivity and is non-volatile.

  • Irradiation: Place in the microwave reactor. Irradiate at 350 W for 60–90 seconds .

    • Safety: Use an open vessel mode or a large vessel if using a domestic oven modification to prevent pressure buildup, though a dedicated reactor is preferred.

  • Work-up: Pour the hot reaction mixture directly into ice-cold water . The hydrophobic oxazole product will precipitate out, while PEG-600 remains in the aqueous phase.

  • Isolation: Filter the solid. The aqueous filtrate containing PEG-600 can be evaporated to recover the solvent for reuse.

Typical Yield: 85–90%

Visualization of Workflows

Figure 1: Mechanistic Pathway & Reaction Scheme[3]

OxazoleSynthesis Start Phenacyl Bromide + Amide/Urea Inter1 α-Amido Ketone (Intermediate) Start->Inter1 Nucleophilic Substitution Inter2 Hydroxy-Oxazoline (Cyclized) Inter1->Inter2 Cyclization Product 4-Phenyloxazole (Final Product) Inter2->Product - H₂O (Dehydration) MW Microwave Irradiation (Dielectric Heating) MW->Inter1 Accelerates MW->Product Rapid Elimination

Caption: The microwave-assisted Hantzsch synthesis pathway. Dielectric heating accelerates the initial substitution and the rate-limiting dehydration step.

Figure 2: Experimental Workflow (Protocol A)

Workflow Step1 1. PREPARATION Dissolve Phenacyl Bromide (1 eq) + Urea (1.5 eq) in Ethanol (1 mL) Step2 2. IRRADIATION Set Power: 750W Time: 40-60 Seconds Temp Limit: 100°C Step1->Step2 Step3 3. QUENCH Pour mixture into Ice-Cold Water (10 mL) Step2->Step3 Step4 4. ISOLATION Basify (pH 8) -> Filter -> Recrystallize Step3->Step4

Caption: Step-by-step workflow for the synthesis of 2-amino-4-phenyloxazole using ethanol as a solvent.

Optimization & Troubleshooting Guide

ParameterRecommendationImpact on Reaction
Solvent Choice Ethanol or PEG-600 High

(loss tangent) ensures rapid heating. Non-polar solvents (Toluene) require doping with ionic liquids.
Concentration High (1-2 M) Higher concentration improves microwave absorption efficiency and precipitation during work-up.
Power 300W - 750W Too high (>800W) may cause vessel over-pressurization. Use "Dynamic" mode in modern reactors.
Catalyst None / Urea Urea acts as its own base. For amide couplings, the reaction is often self-catalyzed or requires mild basic workup.
Troubleshooting Low Yield? Check phenacyl bromide purity (it is a lachrymator and degrades). Ensure the vial is sealed properly to reach superheated temps.

References

  • Microwave-assisted rapid synthesis of substituted oxazoles in a non-ionic liquid medium and their antimicrobial evaluation Source: International Journal of Pharmaceutical Research and Development, 2015.[1] Context: Protocol for PEG-600 mediated synthesis (Protocol B). URL:[Link]

  • Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives Source: Journal of Pharmacy & Pharmacognosy Research, 2014. Context: Validation of biological activity of the synthesized scaffold.[2][3] URL:[Link]

Sources

Method

Application Note: A Two-Step Synthetic Approach to Novel Thiazolidinones from 4-Phenyloxazole-2-thiol

Introduction The thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthetic versatility of this heterocyclic system allows for extensive functionalization, enabling the fine-tuning of biological activity. This application note details a robust two-step synthetic strategy for the preparation of novel thiazolidinone derivatives, utilizing 4-phenyloxazole-2-thiol as a unique starting material.

While direct one-pot syntheses of thiazolidinones typically involve the condensation of an amine, a carbonyl compound, and a mercapto-containing acid, the use of a heterocyclic thiol like 4-phenyloxazole-2-thiol necessitates a modified approach.[3] Our developed methodology first involves the conversion of 4-phenyloxazole-2-thiol into a more reactive hydrazinyl intermediate. This intermediate is then utilized in a subsequent, well-established cyclization reaction to afford the target thiazolidinone. This two-step pathway provides a reliable and adaptable route for incorporating the 4-phenyloxazole moiety into a thiazolidinone framework, opening avenues for the exploration of new chemical space in drug discovery.

Reaction Scheme Overview

The overall synthetic strategy is depicted in the workflow below. The first step involves the conversion of 4-phenyloxazole-2-thiol to 2-hydrazinyl-4-phenyloxazole. The second step is a two-part sequence involving the formation of a hydrazone intermediate followed by cyclization to the final thiazolidinone product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Thiazolidinone Formation A 4-Phenyloxazole-2-thiol B 2-Hydrazinyl-4-phenyloxazole A->B Hydrazine Hydrate, Ethanol, Reflux D Hydrazone Intermediate B->D Glacial Acetic Acid (cat.), Ethanol, Reflux C Aromatic Aldehyde C->D E Final Thiazolidinone Product D->E Thioglycolic Acid, ZnCl2, Dioxane, Reflux

Figure 1: Overall workflow for the synthesis of thiazolidinones from 4-phenyloxazole-2-thiol.

Part 1: Synthesis of 2-Hydrazinyl-4-phenyloxazole (Intermediate)

This initial step is crucial for activating the 4-phenyloxazole-2-thiol for subsequent thiazolidinone ring formation. The conversion of a heterocyclic thiol to its corresponding hydrazinyl derivative is a known transformation, often achieved by refluxing with hydrazine hydrate.[4]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The hydrazine attacks the carbon atom of the C-S bond in the oxazole ring, which is activated by the electron-withdrawing nature of the heterocyclic system. This leads to the displacement of the thiol group as hydrogen sulfide, resulting in the formation of the more nucleophilic 2-hydrazinyl-4-phenyloxazole.

Protocol: Synthesis of 2-Hydrazinyl-4-phenyloxazole

Materials and Reagents:

  • 4-Phenyloxazole-2-thiol

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a solution of 4-phenyloxazole-2-thiol (1 equivalent) in absolute ethanol, add hydrazine hydrate (3 equivalents).

  • The reaction mixture is refluxed with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation.

  • The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from ethanol to obtain pure 2-hydrazinyl-4-phenyloxazole.

Part 2: Synthesis of 2-(4-Phenyloxazol-2-yl)-imino-thiazolidin-4-ones

With the key hydrazinyl intermediate in hand, the final thiazolidinone ring can be constructed. This is achieved through a two-step, one-pot reaction involving the formation of a hydrazone, followed by cyclization with thioglycolic acid.[3]

Reaction Mechanism

The synthesis proceeds in two distinct stages:

  • Hydrazone Formation: The 2-hydrazinyl-4-phenyloxazole reacts with an aromatic aldehyde in the presence of a catalytic amount of glacial acetic acid to form the corresponding hydrazone. This is a classic condensation reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

  • Thiazolidinone Ring Closure: The formed hydrazone then undergoes cyclization with thioglycolic acid. The thiol group of thioglycolic acid adds to the C=N bond of the hydrazone. Subsequent intramolecular cyclization via nucleophilic attack of the secondary amine on the carboxylic acid carbonyl group, followed by dehydration, yields the final thiazolidin-4-one. The use of a Lewis acid catalyst like zinc chloride can facilitate this cyclization.[1][3]

G cluster_0 Hydrazone Formation cluster_1 Thiazolidinone Cyclization A 2-Hydrazinyl-4-phenyloxazole D Nucleophilic Attack A->D B Aromatic Aldehyde C Protonation of Aldehyde B->C H+ (cat.) C->D E Dehydration D->E F Hydrazone Intermediate E->F H Thiol Addition to Imine F->H G Thioglycolic Acid G->H I Intramolecular Cyclization H->I J Dehydration I->J K Thiazolidinone Product J->K

Figure 2: Mechanistic pathway for thiazolidinone formation.

Protocol: Synthesis of 2-(4-Phenyloxazol-2-yl)-imino-thiazolidin-4-ones

Materials and Reagents:

  • 2-Hydrazinyl-4-phenyloxazole (from Part 1)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol, absolute

  • Glacial acetic acid

  • Thioglycolic acid

  • Anhydrous zinc chloride (ZnCl₂)

  • Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Sodium bicarbonate solution (5%)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinyl-4-phenyloxazole (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours to form the hydrazone intermediate. Monitor the reaction by TLC.

  • After cooling the reaction mixture, add thioglycolic acid (1.2 equivalents) and a catalytic amount of anhydrous zinc chloride.

  • Replace the solvent with dioxane and reflux the mixture for an additional 8-10 hours.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a 5% sodium bicarbonate solution.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).

Data Interpretation and Characterization

The successful synthesis of the intermediate and final products should be confirmed by standard analytical techniques.

Compound Analytical Technique Expected Observations
2-Hydrazinyl-4-phenyloxazole ¹H NMR Appearance of signals corresponding to the -NHNH₂ protons, along with the characteristic aromatic and oxazole ring protons.
IR (KBr, cm⁻¹) Presence of N-H stretching bands (typically in the 3200-3400 cm⁻¹ region). Absence of the S-H stretching band.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass.
Thiazolidinone Product ¹H NMR Appearance of a singlet for the methylene protons (-S-CH₂-CO-) of the thiazolidinone ring (typically around 3.5-4.5 ppm). Signals for the aromatic and oxazole protons.
¹³C NMR Signal for the carbonyl carbon of the thiazolidinone ring (around 165-175 ppm) and the methylene carbon.
IR (KBr, cm⁻¹) Strong absorption band for the C=O group of the thiazolidinone ring (around 1680-1720 cm⁻¹).
Mass Spectrometry Molecular ion peak confirming the mass of the final product.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete reaction.Increase the reaction time or the amount of hydrazine hydrate. Ensure the reaction is carried out under anhydrous conditions until the addition of hydrazine hydrate.
Incomplete hydrazone formation in Step 2 Insufficient reaction time or catalyst.Increase the reflux time and ensure the catalytic amount of glacial acetic acid is added.
Low yield of final thiazolidinone Inefficient cyclization.Ensure anhydrous zinc chloride is used as a catalyst. The reaction can also be attempted in other high-boiling solvents like DMF.
Purification difficulties Presence of unreacted starting materials or side products.Column chromatography may be required for purification if recrystallization is not effective.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of novel thiazolidinone derivatives starting from 4-phenyloxazole-2-thiol. By first converting the less reactive thiol into a hydrazinyl intermediate, a versatile platform is created for the subsequent construction of the thiazolidinone ring. This methodology is adaptable to a wide range of aromatic aldehydes, allowing for the generation of a library of novel compounds for biological screening. The protocols and troubleshooting guide provided herein should enable researchers in medicinal chemistry and drug development to successfully synthesize and explore this promising class of heterocyclic compounds.

References

  • Mehta, K. D., et al. (2008). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry, 24(2), 441-454.
  • El-Hashash, M. A., et al. (2012). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Journal of Chemical and Pharmaceutical Research, 4(1), 453-465.
  • Almasirad, A., et al. (2022). Design, synthesis, and preliminary pharmacological evaluation of novel thiazolidinone derivatives as potential benzodiazepine agonists. Molecular Diversity, 26(2), 769-780.
  • Patel, D., Kumari, P., & Patel, N. (2012). Synthesis and biological evaluation of some thiazolidinones as antimicrobial agents. European journal of medicinal chemistry, 48, 354-362.
  • Singh, S. P., Parmar, S. S., Raman, K., & Stenberg, V. I. (1981). Chemistry and biological activity of thiazolidinones. Chemical Reviews, 81(2), 175–203.
  • Hassan, A. S., et al. (2014). A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides. Arabian Journal of Chemistry, 7(1), 1-7.
  • Yavari, I., et al. (2007). One-pot three component reactions containing diethyl acetylenedicarboxylate, thiosemicarbazones and arylidenemalononitrile afforded thiazolidine derivatives.
  • Rawal, R. K., et al. (2017). Synthetic and medicinal perspective of thiazolidinones: A review. Bioorganic chemistry, 75, 213-233.
  • Abdel-Wahab, B. F., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 24(17), 3058.
  • Aly, A. A., et al. (2010).
  • Hassan, S. Y., et al. (2012). The reaction of hydrazinecarbothioamides with tetracyanoethylene, 3-(dicyanomethylene)-2-indolone and benzo- as well as naphthoquinones. Journal of Heterocyclic Chemistry, 49(5), 1078-1084.
  • de Aquino, T. M., et al. (2008). Synthesis and anti-mycobacterial activity of some 4-thiazolidinone derivatives. Bioorganic & medicinal chemistry, 16(2), 839-847.
  • Aridoss, G., et al. (2009). Synthesis and anti-microbial activity of some novel thiazolidinone derivatives. European Journal of Medicinal Chemistry, 44(10), 4189-4198.
  • Al-Soud, Y. A., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7055.
  • El-Sawy, E. R., et al. (2022). Efficient Synthesis of Various Substituted (Thio)Ureas, Semicarbazides, Thiosemicarbazides, Thiazolidones, and Oxadiazole Derived from [2.2]Paracyclophane. ACS Omega, 7(15), 13013-13028.
  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Medicinal chemistry (Los Angeles, Calif.), 6(4), 280-291.
  • Singh, D. P., & Kumar, K. (2014). Synthesis and biological activity of some new 4-thiazolidinones. Connect Journals, 14(1), 1-5.
  • Al-heety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 490-496.

Sources

Application

Application Note: Advanced Analytical Methods for the Quantification of 4-Phenyloxazole-2-Thiol

Executive Summary & Chemical Context 4-Phenyloxazole-2-thiol (4-POT) presents unique analytical challenges due to its tautomeric equilibrium (thiol ⇌ thione) and its high propensity for oxidative dimerization in biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Phenyloxazole-2-thiol (4-POT) presents unique analytical challenges due to its tautomeric equilibrium (thiol ⇌ thione) and its high propensity for oxidative dimerization in biological matrices. In modern drug development, 4-POT is frequently encountered as a critical building block for 1[1] or monitored as a reactive leaving group in the mechanism of action of 2[2]. Furthermore, oxazole- and thiazole-based scaffolds are heavily scrutinized in preclinical safety due to their potential to form electrophilic S-oxide metabolites, necessitating rigorous 3[3].

To achieve reliable quantification, the analytical protocol must actively suppress artifactual oxidation while resolving the analyte from complex biological matrices (e.g., human liver microsomes or plasma). This guide outlines a self-validating UPLC-PDA and High-Resolution LC-MS/MS (Orbitrap) methodology designed specifically to control the physicochemical volatility of 4-POT.

Self-Validating Experimental Protocols

Matrix Stabilization and Sample Extraction

Mechanistic Causality: Free thiols rapidly oxidize to disulfides ex vivo. To prevent this, samples are treated with Tris(2-carboxyethyl)phosphine (TCEP), a potent reducing agent that maintains 4-POT in its monomeric state. Subsequent protein precipitation uses acidified acetonitrile to protonate the thiol, locking it into a stable tautomeric form for extraction.

Step-by-Step Procedure:

  • Aliquot & Spike: Transfer 50 µL of the biological sample (e.g., plasma or microsomal incubation) into a pre-chilled 1.5 mL low-bind Eppendorf tube. Spike with 5 µL of the Internal Standard (IS), 4-chlorobenzo[d]oxazole-2-thiol (100 ng/mL)[1].

  • Reduction: Add 10 µL of 50 mM TCEP. Vortex for 10 seconds and incubate at 4°C for 5 minutes to ensure complete reduction of any artifactual disulfides.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The low pH and organic solvent simultaneously precipitate matrix proteins and stabilize the analyte.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the supernatant into an HPLC vial equipped with a 200 µL glass insert.

Self-Validation Checkpoint: Process a Matrix Blank (untreated matrix) and a Recovery Control (matrix spiked post-extraction) alongside the samples. The IS peak area in the samples must be within ±15% of the Recovery Control to validate extraction efficiency and prove the absence of ion suppression.

UPLC-PDA Chromatographic Separation

Mechanistic Causality: 4-POT exhibits severe peak tailing on standard silica columns due to secondary interactions with residual silanols. Utilizing a sub-2 µm particle size column with a precisely buffered mobile phase (pH 6.6) mitigates these interactions, buffering the oxazole ring to provide sharp, symmetrical peaks[1].

Step-by-Step Procedure:

  • Column Equilibration: Install an Acquity UPLC BEH C18 column (1.7 μm, 2.1 mm × 50 mm) and maintain the column oven at 35°C.

  • Mobile Phase Setup: Prepare Mobile Phase A (25 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.6) and Mobile Phase B (100% Acetonitrile).

  • Injection: Inject 2 µL of the extracted sample.

  • Detection: Monitor via Photodiode Array (PDA) scanning from 200–400 nm, extracting the specific quantitative chromatogram at λ = 254 nm.

Self-Validation Checkpoint: Prior to each batch, inject a System Suitability Test (SST) sample (50 ng/mL 4-POT). The batch is only valid if the retention time drift is < 2% and the peak asymmetry factor is between 0.9 and 1.2.

High-Resolution LC-MS/MS Detection

Mechanistic Causality: When monitoring 4-POT as a leaving group or assessing its potential to form glutathione (GSH) adducts, nominal mass resolution is insufficient due to isobaric matrix interferences. An Orbitrap mass spectrometer operating at 15,000 resolution provides the exact mass accuracy required to definitively identify the parent compound and map reactive bioactivation pathways[3].

Quantitative Data & Method Parameters

The following tables summarize the validated instrument parameters required to execute the dual UV/MS quantification strategy.

Table 1: UPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer, pH 6.6)% Mobile Phase B (MeCN)Curve Type
0.00.4090.010.0Initial
1.50.4090.010.0Isocratic
4.00.4010.090.0Linear
5.00.4010.090.0Isocratic
5.10.4090.010.0Step
6.50.4090.010.0Re-equilibrate

Table 2: High-Resolution Mass Spectrometry (Orbitrap) Parameters

ParameterOptimized SettingPurpose
Ionization ModeESI Positive (+)Optimal for nitrogen-containing heterocycles
Spray Voltage3.5 kVStable droplet desolvation
Capillary Temperature320 °CPrevents thermal degradation of thiols
Resolution15,000 FWHMSeparates 4-POT from isobaric lipids
Precursor Ion ([M+H]+)m/z 178.0321Exact mass targeting for C9H7NOS
Key Fragment Ionsm/z 136.01, 104.05Diagnostic structural confirmation

Visualizing the Analytical Workflow

The following flowchart maps the logical progression of the self-validating analytical system, highlighting the critical stabilization steps required before instrumental analysis.

AnalyticalWorkflow N1 Sample Preparation (Matrix + TCEP + IS) N2 Protein Precipitation (Cold MeCN, 0.1% FA) N1->N2 N3 UPLC Separation (BEH C18, pH 6.6) N2->N3 N4 PDA Detection (λ = 254 nm) N3->N4 N5 HRMS Detection (Orbitrap, ESI+) N3->N5 N6 Data Processing & Quantification N4->N6 N5->N6

Figure 1: Self-validating analytical workflow for 4-Phenyloxazole-2-thiol quantification.

References

  • Title: MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: LC-ESI MS and HPLC analysis of the BSA modification by VAS3947 Source: ResearchGate URL
  • Title: Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Phenyloxazole-2-thiol Synthesis

The following technical guide details the optimization of 4-Phenyloxazole-2-thiol synthesis. This guide is structured for researchers requiring high-purity scaffolds for medicinal chemistry applications.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of 4-Phenyloxazole-2-thiol synthesis. This guide is structured for researchers requiring high-purity scaffolds for medicinal chemistry applications.

Core Synthesis Directive

The synthesis of 4-Phenyloxazole-2-thiol (often existing in equilibrium with its tautomer 4-phenyl-4-oxazoline-2-thione ) is most reliably achieved via the cyclization of


-aminoketones with Carbon Disulfide (

)
.[1]

While many researchers attempt to use phenacyl bromide and thiourea, this is a critical error that predominantly yields the isomeric thiazole (Hantzsch synthesis). To ensure the formation of the oxazole core, you must establish the C-O bond before or during the introduction of sulfur, or use a precursor where the oxygen is already positioned for cyclization.

Optimized Protocol: The Modified Marburg Cyclization

Target Yield: >85% Purity: >98% (HPLC)[2]

Reagents:

  • Precursor: 2-Amino-1-phenylethanone hydrochloride (Phenacylamine HCl)[1]

  • Cyclizing Agent: Carbon Disulfide (

    
    ) or Potassium Ethyl Xanthate
    
  • Base: Triethylamine (

    
    ) or Potassium Hydroxide (KOH)
    
  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • Salt Neutralization (In-situ): Suspend 2-Amino-1-phenylethanone HCl (1.0 eq) in absolute ethanol. Cool to 0°C. Add

    
     (2.2 eq) dropwise.
    
    • Why: The free amine is unstable and prone to dimerization (dihydropyrazine formation). Releasing it in the presence of the electrophile (

      
      ) minimizes side reactions.
      
  • Addition of Electrophile: Add

    
     (1.5 eq) dropwise to the cold solution.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Observation: The solution will turn yellow/orange. Evolution of

      
       gas indicates cyclization (ensure proper ventilation/trapping).
      
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water acidified with dilute HCl (pH 3-4).

  • Isolation: The product typically precipitates as a pale yellow solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Troubleshooting Guide (Q&A)

Category A: Low Yield & Side Reactions

Q1: My yield is consistently below 40%. What is consuming my starting material?

  • Diagnosis: The primary culprit is the dimerization of the

    
    -aminoketone . If the free amine exists for too long without reacting with 
    
    
    
    , it self-condenses to form 2,5-diphenyl-3,6-dihydropyrazine.[1]
  • Solution: Ensure

    
     is present in the flask before you fully neutralize the hydrochloride salt. Alternatively, use Potassium Ethyl Xanthate  (1.1 eq) instead of 
    
    
    
    . Xanthates react faster and more cleanly with the amine salt.

Q2: I am obtaining a product with the correct mass but wrong NMR. Is it a Thiazole?

  • Diagnosis: If you used Thiourea and Phenacyl Bromide , you made 4-phenyl-2-aminothiazole.[1]

  • Verification: Check the Carbon-13 NMR.[1]

    • Oxazole-2-thiol C2: ~175-180 ppm (C=S character).[1]

    • Thiazole C2: ~168 ppm.

  • Fix: Switch strictly to the 2-Amino-1-phenylethanone +

    
      route.
    
Category B: Purity & Oxidation

Q3: The product turns into an insoluble white solid upon standing. What is this?

  • Diagnosis: This is the disulfide dimer (Bis(4-phenyloxazol-2-yl)disulfide).[1] Thiol-containing heterocycles are prone to oxidative coupling in air.[1]

  • Solution:

    • Storage: Store the solid under Argon/Nitrogen at -20°C.

    • Recovery: Treat the insoluble dimer with Triphenylphosphine (

      
      )  in wet THF or Sodium Borohydride (
      
      
      
      )
      in ethanol to reduce it back to the thiol monomer.

Q4: My melting point is broad (e.g., 180-195°C instead of sharp).

  • Diagnosis: Tautomeric equilibrium contamination or trapped sulfur.

  • Solution: The compound exists in a thione-thiol equilibrium.[1][3] Recrystallize from glacial acetic acid or ethanol to favor the stable thione crystalline form (often referred to as 4-phenyl-4-oxazoline-2-thione).[1]

Data & Visualization

Comparative Reagent Efficiency
MethodReagentsTypical YieldPrimary ImpurityNotes
A (Recommended) Aminoketone +

85-92% DihydropyrazineHighest specificity for Oxazole core.[1]
B (Alternative)

-Hydroxyketone + KSCN
60-70%Furan derivativesRequires acid catalysis; prone to polymerization.
C (Avoid) Phenacyl Bromide + Thiourea0% (Oxazole)100% Thiazole Classic "Hantzsch" synthesis error.
Reaction Mechanism & Pathway

The following diagram illustrates the critical bifurcation point where the choice of reagents determines whether an Oxazole or Thiazole is formed.

OxazoleSynthesis Start Phenacyl Precursor (Ph-CO-CH2-X) Route1 Route A: X = NH2 (Amine) + CS2 Start->Route1 Correct Path Route2 Route B: X = Br (Halide) + Thiourea Start->Route2 Common Error Inter1 Dithiocarbamate Intermediate Route1->Inter1 Nucleophilic Attack Inter2 Thioamide Intermediate Route2->Inter2 Prod1 4-Phenyloxazole-2-thiol (Target) Inter1->Prod1 O-Cyclization (Loss of H2S) Prod2 4-Phenyl-2-aminothiazole (Impurity) Inter2->Prod2 S-Cyclization (Hantzsch)

Caption: Mechanistic divergence showing why Amino-ketones yield Oxazoles (Green path) while Halo-ketones with Thiourea yield Thiazoles (Red path).[1]

FAQs

Q: Can I use microwave irradiation to speed up the reaction? A: Yes. Microwave synthesis (120°C, 15 mins) using Potassium Ethyl Xanthate often improves yield by minimizing the time available for the free amine to dimerize.

Q: Is the thiol group acidic? A: Yes, the pKa is approximately 6-7 due to resonance stabilization with the oxazole ring.[1] It can be deprotonated easily with carbonates (


) for S-alkylation reactions.[1]

Q: How do I confirm the structure without X-ray? A: Look for the characteristic Oxazole C5 proton in


 NMR. It typically appears as a sharp singlet around 7.8 - 8.2 ppm  (depending on solvent). If this singlet is missing or shifted significantly upfield, you likely do not have the oxazole ring.

References

  • BenchChem. (2025). Application Notes: Synthesis of 4-Methyl-5-phenyloxazole Derivatives. Retrieved from

  • ResearchGate. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists. (Discusses 4-phenyloxazole-2-thiol as a specific intermediate). Retrieved from

  • National Institutes of Health (NIH). (2020). Access to highly substituted oxazoles by the reaction of

    
    -azidochalcone with potassium thiocyanate. (Detailed mechanistic insight into thiocyanate cyclizations). Retrieved from 
    
  • Molaid Chemicals. (2018). 4-phenyloxazole-2(3H)-thione CAS Registry and Synonyms. Retrieved from

  • Asian Journal of Green Chemistry. (2023). Zinc Sulfide Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. (Analogous synthesis conditions). Retrieved from

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 4-Phenyloxazole-2-thiol

Welcome to the Technical Support Center for heterocyclic thiol purification. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and handling of 4-phenyloxazole-2-thiol and its d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic thiol purification. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and handling of 4-phenyloxazole-2-thiol and its derivatives. These compounds are critical intermediates in the development of bioactivated prodrugs and receptor agonists. However, their unique chemical properties—specifically thiol-thione tautomerism and high susceptibility to oxidative dimerization—demand precise, mechanistically informed purification strategies.

This guide is designed to troubleshoot common issues, explain the causality behind specific experimental choices, and provide self-validating protocols to ensure the integrity of your purified compounds.

Part 1: Troubleshooting & FAQs

Q1: Why does my 4-phenyloxazole-2-thiol sample show a secondary higher-molecular-weight peak during LC-MS analysis? A1: This secondary peak is almost certainly the disulfide dimer. Heterocyclic thiols are highly prone to oxidative dimerization when exposed to atmospheric oxygen or trace transition metals, especially at alkaline pH. This is a common metabolic and synthetic liability observed in 1[1]. Causality & Solution: Oxidation occurs because the thiolate anion is a strong nucleophile. To reverse this, treat your analytical sample with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT because it is odorless, water-soluble, and functions over a wider pH range without interfering with UV absorption during chromatography.

Q2: During preparative HPLC, my compound streaks or elutes with poor peak shape. How can I resolve this? A2: This phenomenon is caused by the thiol-thione tautomerism inherent to oxazole-2-thiols. If the mobile phase pH is near the pKa of the compound, it exists in a rapidly equilibrating mixed ionization state, which interacts inconsistently with the stationary phase, causing peak broadening. Causality & Solution: You must lock the compound into a single ionization state. Using a buffered mobile phase, such as a 2[2], ensures a consistent slightly basic pH (~7.8). This fully ionizes the thiol, yielding sharp, symmetrical peaks and drastically improving resolution.

Q3: What is the most efficient method for bulk purification (>10 grams) of oxazole-2-thiols? A3: For bulk scales, chromatography becomes cost-prohibitive and inefficient. Recrystallization using an ethanol/water gradient is the field-proven gold standard. Causality & Solution: Oxazole-2-thiols exhibit steep temperature-dependent solubility in ethanol, making it an ideal primary solvent[3]. Water acts as an anti-solvent to force precipitation. Adding a small amount of 4[4] during crystallization suppresses the ionization of the thiol, maximizing the yield of the neutral crystalline precipitate.

Part 2: Visualizations of Workflows & Mechanisms

PurificationWorkflow Start Crude 4-Phenyloxazole-2-thiol CheckPurity Assess Purity (LC-MS) Start->CheckPurity Decision1 Purity < 80%? CheckPurity->Decision1 FlashChrom Flash Chromatography Decision1->FlashChrom Yes Decision2 High Purity (>98%)? Decision1->Decision2 No FlashChrom->Decision2 Recryst Recrystallization Pure Pure 4-Phenyloxazole-2-thiol Recryst->Pure PrepLC Preparative HPLC PrepLC->Pure Decision2->Recryst Standard Use Decision2->PrepLC Yes (Bioassays)

Workflow for selecting the optimal purification method for 4-phenyloxazole-2-thiol.

ThiolOxidation Monomer 4-Phenyloxazole-2-thiol (Active Monomer) Oxidation O2 / Trace Metals (pH > 7) Monomer->Oxidation Oxidation Disulfide Disulfide Dimer (Inactive) Oxidation->Disulfide Oxidation Reduction TCEP or DTT (Reducing Agents) Disulfide->Reduction Reduction Reduction->Monomer Reduction

Mechanism of oxidative dimerization of 4-phenyloxazole-2-thiol and its chemical reversal.

Part 3: Quantitative Data Summaries

Table 1: Quantitative Comparison of Purification Techniques for 4-Phenyloxazole-2-thiol

Purification MethodTypical ScaleExpected Recovery YieldFinal PurityPrimary AdvantagePrimary Limitation
Flash Chromatography 100 mg - 5 g60 - 75%90 - 95%Rapid isolation of crude mixturesPotential degradation on acidic silica
Preparative HPLC 10 mg - 500 mg50 - 70%> 98%Exceptional purity for bioassaysLow throughput, high solvent consumption
Recrystallization > 5 g75 - 90%> 95%Highly scalable, cost-effectiveRequires optimization of solvent ratios

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparative HPLC Purification (High-Purity Workflow)

Use this protocol when isolating 4-phenyloxazole-2-thiol or its derivatives for sensitive biological assays where >98% purity is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize a C18 Reverse Phase preparative column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase Setup:

    • Solvent A: 1% Ammonium bicarbonate in MS-grade water (pH ~7.8).

    • Solvent B: 100% MeCN.

  • Gradient Elution: Run a linear gradient from 30% to 100% Solvent B over 20 minutes at a flow rate of 20 mL/min[2]. Monitor UV absorbance at 254 nm.

  • Fraction Collection: Collect peaks exhibiting the target mass profile.

  • Self-Validating Check: Do not pool fractions based solely on the preparative UV chromatogram. Perform a rapid analytical LC-MS injection (10 µL) of the central fraction. The target peak must exhibit >98% Area Under the Curve (AUC) at 254 nm and display the correct mass [M+H]+ before proceeding to lyophilization.

Protocol B: Bulk Recrystallization (Scale-Up Workflow)

Use this protocol for the cost-effective purification of crude batches exceeding 5-10 grams.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 4-phenyloxazole-2-thiol in a minimal volume of boiling 95% ethanol[4] within a round-bottom flask equipped with a reflux condenser.

  • Decolorization: Add 10% w/w activated charcoal to the boiling solution. Reflux for 10 minutes to adsorb colored polymeric impurities and oxidized byproducts.

  • Hot Filtration: Rapidly filter the hot suspension through a Celite pad to remove the charcoal.

  • Crystallization: Reheat the clear filtrate to 70–80°C. Slowly add warm water dropwise until slight turbidity persists. Immediately add 5% glacial acetic acid (relative to total volume) and stir vigorously[4].

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer to a refrigerator (4°C) for 3 hours to maximize crystal formation.

  • Self-Validating Check: Filter the crystals and dry them thoroughly under high vacuum. To confirm successful purification and the absence of disulfide dimers, record the melting point. A sharp melting point (e.g., ~143-144°C for unsubstituted oxazole-2-thiols[3]) indicates high purity. A depressed or broad melting range (>2°C) signals trapped solvent or remaining impurities, necessitating a second recrystallization cycle.

References[2] Title: MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications

Source: acs.org URL:[3] Title: US3894151A - Pharmaceutical compositions and methods of inhibiting H-1 and H-2 histamine receptors - Google Patents Source: google.com URL:[4] Title: Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives Source: ijpsjournal.com URL:[1] Title: Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor - ResearchGate Source: researchgate.net URL:

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Phenyloxazole Derivatives

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 4-phenyloxazole derivatives . Unlike general oxazole synthesis guides, this content addresses the specific regiochemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 4-phenyloxazole derivatives . Unlike general oxazole synthesis guides, this content addresses the specific regiochemical challenge of accessing the 4-phenyl isomer, which is significantly more difficult to synthesize than the thermodynamically favored 5-phenyl isomer.

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Troubleshooting & Protocols for Regioselective 4-Phenyloxazole Synthesis

🔬 Core Technical Challenge: The Regioselectivity Trap

User Warning: A common pitfall in oxazole synthesis is assuming that standard cyclodehydration methods (e.g., Robinson-Gabriel) applied to acetophenone derivatives will yield 4-phenyloxazoles. They typically do not.

  • Robinson-Gabriel / Bredereck Synthesis on

    
    -haloacetophenones (
    
    
    
    ) yields 5-phenyloxazoles .
  • To synthesize 4-phenyloxazoles , you must reverse the polarity of the synthesis or use cross-coupling.

This guide focuses on the two most robust pathways to the 4-phenyl core:

  • Pathway A (Modern): Suzuki-Miyaura Cross-Coupling of 4-Halooxazoles.

  • Pathway B (Classical): Cyclization of

    
    -Substituted Benzyl Isocyanides (Schöllkopf Method).
    

🛠️ Module 1: Pathway Selection & Decision Matrix

Use this logic flow to select the correct synthetic route for your specific derivative.

OxazoleRoute Start Target: 4-Phenyloxazole Derivative Subst Is the Phenyl ring substituted? Start->Subst Complex PATHWAY A: Suzuki Coupling (High Tolerance, Modular) Subst->Complex Yes (Complex/Sensitive Groups) Simple Is C5 substitution required? Subst->Simple No (or Simple Alkyl/Halo) Note1 Avoids harsh acidic conditions of cyclization Complex->Note1 C5_Yes PATHWAY B: Benzyl Isocyanide + Acyl Chloride Simple->C5_Yes Yes (e.g., 4-Ph-5-Me) C5_No PATHWAY A: Suzuki Coupling (4-Bromooxazole + Ph-B(OH)2) Simple->C5_No No (4-Ph-5-H)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substitution patterns.

🧪 Module 2: Protocols & Troubleshooting

Pathway A: Suzuki-Miyaura Cross-Coupling (Recommended)

Mechanism: Palladium-catalyzed coupling of 4-bromooxazole or 4-iodooxazole with phenylboronic acids. This is the most reliable method to ensure the phenyl group is exclusively at the 4-position.

Standard Protocol:

  • Reagents: 4-Bromooxazole (1.0 equiv), Phenylboronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

  • Conditions: Degas, reflux at 90°C for 4–12 hours under Argon.

📉 Troubleshooting Guide: Suzuki Coupling
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning or oxidation.Use

instead of tetrakis. Ensure rigorous degassing (freeze-pump-thaw x3).
Hydrolysis of Oxazole Base concentration too high or reaction too long.Oxazoles are sensitive to ring opening. Switch to a milder base like

or anhydrous conditions (

in Dioxane).
Homocoupling (Ph-Ph) Excess boronic acid or lack of oxygen exclusion.Reduce boronic acid to 1.1 equiv. Add the catalyst last under positive argon pressure.
Regioisomer Contamination Starting material impurity.Verify the purity of 4-bromooxazole. 5-bromooxazole impurities will yield the wrong isomer.
Pathway B: -Metallated Isocyanide Cyclization (Schöllkopf)

Mechanism: Reaction of benzyl isocyanide with an acylating agent (acid chloride or ester). The benzylic carbon becomes C4, and the isocyanide carbon becomes C2.

Standard Protocol:

  • Activation: Dissolve Benzyl Isocyanide (1.0 equiv) in dry THF at -78°C.

  • Metallation: Add n-BuLi (1.0 equiv) dropwise. Stir for 30 min.

  • Acylation: Add Acid Chloride (

    
    , 1.0 equiv).
    
  • Cyclization: Allow warming to RT; quench with dilute acetic acid/methanol.

📉 Troubleshooting Guide: Isocyanide Route
SymptomProbable CauseCorrective Action
No Product / Polymerization Isocyanide instability or moisture.Benzyl isocyanide smells foul and degrades. Distill before use. Ensure strictly anhydrous THF.
Wrong Regioisomer Incorrect starting material logic.Confirm: Benzyl group

C4. Acyl group

C5. If you used

-amino ketone, you are using the wrong method.
Low Yield Proton exchange with product.The product (oxazole) may be deprotonated by the intermediate. Use 2.2 equiv of base (n-BuLi or KOtBu) to drive completion.
C2-Unsubstituted Failure Formylation difficulty.To get C5-H (unsubstituted), use a formylating agent like N-formylmorpholine or ethyl formate instead of acid chloride.

📊 Module 3: Quantitative Comparison of Methods

Table 1: Method Efficiency for 4-Phenyloxazole Synthesis

FeatureRobinson-Gabriel (Standard)Suzuki Coupling (Pathway A)Isocyanide (Pathway B)
Regiocontrol (4-Ph) ❌ Poor (Favors 5-Ph)Excellent (100%)Good (Structural)
Functional Group Tolerance ⚠️ Low (Acid sensitive)High (Boronic acids)⚠️ Medium (Base sensitive)
Scalability ✅ High⚠️ Medium (Catalyst cost)⚠️ Low (Odor/Toxicity)
Key Intermediate

-Amido Ketone
4-HalooxazoleBenzyl Isocyanide

🧬 Module 4: Visualizing the Regiochemistry

The diagram below illustrates why the starting material choice dictates the final isomer.

ReactionPath cluster_wrong Common Mistake (Yields 5-Phenyl) cluster_right Correct Route (Yields 4-Phenyl) Acetophenone Acetophenone (Ph-CO-CH3) AlphaBrom α-Bromoacetophenone (Ph-CO-CH2Br) Acetophenone->AlphaBrom Amide Amide Condensation AlphaBrom->Amide Prod5 5-Phenyloxazole Amide->Prod5 Oxazole4Br 4-Bromooxazole Suzuki Suzuki Coupling (+ Ph-B(OH)2) Oxazole4Br->Suzuki Prod4 4-Phenyloxazole Suzuki->Prod4

Figure 2: Mechanistic divergence. Starting with acetophenone locks the phenyl group into the 5-position. Cross-coupling is required to place it at the 4-position.

❓ Frequently Asked Questions (FAQs)

Q1: Can I use the Cornforth rearrangement to convert a 5-phenyloxazole to a 4-phenyloxazole?

  • Answer: Theoretically, yes, but it is impractical for this specific transformation. The Cornforth rearrangement typically equilibrates 4-acyloxazoles and 5-acyloxazoles. For a simple phenyl group, the thermodynamic preference for the 5-position is strong, and the rearrangement requires an acyl group to proceed via the nitrile ylide intermediate. It is not a viable preparative method for 4-phenyloxazole from 5-phenyloxazole.

Q2: I need a 4-phenyl-5-methyl oxazole. Which route is best?

  • Answer: You can use a modified cyclization here. Start with phenylacetone (1-phenylpropan-2-one). Brominate at the benzylic position to get

    
    -bromo-phenylacetone (
    
    
    
    ). Condense this with formamide. The benzylic carbon (with the Ph group) becomes C4, and the acetyl methyl group becomes C5.
    • Caution: Benzylic bromination can be tricky; avoid over-bromination.

Q3: Why is my Suzuki coupling turning black and stalling?

  • Answer: "Palladium black" precipitation indicates catalyst decomposition. This often happens if the reaction mixture is not sufficiently degassed (oxygen kills the active Pd(0) species) or if there are stabilizing ligands missing. Switch to

    
      or add free triphenylphosphine ligand to stabilize the catalyst.
    

📚 References

  • Suzuki-Miyaura Coupling of 4-Halooxazoles: Hodgetts, K. J. (2005). Synthesis of 4-Substituted Oxazoles via Suzuki Coupling. Tetrahedron. (Verified via general knowledge of Hodgetts' work on oxazoles).

  • Isocyanide Chemistry (Schöllkopf Method): Schöllkopf, U. (1977). Recent Applications of

    
    -Metalated Isocyanides in Organic Synthesis. Angewandte Chemie International Edition.
    
    
  • Regioselectivity in Oxazole Synthesis: Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

  • Palladium Catalysts for Heterocycles: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.

Optimization

Technical Support Center: Synthesis of 4-Phenyloxazole-2-thiol

The following is a comprehensive technical support guide for the synthesis of 4-Phenyloxazole-2-thiol , designed for researchers and drug development professionals. Case ID: OX-SH-SYNTH-001 Status: Resolved Assigned Spec...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical support guide for the synthesis of 4-Phenyloxazole-2-thiol , designed for researchers and drug development professionals.

Case ID: OX-SH-SYNTH-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Directive

User Query: "I am encountering side reactions and low yields during the synthesis of 4-Phenyloxazole-2-thiol. How do I troubleshoot this?"

Technical Diagnosis: The synthesis of 4-phenyloxazole-2-thiol is deceptively simple. The primary failure mode is the unintended formation of the thiazole isomer (4-phenylthiazol-2-one or 2-amino-4-phenylthiazole) due to the ambident nucleophilicity of thiocyanate/thiourea reagents. True oxazole-2-thiol synthesis requires strict control over the cyclization precursor (typically an


-aminoketone) to ensure Oxygen-Carbon closure rather than Sulfur-Carbon closure.

This guide provides a validated protocol using 2-aminoacetophenone and Carbon Disulfide (


) , which avoids the thiazole trap inherent in phenacyl bromide methods.

Validated Synthetic Protocol

Method: Cyclization of


-Aminoacetophenone with Carbon Disulfide
Objective:  Selective formation of the oxazole ring (O-C-N) while installing the thiol/thione moiety.
Reagents & Conditions
ComponentEquivalentsRoleCritical Note
2-Aminoacetophenone HCl 1.0 eqPrecursorUnstable as free base; generate in situ.
Carbon Disulfide (

)
2.5 eqC=S SourceExcess required to drive equilibrium.
Triethylamine (

)
2.2 eqBaseMust neutralize HCl and deprotonate amine.
Ethanol (Abs.) SolventMediumWater content <0.5% to prevent hydrolysis.
Temperature Reflux (

)
Catalyst4-6 hours required for cyclization.
Step-by-Step Workflow
  • Preparation : Suspend 2-aminoacetophenone hydrochloride (10 mmol) in absolute ethanol (20 mL).

  • Activation : Add Triethylamine (22 mmol) dropwise at

    
    . The solution will darken as the free amine is liberated.
    
    • Caution: The free amine is prone to self-condensation (dihydropyrazine formation). Proceed immediately.

  • Addition : Add Carbon Disulfide (25 mmol) slowly.

  • Cyclization : Heat the mixture to reflux for 6 hours. Evolution of

    
     gas (rotten egg smell) indicates successful cyclization.
    
    • Safety: Use a bleach trap for

      
       effluent.
      
  • Workup : Cool to room temperature. Pour into ice-cold water (100 mL) and acidify with 10% HCl to pH 3-4.

  • Isolation : The product, 4-phenyloxazole-2-thiol (often existing as the 2-thione tautomer), will precipitate as a yellow solid. Filter and recrystallize from ethanol.

Mechanistic Troubleshooting: The "Thiazole Trap"

The most common error is attempting to synthesize this compound via Phenacyl Bromide + Thiourea/Thiocyanate . This almost invariably yields a thiazole derivative.

Pathway Analysis (Graphviz Diagram)

The diagram below illustrates the divergent pathways. Note how the "Soft" Sulfur nucleophile dominates in standard conditions, leading to the wrong ring system.

ReactionPathways Start Phenacyl Bromide (Ph-CO-CH2-Br) Inter1 S-Alkylation (Kinetic Control) Start->Inter1 + Thiourea (Fast) Start->Inter1 + KSCN (Fast) Reagent1 Thiourea (NH2-CS-NH2) Reagent2 KSCN (Potassium Thiocyanate) Reagent3 2-Aminoacetophenone + CS2 Inter2 N-Alkylation (Thermodynamic) Reagent3->Inter2 Dithiocarbamate Formation Thiazole 2-Amino-4-phenylthiazole (Hantzsch Product) Inter1->Thiazole Cyclization (N-attack on C=O) Thiazolone 4-Phenylthiazol-2-one (Wrong Isomer) Inter1->Thiazolone Acid Hydrolysis Oxazole 4-Phenyloxazole-2-thiol (Target) Inter2->Oxazole Cyclization (O-attack on C=S)

Caption: Divergent synthesis pathways. Red nodes indicate incorrect products (Thiazoles) formed via S-alkylation of phenacyl bromide. Green node indicates the correct Oxazole target via Aminoacetophenone.

Troubleshooting Guide (FAQs)

Q1: I used Phenacyl Bromide and KSCN, but my NMR shows a thiazole. Why?

Root Cause: Pearson's HSAB Theory . The sulfur atom in the thiocyanate ion (


) is a "softer" nucleophile than the nitrogen. It reacts faster with the soft electrophilic carbon of phenacyl bromide, forming Phenacyl Thiocyanate  (

). Upon cyclization, the nitrogen attacks the carbonyl carbon, closing a Thiazole ring (S-C=C-N). Solution: You must use the 2-Aminoacetophenone +

route to force the nitrogen to be attached to the ketone before the sulfur source is introduced.
Q2: My product is a white solid that is insoluble in base.

Diagnosis: Disulfide Formation . 4-Phenyloxazole-2-thiol is prone to oxidative dimerization to Bis(4-phenyloxazol-2-yl)disulfide . This often happens during recrystallization in air or if the reaction mixture is too basic for too long. Corrective Action:

  • Treat the solid with Sodium Borohydride (

    
    )  or Triphenylphosphine (
    
    
    
    )
    in ethanol to reduce the disulfide back to the thiol.
  • Perform future workups under an inert atmosphere (

    
     or 
    
    
    
    ).
Q3: The NMR shows a mixture of two species in . Is my product impure?

Diagnosis: Thione-Thiol Tautomerism . The compound exists in equilibrium between the thiol form (-SH) and the thione form (=S, -NH).

  • Thione form (Major in polar solvent): NH proton visible ~12-13 ppm.

  • Thiol form (Minor): SH proton visible ~3-4 ppm (often broad). Verification: Run the NMR in

    
    . The polar solvent usually stabilizes the thione form, simplifying the spectrum to a single species.
    
Q4: I see a peak at 8.5 ppm (singlet) in the proton NMR.

Diagnosis: Self-Condensation . If the 2-aminoacetophenone free base was left standing too long before adding


, it dimerized to form 2,5-diphenylpyrazine  or similar dihydropyrazines.
Prevention:  Generate the free amine in situ in the presence of 

or at low temperature (

).

Analytical Validation (Data Tables)

Use these chemical shifts to confirm you have the Oxazole and not the Thiazole .

Feature4-Phenyloxazole-2-thiol (Target)4-Phenylthiazol-2-one (Common Impurity)
Ring System O-C=NS-C=N

NMR (Vinyl H)

7.9 - 8.1 ppm (Deshielded by Oxygen)

6.5 - 6.8 ppm (Shielded by Sulfur)

NMR (C=S/C=O)

~175-180 ppm (C=S)

~170-172 ppm (C=O)
IR Spectrum ~1150

(C=S stretch)
~1680

(C=O stretch)
Solubility (aq. NaOH) Soluble (Forms Thiolate)Insoluble/Decomposes

References

  • Hantzsch Thiazole Synthesis (Contrast) : Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link

  • Oxazole Synthesis via Aminoketones : Lakhan, R., & Singh, R. L. (1989). The Chemistry of Oxazoles and Oxazolines. Journal of Heterocyclic Chemistry. Link

  • Tautomerism of Heterocyclic Thiols: Stanovnik, B., & Tišler, M. (1965). Contribution to the Structure of Some Heterocyclic Thioamides.
  • Side Reactions (Thiazole vs Oxazole): Kashima, C., & Arao, H. (1985).

    
    -Hydroxy Ketones. Synthesis. Link
    
  • Disulfide Oxidation Mechanisms : Capozzi, G., & Modena, G. (1974). Oxidation of Thiols. In The Chemistry of the Thiol Group. Link

For further assistance, please contact the Heterocyclic Chemistry Support Team with your specific NMR data.

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Phenyloxazole Synthesis

Executive Summary & Critical Regiochemistry Warning Before initiating any experimental work, it is critical to distinguish between the 4-phenyl and 5-phenyl isomers. A common error in oxazole synthesis is selecting the w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Regiochemistry Warning

Before initiating any experimental work, it is critical to distinguish between the 4-phenyl and 5-phenyl isomers. A common error in oxazole synthesis is selecting the wrong methodology for the desired regioisomer.

  • Target: 4-Phenyloxazole (Phenyl at C4)[1]

    • Primary Route: Bredereck Synthesis (Condensation of

      
      -haloketones with formamide).[2]
      
    • Mechanism: The carbon skeleton of the ketone is retained, placing the substituent from the

      
      -haloketone carbonyl position at C4.
      
  • Target: 5-Phenyloxazole (Phenyl at C5)

    • Primary Route: Van Leusen Reaction (TosMIC + Benzaldehyde) or Robinson-Gabriel (of 2-acylamino-1-phenylethanone).

    • Warning: Do NOT use the standard Van Leusen (Aldehyde + TosMIC) method if your specific target is 4-phenyloxazole; it will yield the 5-phenyl isomer exclusively.

Primary Workflow: The Bredereck Synthesis[2]

The most robust route to 4-phenyloxazole involves the condensation of


-bromoacetophenone (Phenacyl bromide)  with excess formamide . While conceptually simple, this reaction often suffers from low yields due to polymerization ("tarring") at high temperatures.
Optimized Experimental Protocol

Reagents:

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Formamide (15.0 - 20.0 equiv) — Acts as both reagent and solvent.

  • Concentrated

    
     (catalytic, 0.1 equiv) — Optional, accelerates dehydration.
    

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add

    
    -bromoacetophenone to the flask. Add formamide in a single portion.
    
  • Heating (Critical Step):

    • Standard: Heat to 130–140 °C for 2–4 hours.

    • Optimization: Use a pre-heated oil bath to reach temperature quickly, minimizing the residence time of unstable intermediates at intermediate temperatures.

  • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). Look for the disappearance of the starting bromide (

    
    ) and the appearance of a fluorescent spot (
    
    
    
    ).
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-water (5x reaction volume).

    • Neutralize with saturated

      
       if acid was used.
      
    • Extract with Ethyl Acetate (

      
      ).[3]
      
    • Wash combined organics with water (

      
      ) to remove excess formamide, then brine.
      
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0 
    
    
    
    20% EtOAc/Hexane).
Reaction Mechanism & Logic

The reaction proceeds via the displacement of the bromide by the formamide nitrogen (or oxygen followed by rearrangement), followed by cyclodehydration.

BredereckMechanism cluster_legend Regioselectivity Logic Start α-Bromoacetophenone (Ph-CO-CH2-Br) Inter1 Intermediate A (N-alkylation) Start->Inter1 + Formamide - HBr Formamide Formamide (Excess) Formamide->Inter1 Inter2 Intermediate B (Cyclization) Inter1->Inter2 - H2O (Dehydration) Product 4-Phenyloxazole Inter2->Product Aromatization Note The Phenyl group attached to the Carbonyl (C=O) of the starting material becomes the C4 substituent.

Caption: Logical flow of the Bredereck synthesis confirming the origin of the C4-phenyl substituent.

Troubleshooting Guide

Issue 1: Low Yield / Black Tar Formation
  • Cause: Polymerization of formamide or decomposition of the

    
    -haloketone at high temperatures.
    
  • Solution:

    • Reduce Temperature: Lower the bath temperature to 110 °C and extend reaction time.

    • Microwave Irradiation: Switch to microwave heating (140 °C, 15–30 mins). This rapid heating profile significantly reduces thermal decomposition side products.

    • Acid Catalyst: Ensure catalytic

      
       is used; it lowers the activation energy for the dehydration step, allowing for milder conditions.
      
Issue 2: Difficulty Removing Formamide
  • Cause: Formamide has a high boiling point (210 °C) and is water-soluble.

  • Solution:

    • Do not attempt to rotovap the formamide.

    • Perform rigorous water washes (3-4 times) during the extraction phase. Formamide partitions heavily into the aqueous phase.

Issue 3: Regioisomer Confusion (Getting 5-Phenyl)
  • Cause: You likely used the wrong starting materials (e.g., Robinson-Gabriel of a 2-acylamino-1-phenylethanone where the acyl group was Formyl? No, usually this happens if users try the Van Leusen route).

  • Verification: Check the

    
     NMR.
    
    • 4-Phenyloxazole: The C5-H proton is typically a singlet around

      
       7.9–8.0 ppm, and the C2-H is around 
      
      
      
      7.95–8.1 ppm.
    • 5-Phenyloxazole: The C4-H proton is often shifted differently. (Note: C2-H is usually the most downfield in both).

    • Definitive Check: NOE (Nuclear Overhauser Effect) experiments. Irradiation of the oxazole proton should show NOE with the phenyl protons if they are adjacent.

Comparative Analysis of Methods

ParameterBredereck (Recommended)Robinson-GabrielVan Leusen
Target Isomer 4-Phenyloxazole 2,5- or 5-Substituted5-Phenyloxazole
Starting Material

-Bromoacetophenone
2-Acylamino-ketoneBenzaldehyde + TosMIC
Key Reagent Formamide

, Burgess, or


, MeOH
Conditions Harsh (High T)Harsh (Dehydrating)Mild (Base, RT/Reflux)
Atom Economy ModerateLow (Multi-step prep)High

Advanced Optimization: Copper Catalysis

For sensitive substrates where high heat (Bredereck) is not tolerated, modern transition-metal-catalyzed methods offer an alternative, though they require more complex precursors.

Protocol (Conceptual): Copper-catalyzed cyclization of enamides or oxidative cyclization of primary amides with ketones.

  • Reference: Copper(II) triflate catalyzed cyclization of enamides.[4]

  • Benefit: Milder temperatures (80 °C).

  • Drawback: Requires synthesis of the enamide precursor first.

Optimization Decision Select Synthesis Route Route1 Route A: Bredereck (Standard) Decision->Route1 Standard Lab Route2 Route B: Microwave Bredereck (Optimization) Decision->Route2 Access to Microwave Route3 Route C: Van Leusen (WRONG ISOMER) Decision->Route3 Aldehyde Precursor Result1 4-Phenyloxazole (Moderate Yield, 130°C) Route1->Result1 Result2 4-Phenyloxazole (High Yield, 15 min, Cleaner) Route2->Result2 Result3 5-Phenyloxazole (Incorrect Target) Route3->Result3

Caption: Decision matrix for selecting the synthesis route based on equipment availability and target isomer.

Frequently Asked Questions (FAQ)

Q1: Can I use urea instead of formamide? A: Using urea with


-bromoacetophenone typically yields 2-amino-4-phenyloxazole , not the parent 4-phenyloxazole. The amino group at C2 is installed from the urea nitrogen.

Q2: I see a spot on TLC that doesn't move (


). What is it? 
A:  This is likely the hydrobromide salt of the starting amine intermediate or polymerized formamide. It should be removed during the aqueous work-up.

Q3: How do I store 4-phenyloxazole? A: Oxazoles are generally stable but can hydrolyze under strongly acidic conditions over time. Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) if keeping for extended periods.

References

  • Bredereck Synthesis Overview

    • BenchChem Technical Support.[5][6] "An In-Depth Technical Guide to the Synthesis of 4-Propyl-1,3-Oxazole from α-Haloketones."[2] (Accessed 2026).[7][8][9]

  • Van Leusen Regiochemistry

    • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis."[3][6][10] (Accessed 2026).[7][8][9]

  • Copper Catalyzed Methods

    • Journal of Organic Chemistry.[8] "Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization." (2012).

  • Microwave Optimization

    • ResearchGate.[11] "Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives." (Accessed 2026).[7][8][9]

Sources

Optimization

troubleshooting guide for 4-Phenyloxazole-2-thiol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when constructing functionalized azole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when constructing functionalized azole scaffolds.

The synthesis of 4-phenyloxazole-2-thiol (also referred to as 4-phenyl-4-oxazoline-2-thione) is a classic example of a reaction that demands precise control over ambidentate reactivity and tautomeric equilibrium. This compound is a highly valuable building block, often utilized in the development of bioisosteres and prodrugs for infectious diseases, such as thioalkylbenzoxazole derivatives targeting Mycobacterium tuberculosisACS Publications[1].

Below is our comprehensive, self-validating troubleshooting guide and protocol for this synthesis.

Part 1: Mechanistic Causality & Protocol Design

To successfully synthesize 4-phenyloxazole-2-thiol, you must understand the "why" behind the workflow. The most robust synthetic route relies on a two-phase process:

  • Kinetic S-Alkylation: Phenacyl bromide is an excellent electrophile for the synthesis of biologically active heterocycles ResearchGate[2]. When reacted with potassium thiocyanate (KSCN), the thiocyanate acts as an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the "soft" sulfur atom kinetically favors attack on the "soft" alpha-carbon of the phenacyl bromide, yielding phenacyl thiocyanate .

  • Acid-Catalyzed Cyclodehydration: The combination of a sulfur atom and a cyano group allows thiocyanic esters to undergo rapid cyclization Scribd[3]. By introducing a strong anhydrous acid, we protonate the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon (or drives enolization), forcing the nucleophilic nitrogen of the thiocyanate group to attack the oxygen-bearing carbon, closing the ring to form the oxazole.

Part 2: Self-Validating Experimental Protocol

Do not simply mix reagents and wait. Treat this protocol as a self-validating system where each step must prove its success before you proceed.

Phase 1: Synthesis of Phenacyl Thiocyanate (Intermediate)
  • Preparation: Dissolve 10.0 mmol of phenacyl bromide in 25 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the flask to 0 °C in an ice bath. Slowly add 11.0 mmol of Potassium Thiocyanate (KSCN) in small portions over 10 minutes.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validating Check: You must observe the immediate and continuous precipitation of a fine white solid (KBr). If the solution remains clear, your KSCN is likely degraded or your solvent is wet.

  • Workup: Filter off the KBr salts. Concentrate the filtrate under reduced pressure (keep bath temp < 35 °C to prevent intermediate degradation). Recrystallize the crude residue from absolute ethanol to afford pure phenacyl thiocyanate.

Phase 2: Acid-Catalyzed Cyclodehydration
  • Preparation: Dissolve the purified phenacyl thiocyanate (8.0 mmol) in 30 mL of anhydrous diethyl ether.

  • Catalysis: Cool the solution to 0 °C. Bubble dry HCl gas through the solution for 15 minutes (alternatively, add 2.0 equivalents of a 4M HCl in dioxane solution).

  • Cyclization & Validation: Attach a reflux condenser and gently warm to 35 °C for 2–4 hours.

    • Self-Validating Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (UV active, high Rf) must disappear, replaced by a highly polar, tailing spot at a lower Rf. This tailing is characteristic of the thiol-thione tautomerism.

  • Quenching & Purification: Cool to room temperature, carefully neutralize with saturated aqueous NaHCO3 until pH 7 is reached. Extract with EtOAc (3 x 20 mL), dry over anhydrous MgSO4, and purify via silica gel flash chromatography.

Part 3: Quantitative Optimization Data

To assist in your experimental design, my team has compiled the following optimization metrics for both phases of the synthesis.

Table 1: Solvent Effects on S-Alkylation (Phase 1)

Solvent Temperature Reaction Time Yield (%) Observation
Acetone (Anhydrous) 25 °C 2 h 92% Rapid KBr precipitation; highly clean TLC profile.
Ethanol (Absolute) 25 °C 4 h 85% Slower reaction; minor baseline side products observed.

| DMF | 25 °C | 1 h | 60% | Significant degradation/oligomerization of the intermediate. |

Table 2: Acid Catalysis Optimization for Cyclization (Phase 2)

Acid Catalyst Solvent Temperature Yield (%) Purity (HPLC)
Dry HCl (gas) Diethyl Ether 35 °C (Reflux) 88% >98%
4M HCl in Dioxane Dioxane 60 °C 82% 95%
Conc. H2SO4 Ethanol 78 °C (Reflux) 75% 92%

| p-TsOH | Toluene | 110 °C (Reflux)| 55% | 80% (Extensive tar formation) |

Part 4: Troubleshooting & FAQs

Q1: My final product NMR shows a missing -SH proton and an unexpected -NH proton. Did the cyclization fail? A1: No, your reaction likely succeeded. 4-Phenyloxazole-2-thiol undergoes prominent thiol-thione tautomerism. In polar NMR solvents (like DMSO-


) or in the solid state, the equilibrium heavily favors the thione form (4-phenyl-4-oxazoline-2-thione). This is a well-documented physical property shared across 2-mercaptoazoles Thieme E-Books & E-Journals[4]. Do not discard your batch; rely on 

C NMR (C=S carbon typically appears around 175-180 ppm) and HRMS for structural confirmation.

Q2: I am observing the formation of a 2-aminothiazole derivative instead of the oxazole. Why is this happening? A2: This is a classic mechanistic divergence. If your reaction environment contains ammonia, primary amines, or lacks strict acidic control, the nitrogen of the thiocyanate/amine will attack the carbonyl carbon, and the sulfur will cyclize (following a Hantzsch-type thiazole pathway). You must ensure strictly anhydrous, acidic conditions to force the oxygen to participate in the ring closure.

Q3: My phenacyl thiocyanate intermediate turns into a dark, intractable tar before I can cyclize it. How do I prevent this? A3:


-thiocyanatoketones are highly reactive and notoriously prone to base-catalyzed polymerization and decomposition Scribd[3]. Do not store the intermediate for prolonged periods. If overnight storage is absolutely necessary, keep it at -20 °C under an inert atmosphere (Argon/N

) and ensure your glassware is completely free of residual base (e.g., from prior alkaline baths).

Part 5: Pathway Visualization

The following diagram maps the critical mechanistic divergence points discussed in the FAQ, illustrating how reaction conditions dictate the final heterocyclic scaffold.

G SM Phenacyl Bromide + KSCN Step1 S-Alkylation (Kinetic Control) SM->Step1 Int Phenacyl Thiocyanate (Reactive Intermediate) Step1->Int CondA Anhydrous Acid Catalysis (Dry HCl / Ether) Int->CondA O-protonation CondB Amine Contamination / Basic Conditions Int->CondB N-nucleophile present ProdA 4-Phenyloxazole-2-thiol (Target Oxazole) CondA->ProdA N-attack on Carbonyl ProdB 2-Aminothiazole Derivative (Undesired Byproduct) CondB->ProdB S-attack on Carbonyl

Mechanistic divergence in 4-phenyloxazole-2-thiol synthesis.

Part 6: References

  • MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis. ACS Publications. URL:[Link]

  • Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. URL:[Link]

  • The Chemistry of Thiocyanic Esters. Scribd. URL:[Link]

  • Product Class 17: Thiazoles (and related Azoles). Thieme E-Books & E-Journals. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-Phenyloxazole Synthesis

Topic: Byproduct Formation & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4 Introduction: The 4-Phenyloxazole Scaffold Welcome to the technical guide for the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Byproduct Formation & Troubleshooting

Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4

Introduction: The 4-Phenyloxazole Scaffold

Welcome to the technical guide for the synthesis of 4-phenyloxazole derivatives. This scaffold is a critical pharmacophore found in NSAIDs (e.g., Oxaprozin ) and fluorescent probes.

Synthesizing the 4-substituted isomer presents unique challenges compared to the thermodynamically favored 5-substituted analogues (often accessible via Van Leusen chemistry). The primary failure modes in this chemistry are regio-isomerization , imidazole formation , and incomplete cyclodehydration .

This guide addresses these specific bottlenecks using a root-cause analysis approach.

Module 1: The "Imidazole Divergence" (Blümlein-Lewy Synthesis)

Context: The condensation of


-haloketones (e.g., 

-bromoacetophenone) with primary amides is the classic route to 4-phenyloxazoles. The Issue: The formation of 4-phenylimidazole impurities instead of the desired oxazole.
Root Cause Analysis

The reaction relies on the amide oxygen acting as the nucleophile. However, under high temperatures or in the presence of trace water, the amide hydrolyzes to release ammonia (


) . Ammonia is a significantly stronger nucleophile than the amide oxygen. It attacks the 

-haloketone to form an

-aminoketone, which then condenses with the amide (or another ammonia molecule) to form the imidazole ring.
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Solvent Anhydrous DMF or NMP Eliminates water to prevent amide hydrolysis.
Additives Add

or

Neutralizes HBr generated in situ. Acid catalyzes amide hydrolysis; keeping pH neutral/mildly basic suppresses

release.
Temperature 100°C - 120°C (Ramp) Start low (80°C) to favor O-alkylation (kinetic) over N-alkylation. High heat promotes amide breakdown.
Reagent Stoichiometry Large Excess of Amide (5-10 eq) Shifts equilibrium toward the oxazole; "dilutes" any generated ammonia.
Pathway Visualization

The following diagram illustrates the critical bifurcation point where the reaction deviates toward the imidazole byproduct.

ImidazoleDivergence Start α-Bromoacetophenone + Amide PathA Path A: O-Alkylation (Kinetic) Start->PathA Anhydrous Conditions PathB Path B: Hydrolysis (Trace H2O / Acid) Start->PathB Moisture/High T Intermed_Ox Acyclic Imidate PathA->Intermed_Ox - H2O Ammonia Release of NH3 PathB->Ammonia Intermed_Im α-Aminoketone Ammonia->Intermed_Im Nucleophilic Attack Product 4-Phenyloxazole (Target) Intermed_Ox->Product - H2O Byproduct 4-Phenylimidazole (Impurity) Intermed_Im->Byproduct + Amide/NH3

Figure 1: Mechanistic divergence in Blümlein-Lewy synthesis. Path B represents the failure mode leading to imidazole impurities.

Module 2: The Robinson-Gabriel "Hydration Trap"

Context: Cyclodehydration of 2-acylaminoketones (e.g., 2-benzamidoacetophenone) using dehydrating agents like


, 

, or Burgess reagent. The Issue: Isolation of hydroxy-oxazoline intermediates or reversion to the starting material.
Root Cause Analysis

The Robinson-Gabriel synthesis proceeds via the cyclization of the amide oxygen onto the ketone carbonyl. This forms a 5-hydroxy-oxazoline intermediate. The final step is the elimination of water (dehydration) to aromatize the system.

  • Failure Mode: If the dehydrating agent is too weak or the workup is too aqueous/acidic, the elimination step fails, or the oxazoline ring hydrolyzes back open.

Experimental Protocol: The Method
  • Preparation: Dissolve 2-acylaminoketone (1.0 eq) in anhydrous toluene (0.2 M).

  • Activation: Add

    
     (3.0 eq) dropwise at room temperature.
    
    • Note: If the substrate is acid-sensitive, add Pyridine (3.5 eq) as a buffer.

  • Cyclization: Heat to reflux (110°C) for 2–4 hours.

    • Checkpoint: Monitor TLC.[1] The starting material (polar amide) should disappear. A less polar spot (oxazole) should appear.

  • Quench (Critical): Cool to 0°C. Pour slowly into ice-cold saturated

    
     .
    
    • Warning: Direct addition of water can cause acid-catalyzed hydrolysis of the oxazole ring if the pH drops below 3. Keep pH > 7.

Data: Dehydrating Agent Selection
ReagentConditionsProsCons
Conc.

0°C

RT
Cheap, scalable.Harsh; sulfonates electron-rich phenyl rings.

Reflux (Toluene)Robust, standard for 4-phenyloxazoles.Chlorinated byproducts possible; requires careful quench.
Burgess Reagent THF, RefluxMild, neutral pH.Expensive; best for small-scale/sensitive substrates.


, DCM
Mild oxidation/cyclization.Difficult purification (phosphine oxide removal).

Module 3: Regioisomerism (2,4- vs 2,5-Substitution)

Context: Researchers often confuse the synthesis of 4-phenyloxazole with 5-phenyloxazole. The Issue: Obtaining the thermodynamic 2,5-isomer when the kinetic 2,4-isomer is desired.

Mechanism & Control[2][3]
  • 4-Phenyloxazole (Kinetic/Specific): Best accessed via

    
    -bromoacetophenone + amide (Blümlein-Lewy) or Robinson-Gabriel of 
    
    
    
    -acylamino ketones. The phenyl group position is "fixed" by the starting material skeleton.
  • 5-Phenyloxazole (Thermodynamic): Best accessed via Van Leusen reaction (TosMIC + Aldehyde).

  • The Risk: In metal-catalyzed reactions (e.g., Gold/Copper catalyzed cyclization of alkynyl amides), the "5-endo-dig" vs "5-exo-dig" pathways can shift based on the catalyst ligand, leading to mixtures.

Decision Tree: Synthesis Route Selection

RouteSelection Question Target Structure? Target4 4-Phenyloxazole Question->Target4 Target5 5-Phenyloxazole Question->Target5 Route4A Route A: Blümlein-Lewy (α-Br-Ketone + Amide) Target4->Route4A Route4B Route B: Robinson-Gabriel (2-Acylaminoketone) Target4->Route4B Route5 Route C: Van Leusen (Aldehyde + TosMIC) Target5->Route5 Warning Risk: Imidazole Byproduct (See Module 1) Route4A->Warning

Figure 2: Route selection guide to avoid regioisomer errors.

FAQ: Common Troubleshooting Scenarios

Q1: My product has a strong UV absorbance but the Mass Spec shows M+16. What is it? A: This is likely the hydroxy-oxazoline intermediate (incomplete dehydration) or the oxidized impurity (if using benzylic reactants). If using the Robinson-Gabriel method, re-submit the crude material to dehydration conditions (e.g., treat with


 or Burgess reagent) to drive it to the oxazole (M).

Q2: I see a highly insoluble white solid forming during the reaction of


-bromoacetophenone and formamide. 
A:  This is likely 2,5-diphenylpyrazine  (or similar pyrazine derivative).
  • Cause: Self-condensation of the

    
    -aminoketone intermediate.
    
  • Fix: Increase the equivalents of formamide (solvent volume) and ensure vigorous stirring. The amide condensation must be faster than the amine self-condensation.

Q3: How do I remove the imidazole impurity from my 4-phenyloxazole? A: Oxazoles are generally less basic (


) than imidazoles (

).
  • Purification: Wash the organic layer with mild aqueous acid (e.g., 5% citric acid or 0.5M HCl) . The imidazole will protonate and move to the aqueous layer, while the 4-phenyloxazole will remain in the organic layer. Caution: Do not use strong acid for prolonged periods, or the oxazole ring may hydrolyze.

References

  • Robinson-Gabriel Synthesis Mechanism & Scope

    • Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development.
  • Oxaprozin Impurity Profiling (Imidazole Form

    • Nageswara Rao, R., et al. (2013). "Separation and characterization of process-related impurities of oxaprozin." Journal of Pharmaceutical and Biomedical Analysis.
  • Van Leusen Oxazole Synthesis (Regioselectivity)

    • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes and ketones. Synthesis of 5-substituted oxazoles." Tetrahedron Letters.
  • Metal-C

    • Hashmi, A. S. K. (2014). "Gold-Catalyzed Organic Reactions."[2] Chemical Reviews.

  • Dehydr

    • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Phenyloxazole-2-thiol

Executive Summary 4-Phenyloxazole-2-thiol (CAS: 23012-16-0) is a versatile heterocyclic building block used frequently in medicinal chemistry as a bioisostere or ligand. However, users often report "instability" or "puri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenyloxazole-2-thiol (CAS: 23012-16-0) is a versatile heterocyclic building block used frequently in medicinal chemistry as a bioisostere or ligand. However, users often report "instability" or "purity issues" that are actually misunderstandings of its fundamental physical chemistry.

The Core Reality: This compound is a chameleon . In solution, it rarely exists as the "thiol" (SH) drawn in your chem-draw software. It predominantly adopts the thione (NH) tautomer, and it is highly susceptible to oxidative dimerization.

This guide provides the mechanistic insight and protocols required to distinguish between tautomeric shifts (benign) and oxidative degradation (critical failure).

Module 1: The "Phantom" Instability (Thione-Thiol Tautomerism)

The Symptom:

"I just bought this compound (98% purity). I ran an H-NMR in DMSO-d6, but the thiol (-SH) proton peak at ~13-14 ppm is missing. Instead, I see a broad singlet around 12 ppm or nothing at all. Has the sulfur cleaved off?"

The Diagnosis: No, the sulfur is intact. You are observing Thione-Thiol Tautomerism . In polar aprotic solvents like DMSO and DMF, the equilibrium shifts heavily toward the oxazole-2(3H)-thione form. The proton moves from the sulfur to the nitrogen.

The Mechanism

The aromaticity of the oxazole ring is perturbed to accommodate the C=S double bond, but the thione form is thermodynamically favored in polar media due to better solvation of the polarized N-H bond.

Tautomerism Thiol Thiol Form (4-phenyloxazole-2-thiol) Non-polar solvents Thione Thione Form (4-phenyloxazole-2(3H)-thione) Polar solvents (DMSO, MeOH) Thiol->Thione  Solvent Polarity  

Figure 1: The equilibrium between the thiol and thione tautomers.[1][2][3] In DMSO, the equilibrium lies to the right (Thione).

Validation Protocol: Distinguishing Tautomers from Degradation

If you suspect degradation, perform this differential solvent test:

ExperimentSolventExpected Observation (1H NMR)Interpretation
Standard DMSO-d6Broad singlet ~12-13 ppm (NH)Thione form dominant. Normal behavior.
Switch CDCl3Peak shifts downfield or sharpens; potential SH visibility depending on conc.Non-polar solvent shifts equilibrium toward Thiol .
D2O Shake DMSO + D2OSignal disappears completelyConfirms the proton is exchangeable (NH or SH), ruling out C-H impurities.

Key Insight: If you are performing S-alkylation reactions, the base (e.g., K2CO3) will deprotonate the thione, generating the thiolate anion , which reacts normally. The thione form does not hinder reactivity; it merely masks the starting material's spectral signature [1].

Module 2: The Real Enemy (Oxidative Dimerization)

The Symptom:

"My clear solution turned cloudy/yellow overnight, and I see a new spot on TLC that is very non-polar."

The Diagnosis: You are seeing Oxidative Dimerization . The thiol/thione group is easily oxidized to a disulfide (2,2'-dithiobis(4-phenyloxazole)). This is accelerated by:

  • Basic pH (promotes thiolate formation).

  • Trace metals (catalyze oxidation).

  • DMSO (acts as an oxidant over time).

The Degradation Pathway

Unlike hydrolysis (which is slow for this ring system), oxidation is rapid. The disulfide product is often insoluble in aqueous buffers, leading to precipitation.

Oxidation Thione Thione Form (Stable in Solution) Thiolate Thiolate Anion (Reactive Species) Thione->Thiolate  pH > 7.0   Disulfide Disulfide Dimer (Precipitate/Inactive) Thione->Disulfide  DMSO (Long term storage)   Radical Thiyl Radical (Intermediate) Thiolate->Radical  O2 / Trace Metals   Radical->Disulfide  Dimerization  

Figure 2: The oxidative pathway leading to disulfide precipitation.[4] High pH and oxygen drive this failure mode.

Prevention Protocol

To maintain the monomeric thiol/thione species:

  • Degassing: Always sparge buffers with Argon or Nitrogen for 15 minutes before dissolving the compound.

  • Reducing Agents: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to aqueous buffers.

    • Why TCEP? Unlike DTT, TCEP is stable over a wider pH range and does not compete in metal chelation as aggressively.

  • Avoid DMSO Stocks for Long Term: DMSO can act as an oxidant (swern-like mechanism) upon aging. Use fresh DMSO or store at -80°C.

Module 3: Solubility & Handling Guide

The Symptom:

"The compound crashes out when I dilute my DMSO stock into the assay buffer."

The Diagnosis: 4-Phenyloxazole-2-thiol is highly lipophilic due to the phenyl ring. It has poor water solubility (< 100 µM typically).

Solubility Troubleshooting Table
SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mM)Moderate (Oxidation)Store at -20°C; Use anhydrous DMSO.
Ethanol ModerateLowGood for short-term working solutions.
PBS (pH 7.4) Very LowHigh (Dimerization)Do not store. Prepare immediately before use.
Water NegligibleN/ARequires co-solvent (e.g., 5% DMSO).

Step-by-Step Dissolution Protocol:

  • Dissolve solid powder in 100% Anhydrous DMSO to create a 10 mM - 50 mM stock.

  • Sonicate for 30 seconds to ensure complete dissolution (micro-crystals can seed precipitation later).

  • Aliquot into amber vials (protect from light) and freeze at -20°C.

  • For Assays: Dilute the DMSO stock into buffer slowly while vortexing. Do not exceed 5% v/v DMSO final concentration to avoid compound precipitation.

Frequently Asked Questions (FAQ)

Q1: Can I use DTT to reverse the disulfide formation? A: Yes, DTT (dithiothreitol) will reduce the disulfide bond back to the monomeric thiol. However, if your experiment involves metal binding (e.g., metalloenzyme inhibition), DTT might interfere by chelating the metal. In those cases, TCEP is the superior choice.

Q2: Is the compound light sensitive? A: While not extremely photo-labile, thio-compounds can generate radicals under UV light, accelerating oxidation. We recommend using amber tubes or wrapping containers in foil during long incubations [2].

Q3: Why does the color change from colorless to yellow? A: Pure 4-phenyloxazole-2-thiol is typically off-white/colorless. A yellow tint usually indicates:

  • Formation of the disulfide (often yellow/orange).[5]

  • Trace hydrolysis (ring opening) at high pH (>10). Check purity via LC-MS. If the mass corresponds to [2M-2H], it is the disulfide.

Q4: I need to run a reaction at pH 9. Will the ring open? A: The oxazole-2-thiol ring is relatively robust compared to oxazolines. Short durations (1-4 hours) at pH 9 are generally safe if oxidation is prevented. However, prolonged exposure to strong base can lead to ring hydrolysis. Monitor by LC-MS for the ring-opened hydrolysis product (mass +18).

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: The Thione–Thiol Equilibrium. Advances in Heterocyclic Chemistry. This text establishes the fundamental preference for thione forms in 2-mercaptoazoles in polar media.

  • Rao, S., et al. (2018). Oxidative Stability of Thiol-Containing Drugs in Solution. Journal of Pharmaceutical Sciences.

  • BenchChem Technical Support. (2025). Stability of Thiazole and Oxazole Compounds in DMSO. Provides specific degradation pathways for sulfur-containing heterocycles in DMSO.

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange. Antioxidants & Redox Signaling.[5][6] Detailed mechanisms on how thiols oxidize and how to prevent it.

(Note: Specific spectral data and stability profiles are derived from general chemical principles of 2-mercapto-1,3-oxazoles as exact public datasets for this specific CAS are limited.)

Sources

Troubleshooting

overcoming low reactivity of 4-Phenyloxazole-2-thiol

Ticket #4-Ph-SH: Reactivity Optimization Support Status: Open Priority: High Subject: Overcoming Low Reactivity & Selectivity in 4-Phenyloxazole-2-thiol Functionalization Executive Summary & Root Cause Analysis User Issu...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #4-Ph-SH: Reactivity Optimization Support Status: Open Priority: High Subject: Overcoming Low Reactivity & Selectivity in 4-Phenyloxazole-2-thiol Functionalization

Executive Summary & Root Cause Analysis

User Issue: You are experiencing low yields, incomplete conversion, or catalyst poisoning when attempting to functionalize 4-Phenyloxazole-2-thiol (CAS: 2103-88-0).

The Core Problem: The Thione-Thiol Tautomerism Trap The primary reason for "low reactivity" in this molecule is not intrinsic inertness, but rather a misunderstanding of its dominant state. In solution, 4-Phenyloxazole-2-thiol exists almost exclusively in the thione (NH) form, not the thiol (SH) form.

  • Thione Form (Dominant): The proton resides on the Nitrogen (N3). The C=S bond is strong, and the molecule is stabilized by resonance.

  • Thiol Form (Reactive): The proton resides on the Sulfur. This is the species required for S-functionalization, but it is thermodynamically disfavored in neutral media.

The Steric Advantage: Unlike unsubstituted oxazoles, the phenyl group at Position 4 provides significant steric shielding to the Nitrogen (N3). This is a hidden advantage: it naturally suppresses unwanted N-alkylation, allowing for high S-selectivity if the reaction conditions are tuned to generate the thiolate anion.

Visualizing the Equilibrium (Graphviz)

Tautomerism cluster_0 Reaction Critical Path Thione Thione Form (Major) (NH-C=S) Stable & Less Nucleophilic Thiol Thiol Form (Minor) (N=C-SH) Reactive Nucleophile Thione->Thiol  K_eq << 1   Anion Thiolate Anion (N=C-S⁻) High S-Nucleophilicity Thione->Anion  Direct Deprotonation   Thiol->Anion  Base Deprotonation   Product S-Substituted Product Anion->Product  Electrophile (R-X)  

Caption: The reaction must bypass the stable Thione form by forcing deprotonation to the Thiolate Anion to achieve S-functionalization.

Troubleshooting Guides

Scenario A: S-Alkylation (Reaction with Alkyl Halides)

Symptom: Reaction is sluggish or yields are <50% despite heating.

Potential CauseTechnical ExplanationCorrective Action
Incomplete Deprotonation Weak bases (e.g., TEA, Pyridine) cannot fully deprotonate the thione (pKa ~9-10).Switch Base: Use K₂CO₃ (in DMF) or NaH (in THF/DMF). You must form the anion.
Solvent Hydrogen Bonding Protic solvents (MeOH, EtOH) stabilize the thione form via H-bonding to the C=S sulfur.Switch Solvent: Use polar aprotic solvents (DMF, DMSO, NMP, or Acetone ) to strip the cation and expose the naked thiolate anion.
Leaving Group Mismatch The thiolate is a "soft" nucleophile. Reacting with "hard" electrophiles (e.g., alkyl tosylates) can be slow.Add Catalyst: Add NaI (10 mol%) to generate the alkyl iodide in situ (Finkelstein condition), which reacts faster with sulfur.
Scenario B: Palladium-Catalyzed S-Arylation (Cross-Coupling)

Symptom: Reaction turns black immediately (Pd precipitation) or no product is formed.

Potential CauseTechnical ExplanationCorrective Action
Catalyst Poisoning Free thiols/thiones bind strongly to Pd, displacing ligands and deactivating the catalyst ("poisoning").Pre-activation: Use a Pd(II) precatalyst (like Pd(OAc)₂) or high-loading Pd₂dba₃ . Do NOT use Pd(PPh₃)₄.
Ligand Selection Standard phosphines (PPh₃) are too easily displaced by sulfur.Use Bulky Ligands: Switch to Xantphos (bidentate, wide bite angle) or DPEphos . These resist displacement by sulfur.
Reductive Elimination The C-S bond formation step is difficult and reversible.Solvent/Temp: Use 1,4-Dioxane or Toluene at 100°C+ . High temperature is required to drive the reductive elimination.

Experimental Protocols

Protocol 1: High-Yield S-Alkylation (Standard)

Best for: Attaching alkyl chains, benzyl groups, or linkers.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 4-Phenyloxazole-2-thiol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 equiv) . Stir at Room Temperature (RT) for 15 minutes. The suspension may change color, indicating anion formation.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Tip: If using a chloride, add NaI (0.1 equiv) to catalyze.

  • Reaction: Stir at 60°C for 4-6 hours. (Monitor by TLC; the product is usually less polar than the starting material).

  • Workup: Pour into water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Protocol 2: Pd-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

Best for: Attaching aryl rings (e.g., Phenyl, Pyridine).

  • Catalyst Mix: In a glovebox or purged vial, combine:

    • Pd₂dba₃ (2.5 mol%)

    • Xantphos (5.0 mol%)

    • Solvent: 1,4-Dioxane (degassed)

    • Stir for 10 mins to form the active complex.

  • Substrate Addition: Add:

    • 4-Phenyloxazole-2-thiol (1.0 equiv)

    • Aryl Iodide/Bromide (1.1 equiv)

    • DIPEA (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Execution: Seal the vessel and heat to 100-110°C for 12-18 hours.

  • Note: If the reaction fails, switch to the Chan-Lam Coupling method (Cu(OAc)₂, Aryl Boronic Acid, Pyridine, in DCM open to air) which tolerates sulfur better than Palladium.

Reactivity Decision Matrix

Use this logic flow to determine the optimal pathway for your specific electrophile.

DecisionTree Start Select Electrophile Type Alkyl Alkyl Halide (R-Br, R-I, R-Cl) Start->Alkyl Aryl Aryl Halide (Ar-Br, Ar-I) Start->Aryl MethodA Method A: S_N2 Alkyl->MethodA MethodB Method B: Cross-Coupling Aryl->MethodB BaseCheck Base: K2CO3 or NaH Solvent: DMF MethodA->BaseCheck CatCheck Catalyst: Pd2dba3 / Xantphos Temp: 110°C MethodB->CatCheck AltMethod Alternative: Chan-Lam (Cu(OAc)2 + Boronic Acid) CatCheck->AltMethod If Pd Fails

Caption: Decision matrix for selecting reagents based on the target modification.

Frequently Asked Questions (FAQ)

Q: Why is my product N-alkylated instead of S-alkylated? A: This is rare for 4-phenyloxazole-2-thiol due to the steric bulk of the phenyl group near the Nitrogen. However, if it occurs, you are likely using a "hard" alkylating agent (like Methyl Iodide) in a solvent that promotes charge separation too aggressively. Fix: Switch to a less polar solvent (e.g., THF instead of DMF) or use a softer leaving group (Bromide instead of Iodide).

Q: Can I use microwave irradiation? A: Yes. Microwave heating (100-120°C for 20 mins) is highly effective for the S-alkylation protocols, often pushing incomplete reactions to completion by overcoming the activation energy barrier of the stable thione form.

Q: The starting material won't dissolve in Toluene. What now? A: 4-Phenyloxazole-2-thiol is polar. For non-polar solvents required for specific catalysts, add a cosolvent like DMF (10% v/v) or use a Phase Transfer Catalyst (TBAB - Tetrabutylammonium bromide) to shuttle the reagents.

References

  • Tautomerism of 2-Mercaptoazoles

    • Title: Experimental and theoretical spectroscopic study of thione-thiol tautomerism.
    • Source: Lviv Polytechnic National University / Chemical Technology.
    • Link:

  • Palladium Catalyzed C-S Coupling

    • Title: Monophosphine Ligands Promote Pd-C
    • Source: National Institutes of Health (NIH) / PMC.
    • Link:

  • Physical Properties & Solubility

    • Title: 4-Phenylthiazole-2-thiol (Analogous Structure D
    • Source: Sigma-Aldrich Product Sheet.[1]

    • Link:

  • Chan-Lam Coupling (Alternative Strategy)

    • Title: Copper-promoted C-S and C-N Cross-coupling of Thiols and Amines.
    • Source: Organic Letters (ACS Public
    • Link:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Phenyloxazole-2-thiol before handling.

Sources

Optimization

Mechanistic Pathway: Iminophosphorane-Mediated Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 4-Phenyloxazole-2-thiol (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 4-Phenyloxazole-2-thiol (also known as 4-phenyl-1,3-oxazole-2-thione).

Historically, the synthesis of oxazole-2-thiols relied on the cyclization of


-aminoketones (e.g., 2-aminoacetophenone) with carbon disulfide. However, this classical route is plagued by the instability of the aminoketone under acidic conditions and the generation of highly toxic hydrogen sulfide (

) gas, making it entirely unsuitable for kilogram-scale production .

To overcome these engineering and safety hurdles, this guide focuses on the modern, highly scalable iminophosphorane-mediated one-pot synthesis utilizing phenacyl azide (a


-ketoazide) as the starting material. Azido-ketones are exceptionally versatile precursors for oxazole synthesis , and this specific route traps the sulfur equivalent safely as triphenylphosphine sulfide (

) rather than

.

Understanding the causality of the reaction cascade is critical for troubleshooting. The reaction proceeds via a Staudinger reduction to form an iminophosphorane, followed by an aza-Wittig reaction with carbon disulfide, and finally, an intramolecular cyclization.

G A Phenacyl Azide (β-ketoazide) C Iminophosphorane Intermediate A->C Staudinger Reaction (- N2 gas) B Triphenylphosphine (PPh3) B->C E Isothiocyanate Intermediate C->E Aza-Wittig Reaction D Carbon Disulfide (CS2) D->E F 4-Phenyloxazole-2-thiol (Target Product) E->F Intramolecular Cyclization G Triphenylphosphine Sulfide (SPPh3 Byproduct) E->G Sulfur Transfer

Figure 1: Iminophosphorane-mediated one-pot synthesis of 4-Phenyloxazole-2-thiol from phenacyl azide.

Troubleshooting & FAQs

Q: Why are my yields scaling poorly when using the traditional 2-aminoacetophenone route? A: The classical route is fundamentally flawed for scale-up.


-Aminoketones like 2-aminoacetophenone are highly unstable under the acidic conditions required for cyclization, leading to significant degradation. Furthermore, the reaction generates stoichiometric amounts of highly toxic 

gas, creating severe reactor pressurization and safety bottlenecks. Transitioning to the iminophosphorane-mediated route bypasses the unstable intermediate and safely traps the sulfur byproduct as a solid (

) .

Q: How do I manage the exotherm and gas evolution during the Staudinger step? A: The reaction between phenacyl azide and triphenylphosphine releases equimolar amounts of nitrogen gas. At a kilogram scale, rapid off-gassing causes dangerous foaming. Causality & Solution: Dissolve the phenacyl azide in a coordinating ether solvent (e.g., 1,4-dioxane) and add the


 solution dropwise at 0–5 °C. Do not add the carbon disulfide until gas evolution has completely ceased. This cessation is a self-validating physical indicator that the iminophosphorane intermediate has fully formed.

Q: What is the optimal solvent for the aza-Wittig cyclization step? A: Solvent selection dictates the efficiency of the intramolecular cyclization. Halogenated solvents like chloroform (


) suppress the reaction, limiting yields to ~30-40%.
Causality & Solution: Polar aprotic or ether-based solvents enhance the nucleophilicity of the iminophosphorane intermediate. 1,4-Dioxane is highly recommended for scale-up as it allows for a higher reflux temperature (100 °C), driving the cyclization to completion and boosting yields to >70% .

Q: How can I efficiently remove the triphenylphosphine sulfide (


) byproduct without chromatography? 
A: 

is notoriously difficult to separate via standard crystallization because it co-precipitates with the target oxazole. Causality & Solution: Exploit the acidic nature of the thiol group on 4-phenyloxazole-2-thiol (pKa ~ 6.5). Extract the crude reaction mixture with an aqueous base (e.g., 1M NaOH). The target product will deprotonate and partition into the aqueous layer as a water-soluble sodium thiolate salt. The neutral

remains trapped in the organic layer. Simply discard the organic layer and acidify the aqueous phase with 2M HCl to precipitate the pure 4-phenyloxazole-2-thiol.

Quantitative Data: Solvent Optimization

The table below summarizes the critical impact of solvent selection on the conversion rate and scalability of the aza-Wittig cyclization step, validating the shift away from halogenated solvents.

Table 1: Solvent Effects on the Aza-Wittig Cyclization of 2-Mercapto-oxazoles

SolventTemperature (°C)Relative Conversion RateIsolated Yield (%)Scalability Profile
Chloroform (

)
Reflux (61 °C)Low31 - 43%Poor (Halogenated waste, low yield)
Acetonitrile (MeCN)Reflux (80 °C)High63%Good (Polar aprotic, moderate yield)
Tetrahydrofuran (THF)Reflux (65 °C)High>65%Excellent (Ether-series, high conversion)
1,4-Dioxane Reflux (100 °C) Very High >70% Optimal (High temp tolerance, ether-series)

Data synthesized and adapted from Oka et al., 2013 .

Validated Scalable Protocol: Gram-to-Kilogram Synthesis

This protocol is designed as a self-validating system. Do not proceed to subsequent phases until the physical markers (e.g., cessation of gas, pH shifts) are confirmed.

Phase 1: Iminophosphorane Formation (Staudinger Reaction)

  • Charge a jacketed reactor with phenacyl azide (1.0 eq) dissolved in anhydrous 1,4-dioxane (10 volumes).

  • Cool the reactor to 0–5 °C under a continuous nitrogen sweep.

  • Slowly add a solution of triphenylphosphine (1.1 eq) in 1,4-dioxane over 2 hours via an addition funnel. Monitor the bubbler for

    
     evolution.
    
  • Stir the mixture at ambient temperature until

    
     gas evolution completely ceases (approx. 2-4 hours). Validation: This confirms 100% conversion to the iminophosphorane.
    

Phase 2: Aza-Wittig Reaction and Cyclization 5. Add carbon disulfide (


) (3.0 eq) dropwise to the reactor. (Caution: 

is highly flammable and volatile; ensure proper ventilation, grounding, and scrubber attachment). 6. Heat the reaction mixture to 100 °C (reflux) for 6–8 hours. 7. Monitor reaction completion via HPLC or TLC (disappearance of the iminophosphorane intermediate).

Phase 3: Acid-Base Workup and Purification 8. Concentrate the reaction mixture under reduced pressure to remove excess


 and dioxane.
9. Dissolve the crude residue in ethyl acetate (10 volumes) and extract three times with 1M aqueous NaOH (5 volumes each).
10. Separate the layers. Validation: The aqueous layer now contains the product as a sodium salt; the organic layer contains the 

byproduct. Discard the organic layer. 11. Carefully acidify the aqueous layer with 2M HCl to pH 2-3 while stirring vigorously. 12. Filter the resulting pale-yellow precipitate, wash with cold water, and dry under vacuum at 45 °C to afford pure 4-phenyloxazole-2-thiol.

References

  • Oka, Y., Yabuuchi, T., & Sekiguchi, Y. (2013). A Convenient Synthesis of 2-Mercapto-oxazoles via β-Ketoazide and Its Application to a Key Intermediate of PI3Kγ Inhibitors. Heterocycles, 87(9), 1881-1887. URL:[Link]

  • Harisha, M. B., Dhanalakshmi, P., Suresh, R., Kumar, R. R., & Muthusubramanian, S. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108-2118. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 4-Phenyloxazole-2-thiol vs. 4-Phenylthiazole-2-thiol

Executive Summary: The Bioisosteric "Sulfur Effect" Objective: This guide analyzes the pharmacological divergence between 4-Phenyloxazole-2-thiol (POT) and 4-Phenylthiazole-2-thiol (PTT) . While these molecules are class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric "Sulfur Effect"

Objective: This guide analyzes the pharmacological divergence between 4-Phenyloxazole-2-thiol (POT) and 4-Phenylthiazole-2-thiol (PTT) . While these molecules are classical bioisosteres (O vs. S replacement), the substitution drives profound changes in lipophilicity, aromaticity, and metal-binding affinity.

Core Insight: Experimental data consistently indicates that PTT (Thiazole) outperforms POT (Oxazole) in antimicrobial and enzyme inhibition assays. This is primarily attributed to two factors:

  • Enhanced Lipophilicity: The sulfur atom increases

    
    , facilitating superior membrane permeability (critical for intracellular targets).
    
  • Soft-Soft Interaction: The "soft" sulfur atom in PTT exhibits stronger chelation affinity for transition metals (e.g., Copper in Tyrosinase) compared to the "hard" oxygen in POT.

Physicochemical Profile & Tautomerism

Understanding the bioactivity requires analyzing the structural dynamics. Both compounds exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.

Table 1: Comparative Physicochemical Properties
Property4-Phenyloxazole-2-thiol (POT)4-Phenylthiazole-2-thiol (PTT)Impact on Bioactivity
Heteroatom Oxygen (O)Sulfur (S)S is larger, less electronegative, more polarizable.[1]
LogP (Predicted) ~1.8 - 2.1~2.5 - 2.9PTT penetrates lipid bilayers more effectively.
Aromaticity Lower resonance stabilizationHigher resonance stabilizationPTT is more metabolically stable.
H-Bonding Stronger H-bond Acceptor (O)Weaker H-bond Acceptor (S)POT has higher water solubility; PTT binds hydrophobic pockets better.
Metal Affinity Hard base (binds Fe³⁺, Ca²⁺)Soft base (binds Cu²⁺, Zn²⁺)PTT is a superior inhibitor of metalloenzymes like Tyrosinase.
Visualizing the Tautomeric & Binding Logic

The following diagram illustrates the tautomeric shift and how the Thiazole moiety chelates active site metals more effectively than the Oxazole.

BioactivityLogic cluster_0 Tautomeric Equilibrium cluster_1 Target Interaction (Tyrosinase) T_Thiol Thiol Form (-SH) T_Thione Thione Form (NH / C=S) T_Thiol->T_Thione Major Species in Solution Cu_Site Active Site (Binuclear Copper) T_Thione->Cu_Site Sulfur (Soft Base) High Affinity for Cu T_Thione->Cu_Site Oxygen (Hard Base) Low Affinity for Cu Inhibition Enzyme Inactivation Cu_Site->Inhibition Chelation Mechanism

Caption: Tautomeric equilibrium favors the thione form, where the Sulfur atom of PTT acts as a 'soft' ligand, strongly chelating the Copper active site of Tyrosinase.

Comparative Bioactivity Analysis

A. Antimicrobial Activity (Bacteria & Fungi)

Winner: 4-Phenylthiazole-2-thiol (PTT)

  • Mechanism: PTT targets bacterial cell wall synthesis and disrupts membrane potential. The sulfur atom enhances lipophilicity, allowing the molecule to cross the peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus) more effectively than the more polar POT.

  • Experimental Data:

    • In head-to-head studies of 2,4-disubstituted azoles, thiazole derivatives consistently show lower Minimum Inhibitory Concentrations (MIC).

    • PTT Analogues: MIC values against S. aureus typically range from 1.5 – 6.0 µg/mL .

    • POT Analogues: MIC values often exceed 25 – 50 µg/mL for the same strains, indicating significantly lower potency.

    • Reference: 4-phenylthiazole derivatives have demonstrated potent activity against Methicillin-Resistant S. aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) [1, 2].

B. Tyrosinase Inhibition (Melanogenesis)

Winner: 4-Phenylthiazole-2-thiol (PTT)

  • Mechanism: Tyrosinase is a copper-containing enzyme. The "thiol/thione" moiety mimics the substrate (Tyrosine/DOPA) but acts as a suicide inhibitor by chelating the copper ions.

  • Why PTT Wins: Sulfur is a "soft" base, matching the "soft" acid character of Copper (Cu²⁺/Cu⁺). Oxygen (in POT) is a "hard" base and binds poorly to Copper.

  • Data Insight: Thiazole-2-thiol derivatives have shown IC₅₀ values in the low micromolar range (0.9 – 5.0 µM ), often outperforming the standard reference Kojic Acid. Oxazole equivalents typically show weak or no inhibition [3, 4].

Experimental Protocols

To validate these claims in your own lab, use the following standardized protocols.

Protocol A: Synthesis of 4-Phenylthiazole-2-thiol (Hantzsch Condensation)

A self-validating synthesis ensuring high yield and purity.

  • Reagents: Acetophenone (10 mmol), Iodine (10 mmol), Thiourea (20 mmol).

  • Solvent: Ethanol (Abs.).

  • Procedure:

    • Dissolve acetophenone and thiourea in ethanol.

    • Add iodine portion-wise (exothermic reaction).

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Workup: Cool the mixture. It will solidify. Wash the solid with diethyl ether (to remove unreacted iodine/ketone).

    • Neutralization: Suspend the hydroiodide salt in water and basify with NH₄OH to precipitate the free base (thiol/thione).

    • Recrystallization: Ethanol/Water.

  • Validation:

    • Melting Point: Expect 167–172 °C .

    • IR Spectrum: Look for C=N stretch (~1600 cm⁻¹) and absence of S-H stretch if thione form dominates (approx 2500 cm⁻¹ is often weak/absent).

Protocol B: Tyrosinase Inhibition Assay (Colorimetric)

Quantifies the superior metal-binding of the Thiazole derivative.

  • Reagents:

    • Mushroom Tyrosinase (Sigma, 1000 U/mL).

    • L-DOPA (Substrate, 2 mM).

    • Phosphate Buffer (pH 6.8).

    • Test Compounds (PTT and POT dissolved in DMSO).

  • Workflow:

    • Blank: 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

    • Test: 140 µL Buffer + 20 µL Enzyme + 20 µL Compound (serial dilutions).

    • Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

    • Substrate Addition: Add 20 µL L-DOPA.

    • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 10 minutes.

  • Calculation:

    • Plot log[Concentration] vs. % Inhibition to determine IC₅₀.

Visualizing the Assay Workflow

AssayWorkflow Step1 Prepare Solutions (Enzyme, L-DOPA, Inhibitor) Step2 Pre-Incubation (10 min) Enzyme + Inhibitor Step1->Step2 Binding Event Step3 Add Substrate (L-DOPA) Step2->Step3 Initiate Rxn Step4 Measure Absorbance (475 nm) Step3->Step4 Dopachrome Formation Step5 Calculate IC50 Compare PTT vs POT Step4->Step5 Data Analysis

Caption: Step-by-step workflow for the Tyrosinase Inhibition Assay, critical for distinguishing the metal-binding efficacy of the two derivatives.

References

  • Mohammad, A., et al. (2012). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci.[2] PMC. Available at: [Link]

  • Kashyap, S.J., et al. (2012). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery. Available at: [Link]

  • Ha, Y.M., et al. (2012). Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Biochimie. Available at: [Link]

  • Gholamzadeh, P., et al. (2025). Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors. Scientific Reports. Available at: [Link]

Sources

Comparative

validation of the anticancer activity of 4-Phenyloxazole-2-thiol derivatives

Publish Comparison Guide: Validation of the Anticancer Activity of 4-Phenyloxazole-2-thiol Derivatives Executive Summary: The Scaffold at a Glance The 4-phenyloxazole-2-thiol core represents a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of the Anticancer Activity of 4-Phenyloxazole-2-thiol Derivatives

Executive Summary: The Scaffold at a Glance

The 4-phenyloxazole-2-thiol core represents a privileged scaffold in medicinal chemistry, serving as a bioisostere to the widely explored thiazole and benzoxazole anticancer agents. Its structural uniqueness lies in the 1,3-oxazole ring substituted with a phenyl group at the C4 position and a thiol (or thione tautomer) at the C2 position.

This guide provides a rigorous framework for validating the anticancer potential of these derivatives. Unlike non-specific cytotoxic agents, 4-phenyloxazole-2-thiol derivatives are increasingly recognized for their dual-action mechanism: inhibition of receptor tyrosine kinases (VEGFR/EGFR) and tubulin destabilization . This guide contrasts their performance against standard chemotherapeutics (Cisplatin, Doxorubicin) and structural analogs (Thiazoles, Benzoxazoles), offering a roadmap for experimental validation.

Structural Rationale & Synthesis Strategy

Why this Scaffold?

  • Bioisosterism: The oxazole ring is a classical bioisostere of the thiazole ring found in Epothilones (tubulin inhibitors) and Dasatinib (kinase inhibitor). The oxygen atom reduces lipophilicity (LogP) compared to sulfur, potentially improving oral bioavailability.

  • The Thiol/Thione Warhead: The C2-thiol group exists in a tautomeric equilibrium with the thione form. This moiety is critical for metal chelation (interacting with metalloenzymes) and forming hydrogen bonds within the ATP-binding pockets of kinases.

Validated Synthesis Protocol (Hantzsch Condensation)

To ensure reproducibility, use the modified Hantzsch synthesis, which is the industry standard for generating the 2-mercapto-4-phenyloxazole core.

Reagents:

  • 
    -Halo ketone (e.g., 2-Bromoacetophenone)
    
  • Thiourea (Sulfur source)

  • Solvent: Ethanol or DMF

  • Catalyst: NaOAc or molecular iodine (green chemistry variant)

Step-by-Step Workflow:

  • Reactant Prep: Dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

  • Cyclization: Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the mixture; the hydrobromide salt of the product often precipitates. Neutralize with 10% NaHCO₃ to liberate the free thiol.

  • Purification: Recrystallize from ethanol/water.

Synthesispathway Start α-Bromoacetophenone Intermediate S-Alkylated Intermediate Start->Intermediate Ethanol, Reflux Reagent Thiourea Reagent->Intermediate Product 4-Phenyloxazole-2-thiol Intermediate->Product Cyclodehydration (-H2O, -HBr)

Caption: Figure 1. The Hantzsch condensation pathway for the synthesis of the 4-phenyloxazole-2-thiol core.

Comparative Efficacy Analysis

To validate your derivative, you must benchmark it against established standards. The following data aggregates performance metrics from relevant SAR studies on oxazole/thiazole/benzoxazole classes.

Performance Benchmark Table (IC50 in


M) 
Compound ClassMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Specificity Index (SI)*
4-Phenyloxazole-2-thiol (Target) 2.5 - 8.0 3.1 - 9.5 4.0 - 12.0 > 2.5 (High)
4-Phenylthiazole-2-thiol (Analog)1.8 - 6.52.5 - 8.03.5 - 10.0> 2.0 (Mod)
Benzoxazole-2-thiol (Fused Analog)0.5 - 3.01.2 - 5.02.0 - 8.0> 1.5 (Low)
Cisplatin (Std. Control) 5.0 - 15.0 2.0 - 10.0 8.0 - 20.0 < 1.0 (Toxic)
Doxorubicin (Std. Control) 0.5 - 2.0 0.8 - 3.0 0.5 - 2.5 < 1.0 (Toxic)

Analysis:

  • Potency: While slightly less potent than Doxorubicin, the 4-phenyloxazole derivatives often outperform Cisplatin in resistant cell lines (e.g., MCF-7).

  • Selectivity: The critical advantage of the oxazole scaffold is the Specificity Index (SI) . Unlike Cisplatin, which kills normal fibroblasts (WI-38) indiscriminately, 4-phenyloxazole derivatives typically show reduced toxicity toward non-cancerous cells due to their targeted kinase inhibition mechanism.

Mechanistic Validation (The "Why" and "How")

To publish high-impact work, you must prove the mechanism. Mere cytotoxicity is insufficient.

Primary Mechanism: Dual VEGFR-2 / Tubulin Inhibition

The 4-phenyloxazole moiety mimics the pharmacophore of Combretastatin A-4 (tubulin binder) and fits into the ATP-binding pocket of VEGFR-2.

Validation Protocol:

  • Tubulin Polymerization Assay: Measure the optical density at 340 nm. A decrease in Vmax compared to control indicates inhibition of microtubule assembly.

  • Kinase Profiling: Use an ELISA-based tyrosine kinase assay. The thiol group often forms a critical H-bond with Cys919 in the VEGFR-2 hinge region.

MOA Drug 4-Phenyloxazole-2-thiol Target1 VEGFR-2 Inhibition Drug->Target1 Target2 Tubulin Destabilization Drug->Target2 Effect1 Block Angiogenesis Target1->Effect1 Effect2 G2/M Cell Cycle Arrest Target2->Effect2 Outcome Apoptosis (Caspase-3 Activation) Effect1->Outcome Effect2->Outcome

Caption: Figure 2. Dual mechanism of action: Angiogenesis inhibition via VEGFR-2 and mitotic arrest via tubulin destabilization.

Experimental Protocols for Validation

Use these self-validating workflows to generate publishable data.

A. In Vitro Cytotoxicity (MTT Assay)
  • Purpose: Determine IC50.

  • Control: Cells treated with 0.1% DMSO (Vehicle).

  • Positive Control: Cisplatin (10

    
    M).
    
  • Procedure:

    • Seed 5x10³ cells/well in 96-well plates. Incubate 24h.

    • Add serial dilutions of the derivative (0.1 - 100

      
      M).
      
    • Incubate 48h.

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

    • Validation Check: The Z-factor of the assay must be > 0.5.

B. Apoptosis Detection (Annexin V-FITC/PI)
  • Purpose: Distinguish between necrosis (toxic) and apoptosis (programmed death).

  • Expected Result: A shift from Q3 (live) to Q4 (early apoptosis) and Q2 (late apoptosis).

  • Causality: If the compound works via the proposed mechanism, you must see a time-dependent increase in Annexin V staining before PI staining.

Workflow Step1 Synthesis (Hantzsch) Step2 Characterization (NMR, IR, Mass) Step1->Step2 Step3 MTT Screen (vs Cisplatin) Step2->Step3 Step4 Mechanistic Study (Flow Cytometry/Docking) Step3->Step4

Caption: Figure 3. The sequential experimental workflow for validating the anticancer scaffold.

Conclusion & Future Outlook

The 4-phenyloxazole-2-thiol derivatives offer a compelling alternative to platinum-based chemotherapy. Their ability to target specific signaling pathways (VEGFR) while disrupting cell division (Tubulin) provides a "multi-target" approach that combats drug resistance. Future development should focus on S-alkylation or N-alkylation of the thiol/thione moiety to improve solubility and metabolic stability, as the free thiol is prone to rapid oxidation in vivo.

References

  • BenchChem. (2025). Validating the Mechanism of Action of 4-Methyl-1,3-benzoxazole-2-thiol: A Comparative Guide.Link

  • Yurttaş, L., et al. (2014).[1] "Synthesis and Anticancer Activity Evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives Containing (Benz)azole Moiety." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Jat, L.R., et al. (2019). "Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives." Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Abdallah, A., et al. (2021). "Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine." Acta Chimica Slovenica. Link

  • Lu, X., et al. (2013).[2] "Microwave-Assisted Synthesis of Asymmetric Disulfides." RSC Advances. Link

Sources

Validation

structure-activity relationship (SAR) studies of 4-phenyloxazole analogs

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 4-Phenyloxazole Analogs Executive Summary: The Regioisomeric Pivot The oxazole scaffold is a cornerstone of medicinal chemistry, serving as a bi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 4-Phenyloxazole Analogs

Executive Summary: The Regioisomeric Pivot

The oxazole scaffold is a cornerstone of medicinal chemistry, serving as a bioisostere for amides and esters while providing a rigid linker that orients substituents into specific regions of a receptor pocket. This guide focuses on a critical structural divergence: the 4-phenyloxazole versus the 5-phenyloxazole regioisomers.

While chemically similar, these two scaffolds exhibit distinct biological profiles due to the spatial orientation of the phenyl group relative to the nitrogen and oxygen atoms.

  • 4-Phenyloxazole derivatives predominantly exhibit antimicrobial and antifungal activity, targeting bacterial cell walls and fungal sterol synthesis.

  • 5-Phenyloxazole derivatives are frequently associated with anti-inflammatory (COX-2 inhibition) and metabolic modulation.

This guide objectively compares these scaffolds, dissecting the Structure-Activity Relationship (SAR) that drives their divergent therapeutic applications.[1]

Comparative Analysis: 4-Phenyl vs. 5-Phenyl Scaffolds

The following table summarizes the core SAR trends derived from recent high-impact studies.

Feature4-Phenyloxazole Scaffold 5-Phenyloxazole Scaffold
Primary Therapeutic Area Antimicrobial / AntifungalAnti-inflammatory (COX-2) / Anticancer
Key Pharmacophore 2-amine or 2-methyl group + 4-phenyl ring4-methyl group + 5-phenyl ring (vicinal diaryl mimic)
Electronic SAR (Phenyl) Electron-withdrawing groups (EWGs) at para-position (e.g., -NO₂, -Cl) enhance potency.[2]Substituents at para-position of the 5-phenyl ring dictate COX-2 selectivity (SO₂Me, SO₂NH₂).
Steric Constraints Bulky groups at C-5 (e.g., -CH₃) can reduce antimicrobial efficacy if not optimized.Bulky groups at C-4 are often required to fill the hydrophobic pocket of COX-2.
Metabolic Stability Moderate; C-5 position is susceptible to metabolic oxidation.High; often more stable due to substitution at both C-4 and C-5.

Deep Dive: SAR of 4-Phenyloxazole (Antimicrobial Focus)

The Core Pharmacophore

Research indicates that the antimicrobial activity of 4-phenyloxazoles hinges on the electronic environment of the phenyl ring and the nature of the substituent at the C-2 position.

  • C-2 Substitution: A free amino group (-NH₂) or a methyl group (-CH₃) at C-2 is essential for hydrogen bonding with bacterial DNA gyrase or fungal CYP51.

  • Phenyl Ring Modulation:

    • Para-Substitution: The introduction of strong EWGs (e.g., -NO₂ , -F , -Cl ) at the para-position of the phenyl ring significantly increases antibacterial potency against Gram-negative bacteria like E. coli. The nitro group, in particular, enhances lipophilicity and electron deficiency, potentially facilitating cell membrane penetration.

    • Electron Donating Groups (EDGs): Groups like -OCH₃ or -OH often diminish activity in this scaffold, likely due to increased electron density repelling the target binding site.

Experimental Data: Antimicrobial Potency

Data synthesized from comparative studies of 2-amine-4-aryloxazoles.[3]

Compound AnalogR1 (C-2 Position)R2 (C-4 Phenyl)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Analog A (Base) -NH₂-H64>128
Analog B -NH₂-Cl (para)1632
Analog C (Lead) -NH₂ -NO₂ (para) 4 8
Analog D -CH₃-OCH₃ (para)>128>128

Insight: Analog C demonstrates that a strong electron-withdrawing group is critical for broad-spectrum activity. The 16-fold increase in potency against S. aureus compared to the base analog highlights the importance of the para-nitro moiety.

Deep Dive: SAR of 5-Phenyloxazole (Anti-inflammatory Focus)

Mechanism of Action: COX-2 Selectivity

The 5-phenyloxazole scaffold is a bioisostere of the diarylheterocycles seen in coxibs (e.g., Celecoxib). The 5-phenyl group mimics the hydrophobic side chain required to enter the COX-2 side pocket, while the oxazole oxygen/nitrogen system can interact with the hydrophilic mouth of the channel.

Visualization: COX-2 Inhibition Pathway

The following diagram illustrates how 5-phenyloxazole derivatives intervene in the arachidonic acid pathway.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 Thromboxane A2 (Platelet Aggregation) COX1->TxA2 Homeostatic PGG2 Prostaglandin G2 COX2->PGG2 Inflammatory PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 Inhibitor 5-Phenyloxazole Derivative (Selective Inhibitor) Inhibitor->COX2 Blocks Hydrophobic Channel

Caption: Mechanism of selective COX-2 inhibition by 5-phenyloxazole derivatives, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Synthesis Strategies & Logic

To explore these SARs, robust synthetic routes are required. The synthesis of 4-phenyloxazoles typically involves the cyclization of


-haloketones, whereas 5-phenyloxazoles often utilize TosMIC chemistry or specific cyclization of benzamides.
Synthesis Workflow Comparison

Synthesis_Pathways cluster_4phenyl 4-Phenyloxazole Synthesis (Hantzsch-type) cluster_5phenyl 5-Phenyloxazole Synthesis (Van Leusen) SM1 2-Bromoacetophenone Inter1 Cyclization (Reflux/EtOH) SM1->Inter1 + Reagent1 Reagent1 Amide / Urea Prod1 4-Phenyloxazole Inter1->Prod1 SM2 Benzaldehyde Inter2 Base (K2CO3) MeOH, Reflux SM2->Inter2 + Reagent2 Reagent2 TosMIC (p-Toluenesulfonylmethyl isocyanide) Prod2 5-Phenyloxazole Inter2->Prod2

Caption: Divergent synthetic pathways: Hantzsch condensation for 4-phenyloxazoles vs. Van Leusen reaction for 5-phenyloxazoles.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating these analogs.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Used to validate the antimicrobial efficacy of 4-phenyloxazole analogs.

  • Preparation: Dissolve test compounds (e.g., Analog C) in DMSO to a stock concentration of 10 mg/mL.

  • Inoculum: Prepare bacterial suspensions (S. aureus ATCC 29213) adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: Add 100 µL of inoculum to 96-well plates.

  • Treatment: Add serial dilutions of the test compound (ranging from 128 to 0.25 µg/mL). Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

    • Validation Check: The DMSO control must show full growth; Ciprofloxacin must fall within established CLSI ranges.

Protocol: In Vitro COX-2 Inhibition Screening

Used to validate the anti-inflammatory potential of 5-phenyloxazole analogs.

  • Enzyme Source: Use recombinant human COX-2 enzyme.

  • Reaction Mix: Combine Tris-HCl buffer (pH 8.0), heme, and the test compound (dissolved in DMSO) in a cuvette or well.

  • Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.

  • Measurement: Monitor the conversion of arachidonic acid to PGG2 via a colorimetric peroxidase assay (TMPD oxidation) at 590 nm.

  • Calculation:

    
    .
    
  • IC50 Determination: Plot % Inhibition vs. log[Concentration] using non-linear regression.

References

  • BenchChem. (2025).[1][4][5] An In-depth Technical Guide on the Mechanism of Action of 4-Methyl-5-phenyloxazole and its Derivatives. Retrieved from

  • Singh, R. K., et al. (2016).[6] Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface. Retrieved from [6]

  • MDPI. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Retrieved from

  • ResearchGate. (2019). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Retrieved from

  • NIH. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. PubMed. Retrieved from

Sources

Comparative

comparative analysis of different synthetic routes to 4-Phenyloxazole-2-thiol

Executive Summary & Strategic Overview 4-Phenyloxazole-2-thiol (also known as 4-phenyl-2-oxazolethione) is a critical heterocyclic scaffold in drug discovery, serving as a pharmacophore in antimicrobial, anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

4-Phenyloxazole-2-thiol (also known as 4-phenyl-2-oxazolethione) is a critical heterocyclic scaffold in drug discovery, serving as a pharmacophore in antimicrobial, anti-inflammatory, and tyrosinase inhibitory agents.

Critical Structural Note: This compound exhibits tautomerism between the thiol (SH) and thione (C=S) forms. In solution and solid states, the thione form often predominates. Synthetic planning must account for the sulfur source and the backbone construction to ensure the formation of the oxazole (O/N) core rather than the thermodynamically favored thiazole (S/N) isomers.

The "Thiazole Pitfall"

Warning: A common error in literature and experimental design is the reaction of


-bromoacetophenone (phenacyl bromide) with thiourea.
  • Incorrect Assumption: This yields 4-phenyloxazole-2-thiol.

  • Chemical Reality: This reaction (Hantzsch synthesis) exclusively yields 2-amino-4-phenylthiazole .

  • Directive: To synthesize the oxazole core, the nitrogen atom must be introduced prior to cyclization (via aminoketone or azide), or the oxygen must be derived from the ketone backbone while sulfur is introduced exocyclically.

Comparative Route Analysis

We evaluate three distinct synthetic pathways based on atom economy, yield, scalability, and intermediate stability.

MetricRoute A: Aza-Wittig (Recommended)Route B: Aminoketone Cyclization (Traditional)Route C:

-Hydroxy Ketone Condensation
Precursor Phenacyl AzidePhenacylamine HClPhenacyl Alcohol
Reagents

,


, Et

N (or KOH)
KSCN, Acid
Yield High (80-92%)Moderate (45-60%)Low-Moderate (30-50%)
Atom Economy Low (Loss of

)
HighModerate
Scalability Moderate (Azide safety)Difficult (Dimerization risk)Good
Purity Profile ExcellentModerate (Pyrazine byproducts)Variable

Detailed Experimental Protocols

Route A: The Aza-Wittig / Staudinger Cyclization (Recommended)

This route is preferred for research-scale synthesis due to its high regioselectivity and the avoidance of unstable free aminoketones.

Mechanism of Action
  • Staudinger Reaction: Phenacyl azide reacts with triphenylphosphine (

    
    ) to form an iminophosphorane.
    
  • Aza-Wittig: The iminophosphorane reacts with carbon disulfide (

    
    ) to generate an isothiocyanate intermediate.
    
  • Cyclization: The enolizable ketone oxygen attacks the central carbon of the isothiocyanate, closing the oxazole ring.

AzaWittig Azide Phenacyl Azide Imino Iminophosphorane Intermediate Azide->Imino - N2 PPh3 + PPh3 Iso Isothiocyanate (Ph-CO-CH2-N=C=S) Imino->Iso - OPPh3 CS2 + CS2 Cyclo Intramolecular Cyclization Iso->Cyclo Product 4-Phenyloxazole-2-thiol Cyclo->Product

Figure 1: Step-wise mechanism of the Aza-Wittig route avoiding unstable amine isolation.

Protocol
  • Azide Formation: Dissolve

    
    -bromoacetophenone (10 mmol) in acetone/water (3:1). Add 
    
    
    
    (1.5 eq). Stir at RT for 4h. Extract with DCM, dry, and concentrate carefully (Keep T < 40°C).
  • Staudinger/Cyclization:

    • Dissolve the crude phenacyl azide in dry Toluene (or THF).

    • Add

      
       (1.1 eq) slowly at 0°C (evolution of 
      
      
      
      ). Stir 1h at RT.
    • Add

      
       (5 eq) to the solution.
      
    • Heat to reflux for 6–12 hours.

  • Workup: Evaporate solvent. The residue contains the product and

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    
     is very polar/crystallizes; the oxazole elutes earlier.
    
Route B: Cyclization of -Aminoketones (Traditional)

This method utilizes the Gabriel-Marckwald principle but suffers from the instability of the phenacylamine intermediate, which tends to dimerize to dihydropyrazines.

Mechanism of Action
  • Nucleophilic Attack: The free amine attacks

    
     under basic conditions to form a dithiocarbamate salt.
    
  • Cyclodehydration: Acid-catalyzed or heat-driven cyclization eliminates

    
     (or equivalent) to form the ring.
    

Aminoketone AmineSalt Phenacylamine HCl FreeAmine Free Amine (Transient) AmineSalt->FreeAmine + Base Base Base (Et3N/KOH) Dimer Dihydropyrazine (Byproduct) FreeAmine->Dimer Self-Condensation (Fast) DTC Dithiocarbamate Intermediate FreeAmine->DTC + CS2 Product 4-Phenyloxazole-2-thiol DTC->Product Cyclization (- H2S)

Figure 2: Competitive pathway showing the dimerization risk of the free amine.

Protocol
  • Salt Preparation: Use commercially available 2-aminoacetophenone hydrochloride . Do not generate the free base until the moment of reaction.

  • Reaction:

    • Suspend 2-aminoacetophenone HCl (10 mmol) in Ethanol (20 mL).

    • Add

      
       (20 mmol) and Triethylamine (22 mmol) dropwise at 0°C.
      
    • Reflux the mixture for 8 hours.

  • Workup: Pour into ice water. Acidify with dilute HCl to precipitate the thiol/thione.

  • Purification: Recrystallize from Ethanol/Water.

Analytical Validation

To confirm the identity of 4-phenyloxazole-2-thiol and distinguish it from the thiazole isomer, use the following markers:

  • Melting Point: ~254–256 °C (dec).

  • 1H NMR (DMSO-d6):

    • Oxazole-2-thiol: Aromatic protons (7.3–7.8 ppm) and a characteristic singlet for the oxazole C5-H around 8.1–8.3 ppm .

    • Differentiation: The thiazole isomer (2-amino-4-phenylthiazole) shows a singlet for the thiazole C5-H at a significantly different shift (~7.1 ppm) and a broad

      
       signal.
      
  • IR Spectroscopy:

    • Look for the C=S stretch (approx. 1100–1200 cm⁻¹) and N-H stretch (if in thione form, ~3100–3200 cm⁻¹).

References

  • Aza-Wittig Route: Molina, P., et al. "Iminophosphoranes: Useful Building Blocks for the Preparation of Nitrogen-Containing Heterocycles." Tetrahedron, 1992.

  • Aminoketone Cyclization: Lakhan, R., & Singh, R. L. "Synthesis of some new 2-amino-4-phenyloxazoles." Journal of Heterocyclic Chemistry, 1988.

  • Thiazole Differentiation: Hantzsch, A., & Weber, J. H. "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 1887.

Validation

In Vitro vs In Vivo Efficacy of 4-Phenyloxazole-2-thiol Compounds: A Technical Comparative Guide

Executive Summary The 4-Phenyloxazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, characterized by its 1,3-oxazole core substituted at the C4 position with a phenyl group and at the C2 posi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Phenyloxazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, characterized by its 1,3-oxazole core substituted at the C4 position with a phenyl group and at the C2 position with a thiol moiety.[1] This guide critically analyzes its performance, contrasting high-potency in vitro results (specifically in tyrosinase inhibition and cytotoxicity) with the complex translational challenges observed in vivo.[1]

Key Finding: While in vitro assays consistently demonstrate IC₅₀ values in the low micromolar range (0.2–5.0 µM) against key targets like Tyrosinase and COX-2, in vivo efficacy is frequently modulated by rapid metabolic S-methylation and solubility limitations, necessitating specific formulation strategies for therapeutic translation.[1]

Chemical Identity & Synthesis Protocol

The biological activity of this compound hinges on the thione-thiol tautomerism , which allows it to act as a bidentate ligand for metalloenzymes (e.g., Cu²⁺ in Tyrosinase).

Optimized Synthesis Protocol: Hantzsch-Type Cyclization

This protocol utilizes a condensation reaction between


-bromoacetophenone and thiourea, favored for its atom economy and scalability.[1]

Reagents:

  • 
    -Bromoacetophenone (1.0 eq)[1][2]
    
  • Thiourea (1.1 eq)[2]

  • Ethanol (Absolute)

  • Sodium Acetate (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of

    
    -bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Add 11 mmol of thiourea. The reaction is exothermic; add slowly to prevent solvent bumping.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1]
    
  • Workup: Cool the reaction mixture to room temperature. A precipitate (hydrobromide salt) may form.[1]

  • Neutralization: Pour the mixture into 50 mL of ice water. Neutralize with saturated sodium acetate solution to pH 7–8 to liberate the free thiol.[1]

  • Purification: Filter the resulting white/pale-yellow solid. Recrystallize from ethanol/water (9:1) to achieve >98% purity.

In Vitro Efficacy: Mechanism & Data

The primary in vitro utility of 4-Phenyloxazole-2-thiol compounds lies in enzyme inhibition (Tyrosinase, COX-2) and cytotoxicity against cancer cell lines.[1]

Tyrosinase Inhibition (Melanogenesis)

The thiol group coordinates with the binuclear copper active site of tyrosinase, acting as a competitive inhibitor.

Comparative Efficacy Table: Tyrosinase Inhibition

CompoundIC₅₀ (µM)MechanismPotency Relative to Standard
4-Phenyloxazole-2-thiol 4.70 ± 0.4 Competitive~5x Potency of Kojic Acid
4-(4-Hydroxyphenyl) analog0.51 ± 0.02Mixed-Type~45x Potency of Kojic Acid
Kojic Acid (Standard)23.18 ± 0.1Competitive1.0x (Baseline)
Arbutin>100CompetitiveWeak

Data Source: Synthesized from comparative studies on 2-thioxooxazoline and resorcinol-based inhibitors [1, 2].[1]

Anticancer Cytotoxicity

The scaffold exhibits antiproliferative activity, particularly against melanoma (B16F10) and lung carcinoma (A549) lines. The mechanism involves the induction of apoptosis via the mitochondrial pathway.[1]

Cytotoxicity Profile (MTT Assay, 48h)

  • A549 (Lung): IC₅₀ = 25 µM

  • HepG2 (Liver): IC₅₀ = 48 µM

  • B16F10 (Melanoma): IC₅₀ = 10.5 µM (High Selectivity)

Mechanistic Visualization

The following diagram illustrates the dual mechanism of action: copper chelation (Tyrosinase) and apoptotic signaling (Cancer cells).

MechanismOfAction cluster_Tyrosinase Melanogenesis Inhibition cluster_Cancer Anticancer Pathway Compound 4-Phenyloxazole-2-thiol Tyrosinase Tyrosinase Active Site (Binuclear Cu2+) Compound->Tyrosinase Chelation (Competitive) Mito Mitochondrial Depolarization Compound->Mito ROS Induction DOPA L-DOPA Oxidation Tyrosinase->DOPA Blocks Melanin Melanin Pigment DOPA->Melanin Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis Cell Death

Caption: Dual-pathway mechanism showing competitive Cu²⁺ chelation in melanocytes and mitochondrial-mediated apoptosis in neoplastic cells.[1]

In Vivo Efficacy & Translational Challenges

Transitioning from in vitro to in vivo models reveals significant pharmacokinetic hurdles.[1] While the scaffold is bioactive, its metabolic stability is the primary limiting factor.[1]

Pharmacokinetics (ADME)
  • Absorption: High intestinal absorption is predicted due to moderate lipophilicity (LogP ~2.5–3.0).[1]

  • Metabolism (The "Thiol Problem"): The free thiol (-SH) at the C2 position is highly susceptible to S-methylation by methyltransferases in the liver.[1] This metabolic conversion often reduces potency against metalloenzymes (loss of chelation ability).[1]

  • Distribution: Analogs (e.g., 4-phenyl-2-quinolones) show good Blood-Brain Barrier (BBB) penetration, suggesting potential for treating CNS-located melanomas if the metabolic stability is improved.[1]

In Vivo Efficacy Benchmarks

In murine models (B16F10 melanoma xenografts), structural analogs have shown:

  • Tumor Growth Inhibition (TGI): ~52% at 40 mg/kg (i.p. dosing).

  • Toxicity: Generally low.[1] LD₅₀ is estimated >500 mg/kg in mice.[1] No significant weight loss or gastrointestinal aggressivity was observed in chronic dosing studies of related thioxo-benzo[4,5]thieno derivatives [3, 4].[1]

Comparative Analysis: In Vitro vs. In Vivo
FeatureIn Vitro PerformanceIn Vivo PerformanceTranslational Gap
Potency High (IC₅₀ < 5 µM)Moderate (Requires high dose)Metabolic clearance reduces effective plasma concentration.[1]
Target Engagement Direct chelation of Cu²⁺ confirmed.Reduced due to S-methylation.[1]The pharmacophore (SH) is metabolically labile.[1]
Toxicity Cytotoxic to cancer lines.[1]Well-tolerated (High LD₅₀).[1]Favorable safety profile allows for dose escalation.[1]
Solubility Soluble in DMSO/Ethanol.[1]Poor aqueous solubility.[1]Requires formulation (e.g., cyclodextrins or liposomes).

References

  • In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. International Journal of Molecular Sciences. [Link][1]

  • NSAI activity study of 4-phenyl-2-thioxo-benzo[4,5]thieno[2,3-d]pyrimidine derivatives. Archiv der Pharmazie. [Link][1]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link][1][3]

Sources

Comparative

Cytotoxicity Comparison: 4-Phenyloxazole vs. 1,3,4-Oxadiazole Derivatives in Oncology

[1] Executive Summary In the landscape of medicinal chemistry, the oxazole and oxadiazole rings represent two distinct approaches to designing cytotoxic agents. 4-Phenyloxazole derivatives function primarily as rigid str...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of medicinal chemistry, the oxazole and oxadiazole rings represent two distinct approaches to designing cytotoxic agents. 4-Phenyloxazole derivatives function primarily as rigid structural mimics of the cis-stilbene core found in combretastatins, making them highly potent tubulin polymerization inhibitors with IC


 values frequently reaching the nanomolar range. In contrast, 1,3,4-oxadiazole  derivatives serve as stable bioisosteres for amides and esters, widely utilized to improve the metabolic stability of multi-target kinase inhibitors (e.g., EGFR, VEGFR, FAK). While 4-phenyloxazoles often exhibit superior single-agent potency against tubulin, 1,3,4-oxadiazoles offer a broader therapeutic window through multi-pathway modulation and favorable pharmacokinetic profiles.

Chemical & Pharmacological Background[1][2][3][4][5][6][7][8][9][10][11][12]

The 4-Phenyloxazole Scaffold

The 4-phenyloxazole moiety is characterized by a 1,3-oxazole ring substituted at the 4-position with a phenyl group. This arrangement creates a rigid, planar structure that effectively mimics the twisted geometry of the colchicine binding site on tubulin.

  • Key Property: High structural rigidity.

  • Primary Application: Microtubule destabilizing agents (MDAs).

  • Bioisosterism: Mimics the cis-double bond of combretastatin A-4 (CA-4).

The 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.[1] It is electron-deficient and serves as an excellent hydrogen bond acceptor.

  • Key Property: Metabolic stability (resistance to hydrolysis) and hydrogen bonding capability.

  • Primary Application: Linker unit in kinase inhibitors and peptidomimetics.

  • Bioisosterism: Replaces amide (-CONH-) or ester (-COO-) groups to prevent enzymatic cleavage while maintaining geometry.

Comparative Cytotoxicity Analysis

The following data aggregates "best-in-class" derivatives from recent literature to provide a realistic performance baseline.

Potency Profiles (IC Values)
Cell LineTissue Origin4-Phenyloxazole Derivatives (Tubulin Inhibitors)1,3,4-Oxadiazole Derivatives (Multi-Target/Kinase)Analysis
HeLa Cervical Cancer0.78 µM (Compound 9, 5-phenyl analog)5.34 µM (Compound AMK OX-10)Phenyloxazoles show superior potency due to high-affinity tubulin binding.
MCF-7 Breast Cancer1.60 µM (Pyrazole-oxazole hybrids)0.11 - 1.56 µM (Resveratrol-oxadiazole hybrids)Oxadiazoles excel here when hybridized with other pharmacophores (e.g., resveratrol).
HepG2 Liver Cancer1.27 µM0.70 µM (Compound 61)Both scaffolds are highly effective against hepatocellular carcinoma.
A549 Lung Cancer1.08 µM4.13 µM (Thiadiazole-oxadiazole hybrids)Phenyloxazoles generally outperform in lung cancer models driven by rapid mitosis.
Selectivity and Safety[13]
  • 4-Phenyloxazole: High selectivity for rapidly dividing cells. However, due to their mechanism (tubulin inhibition), they can exhibit neurotoxicity similar to vinca alkaloids.

  • 1,3,4-Oxadiazole: Generally lower toxicity to normal cells (e.g., V79, Chang Liver) compared to cancer cells. Their metabolic stability reduces the formation of toxic metabolites often seen with hydrazide precursors.

Mechanism of Action (MOA)

4-Phenyloxazole: The Microtubule Destabilizer

These derivatives bind to the colchicine-binding site between the


- and 

-tubulin dimers. This binding prevents microtubule polymerization, leading to:
  • G2/M Phase Arrest: Cells cannot form the mitotic spindle.

  • Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation.

  • Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells, cutting off tumor blood supply.

1,3,4-Oxadiazole: The Multi-Target Modulator

While some oxadiazoles inhibit tubulin, their primary utility is inhibiting enzymes and kinases by positioning other pharmacophores correctly within an active site.

  • EGFR/VEGFR Inhibition: Blocks downstream signaling (Ras/Raf/MEK).

  • HDAC Inhibition: Increases acetylation of histones, reactivating tumor suppressor genes (p53).

  • FAK Inhibition: Prevents metastasis and cell migration.

MOA Visualization

The following diagram illustrates the divergent signaling pathways triggered by these two scaffolds.

MOA_Pathways Phenyloxazole 4-Phenyloxazole Derivatives Tubulin Tubulin (Colchicine Site) Phenyloxazole->Tubulin Primary Target Oxadiazole 1,3,4-Oxadiazole Derivatives Oxadiazole->Tubulin Secondary Target Kinases Kinases (EGFR, VEGFR, FAK) Oxadiazole->Kinases Bioisostere Linker HDAC Histone Deacetylase Oxadiazole->HDAC Zinc Binding Group Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization Signaling Block Pro-Survival Signaling Kinases->Signaling Epigenetic Chromatin Remodeling HDAC->Epigenetic G2M G2/M Cell Cycle Arrest Polymerization->G2M Apoptosis Apoptosis (Caspase-3 Activation) Signaling->Apoptosis Epigenetic->Apoptosis G2M->Apoptosis

Figure 1: Divergent mechanisms of action. Phenyloxazoles primarily target tubulin, while oxadiazoles act on kinases and epigenetic enzymes.

Structure-Activity Relationship (SAR) Insights

Optimizing 4-Phenyloxazole[14]
  • The "Trimethoxy" Rule: Substitution on the phenyl ring is critical. A 3,4,5-trimethoxyphenyl group at the 4-position maximizes affinity for the colchicine binding site.

  • C2 Substitution: An amino or amido group at the C2 position of the oxazole ring often enhances solubility and hydrogen bonding with tubulin residues (e.g., Val181, Cys241).

Optimizing 1,3,4-Oxadiazole
  • 2,5-Disubstitution: Asymmetrical substitution is preferred. One side typically bears a lipophilic aryl group (for membrane penetration), and the other bears a pharmacophore (e.g., a piperazine ring for FAK inhibition).

  • Thiol/Thione Tautomerism: 1,3,4-oxadiazole-2-thiol derivatives can exist as thiones. The thione form is often less potent but more selective; S-alkylation of the thiol restores aromaticity and improves cytotoxicity.

Experimental Protocols

To validate the cytotoxicity of these derivatives, the following protocols are recommended. These are designed to be self-validating with built-in controls.

Protocol A: MTT Cytotoxicity Assay

Purpose: To determine the IC


 value (potency).
  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of

    
     cells/well in 100 µL complete medium.
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
  • Treatment:

    • Prepare stock solutions of derivatives in DMSO.

    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control: DMSO vehicle control (final concentration < 0.5%).

    • Positive Control: Colchicine (for oxazoles) or Doxorubicin (for oxadiazoles).

  • Exposure: Incubate cells with compounds for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate % viability relative to control.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm the mechanism (G2/M arrest vs. G1 arrest).

  • Treatment: Treat

    
     cells with the compound at its IC
    
    
    
    concentration for 24 hours.
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash cells with PBS.[2] Resuspend in 500 µL PBS containing:

    • 50 µg/mL Propidium Iodide (PI) (DNA stain).

    • 100 µg/mL RNase A (to degrade RNA).

  • Analysis: Incubate for 30 min at 37°C in the dark. Analyze using a flow cytometer (excitation 488 nm, emission 617 nm).

  • Interpretation:

    • G2/M Peak Accumulation: Indicates tubulin inhibition (characteristic of 4-phenyloxazole).

    • Sub-G1 Peak: Indicates apoptosis.[3]

Experimental Workflow Diagram

Experimental_Workflow Start Compound Synthesis & Characterization Screening Primary Screening (MTT Assay @ 10 µM) Start->Screening Decision Viability < 50%? Screening->Decision IC50 Dose-Response (0.1 - 100 µM) Decision->IC50 Yes Discard Discard or Re-design Decision->Discard No Mechanism Mechanistic Studies IC50->Mechanism Flow Flow Cytometry (Cell Cycle/Apoptosis) Mechanism->Flow TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay If Oxazole KinaseAssay Kinase Profiling (EGFR/VEGFR) Mechanism->KinaseAssay If Oxadiazole

Figure 2: Standardized workflow for evaluating cytotoxic efficacy and mechanism.

References

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Source: National Institutes of Health (PMC) URL:[Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Source: MDPI (Molecules) URL:[Link]

  • Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Source: Arabian Journal of Chemistry URL:[Link]

  • Synthesis and Biological Evaluation of Aryloxazole Derivatives as Antimitotic and Vascular-Disrupting Agents for Cancer Therapy. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Validation

Comparative Guide: Antiprotozoal Potency of 2-Amino-4-Phenyloxazole Derivatives

Topic: Confirming the Antiprotozoal Activity of 2-Amino-4-Phenyloxazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary The s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Antiprotozoal Activity of 2-Amino-4-Phenyloxazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

The search for non-nitroimidazole antiprotozoal agents is critical due to the rising resistance and toxicity associated with standard-of-care (SoC) drugs like Metronidazole and Benznidazole. This guide evaluates 2-amino-4-phenyloxazole derivatives , a class of heterocyclic compounds emerging as potent inhibitors of Giardia lamblia and Trichomonas vaginalis.[1] Unlike traditional nitro-based therapies that rely on reductive activation, these derivatives offer a distinct structure-activity relationship (SAR) profile, with lead compounds demonstrating superior in vitro efficacy (IC50 < 2 µM) compared to reference standards.

Chemical Context & Rationale

The 2-amino-oxazole scaffold is a bioisostere of the well-studied thiazole and imidazole rings found in many antiparasitic agents. The substitution of sulfur (thiazole) with oxygen (oxazole) alters lipophilicity and hydrogen bonding potential, potentially improving membrane permeability and target binding affinity.

Structural Logic
  • Core Scaffold: The oxazole ring provides a rigid linker that orients the C2-amino and C4-phenyl groups for optimal receptor interaction.

  • Key Substitutions: Activity is modulated by para-substitutions on the phenyl ring. Bulky, lipophilic groups (e.g., benzoyloxy) appear to enhance potency significantly compared to electron-withdrawing groups (e.g., nitro, fluoro).

ChemicalScaffold Scaffold 2-Amino-4-Phenyloxazole (Core Structure) Bioisostere Bioisosteric Relationship (vs. Thiazoles/Imidazoles) Scaffold->Bioisostere O vs S/N substitution Optimization Lead Optimization (R-Group Substitution) Bioisostere->Optimization SAR Exploration Target Enhanced Target Binding (Lipophilicity/H-Bonding) Optimization->Target p-Benzoyloxy > p-Nitro

Figure 1: Structural rationale for developing oxazole derivatives as antiprotozoal agents.

Comparative Efficacy Analysis

The following data compares the most potent 2-amino-4-phenyloxazole derivatives against Metronidazole (SoC). Data is derived from in vitro subculture assays quantifying trophozoite inhibition.[1]

Table 1: Efficacy Against Giardia lamblia (Trophozoites)
CompoundR-Group SubstitutionIC50 (µM)Relative Potency vs SoC
Compound 3d p-Benzoyloxy1.17 1.3x More Potent
Compound 3e p-Bromo2.45Comparable
Metronidazole (Reference Standard)1.52 1.0x (Baseline)
Compound 3g p-Nitro> 5.00Less Potent
Table 2: Efficacy Against Trichomonas vaginalis
CompoundR-Group SubstitutionIC50 (µM)Selectivity Note
Compound 3e p-Bromo1.89 High Selectivity
Compound 3d p-Benzoyloxy2.15Broad Spectrum
Metronidazole (Reference Standard)1.20 Standard

Key Insight: Compound 3d outperforms Metronidazole in Giardia models, suggesting that the bulky benzoyloxy group facilitates binding to a hydrophobic pocket within the target protein, a feature absent in the small, planar structure of Metronidazole.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended. These methods prioritize "Green Chemistry" for synthesis and rigorous subculturing for biological assay validation.

Workflow Overview

ExperimentalWorkflow Start Start: Precursor Selection Synth Microwave Synthesis (DMF, 120°C, 20 min) Start->Synth Purify Purification (Recrystallization/Chromatography) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char BioScreen In Vitro Screening (G. lamblia / T. vaginalis) Char->BioScreen Cyto Cytotoxicity Assay (Vero/HepG2 Cells) BioScreen->Cyto Active Hits (<10µM) Analysis Data Analysis (IC50 & Selectivity Index) Cyto->Analysis

Figure 2: Integrated workflow from synthesis to biological validation.

Protocol A: Microwave-Assisted Synthesis

Rationale: Microwave irradiation accelerates the condensation of


-bromoacetophenones with urea, increasing yield and reducing solvent waste compared to thermal reflux.
  • Reactants: Mix p-substituted 2-bromoacetophenone (1.0 eq) and Urea (excess, ~5-7 eq) in DMF.

  • Condition: Irradiate at 120°C for 15–20 minutes (Power: 100–300W).

  • Work-up: Pour reaction mixture into crushed ice/water. Neutralize with dilute ammonium hydroxide if necessary.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water to achieve >95% purity (verified by HPLC).

Protocol B: In Vitro Antiprotozoal Assay (Subculture Method)

Rationale: While colorimetric assays (MTT/Resazurin) are faster, direct trophozoite counting (subculture) eliminates false positives caused by metabolic interference from the drug.

  • Culture: Maintain G. lamblia in TYI-S-33 medium and T. vaginalis in TYM medium supplemented with 10% heat-inactivated bovine serum.

  • Seeding: Inoculate tubes with

    
     trophozoites/mL.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at serial dilutions (e.g., 0.1 to 100 µM).

  • Incubation: Incubate at 37°C for 48 hours .

  • Quantification: Chill tubes on ice (to detach adherent Giardia). Count viable trophozoites using a hemocytometer.

  • Calculation: Determine IC50 using non-linear regression (log-inhibitor vs. normalized response).

Mechanism of Action (Hypothesized)

Unlike Metronidazole, which requires reduction by pyruvate:ferredoxin oxidoreductase (PFOR) to generate toxic nitro-radicals, 2-amino-4-phenyloxazoles likely act via a non-radical mechanism.

Proposed Pathway: Based on structural homology with thiophene/thiazole inhibitors, these derivatives may target Trypanothione Reductase (TryR) or interfere with cytoskeletal tubulin polymerization, critical for the motility and attachment of Giardia.

MoA Drug 2-Amino-4-Phenyloxazole Target1 Target A: Cytoskeleton (Tubulin inhibition) Drug->Target1 Binding Target2 Target B: Redox Defense (Trypanothione Reductase) Drug->Target2 Inhibition Effect Cell Death (Apoptosis-like) Target1->Effect Loss of Motility/Adherence Target2->Effect Oxidative Stress Accumulation

Figure 3: Proposed dual-mechanism of action for oxazole derivatives.

Conclusion

The 2-amino-4-phenyloxazole scaffold represents a validated, potent alternative to nitroimidazoles for the treatment of Giardia and Trichomonas infections.

  • Efficacy: Compound 3d confirms that replacing the nitro group with a lipophilic benzoyloxy tail retains—and even improves—potency.

  • Safety: Preliminary SAR suggests these compounds avoid the mutagenic nitro-radical formation associated with Metronidazole.

  • Next Steps: Future research should expand screening to Leishmania and Trypanosoma cruzi, given the success of bioisosteric thiazoles in those models.

References

  • Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 2017.[2] Link

  • Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. Universita degli Studi di Milano, 2015. Link

  • Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles. International Journal of Molecular Sciences, 2024. Link

  • 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis. Parasitology International, 2015. Link

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. Asian Journal of Chemistry, 2010. Link

Sources

Comparative

Comparative Guide: Analytical Method Validation for 4-Phenyloxazole-2-thiol

The following guide provides a comparative technical analysis and validation framework for the quantification and characterization of 4-Phenyloxazole-2-thiol . This compound is a critical heterocyclic building block in m...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis and validation framework for the quantification and characterization of 4-Phenyloxazole-2-thiol .

This compound is a critical heterocyclic building block in medicinal chemistry, often serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its analysis is complicated by thiol-thione tautomerism and susceptibility to oxidative dimerization (disulfide formation).

Executive Summary

4-Phenyloxazole-2-thiol exists in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms. In solution, particularly in polar solvents, the thione form often predominates. Furthermore, the thiol group is prone to oxidation, forming the disulfide dimer bis(4-phenyloxazol-2-yl)disulfide.

Effective analytical methods must:

  • Resolve the monomer (thiol/thione) from the dimer (disulfide).

  • Stabilize the tautomeric equilibrium to prevent peak splitting.

  • Quantify accurately despite potential oxidative degradation during sample prep.

Method Comparison Matrix
FeatureMethod A: RP-HPLC (UV/DAD) Method B: LC-MS/MS Method C: Ellman’s Reagent (Colorimetric)
Primary Use Case QC & Purity Assays (Recommended) PK/PD Studies, Trace ImpuritiesQuick functional group estimation
Sensitivity Moderate (

M)
High (

M)
Low (

M)
Specificity High (with proper column choice)Very High (Mass filtration)Low (Reacts with all thiols)
Throughput Medium (10-15 min/run)MediumHigh (Plate reader)
Limitations Requires reference standards; UV cut-off interference.High cost; Matrix effects.Cannot distinguish impurities; pH sensitive.

Part 1: Critical Analysis of Analytical Approaches

Reverse-Phase HPLC (UV-DAD) – The Gold Standard

For drug development and purity validation, RP-HPLC is the most robust method.

  • Mechanism: Separation based on hydrophobicity using C18 or Phenyl-Hexyl columns.

  • Why it wins: It physically separates the oxidative impurity (disulfide) from the active pharmaceutical ingredient (API).

  • Tautomer Control: Using an acidic mobile phase (pH 2.5–3.0) protonates the system, stabilizing the equilibrium and sharpening peaks.

LC-MS/MS (ESI) – For Bioanalysis

When analyzing plasma or biological matrices, UV detection lacks the necessary sensitivity.

  • Mechanism: Electrospray Ionization (ESI) in negative mode often yields better sensitivity for thiols (loss of

    
    ).
    
  • Why it wins: Unmatched specificity. It can detect metabolites where the oxazole ring is hydroxylated or the thiol is methylated.

Ellman’s Reagent (DTNB) – The "Quick Check"
  • Mechanism: DTNB reacts with free thiols to release TNB (

    
     nm).
    
  • Why it fails for Validation: It cannot detect the thione tautomer effectively if the equilibrium is slow, and it yields false positives if other thiols are present. It is not recommended for GMP validation but useful for rough reaction monitoring.

Part 2: Validated Experimental Protocol (RP-HPLC)

Objective: To validate a stability-indicating HPLC method for 4-Phenyloxazole-2-thiol.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm

    
     4.6 mm, 5 
    
    
    
    m) or equivalent.
  • Temperature:

    
     (Control is critical for tautomer stability).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (thiol/thione conjugation).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH

      
       2.7).
      
    • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Phase
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
12.0 10 90 Linear Gradient
15.0 10 90 Wash

| 15.1 | 90 | 10 | Re-equilibration |

Sample Preparation (Self-Validating Step)
  • Stock Solution: Dissolve 10 mg substance in 10 mL Methanol (1 mg/mL). Note: Prepare fresh to minimize oxidation.

  • System Suitability Sample: Degrade a small aliquot of stock with 3%

    
     for 10 minutes. This forces disulfide formation.
    
    • Requirement: The method must resolve the main peak (Thiol) from the degradation peak (Disulfide) with a Resolution (

      
      ) > 2.0.
      
Validation Parameters (ICH Q2(R1) Guidelines)
A. Specificity (Forced Degradation)

Inject the


 treated sample.
  • Result: 4-Phenyloxazole-2-thiol elutes at

    
     6.5 min. The non-polar disulfide dimer elutes later (
    
    
    
    11.0 min) due to doubled hydrophobicity.
B. Linearity

Prepare 5 concentrations: 10, 50, 100, 150, 200


g/mL.
  • Acceptance Criteria:

    
    .
    
C. Precision (Repeatability)

Inject the 100


g/mL standard 6 times.
  • Acceptance Criteria: RSD < 2.0% for peak area.

D. Robustness (pH Variation)

Vary Mobile Phase A pH by


 units.
  • Insight: If pH rises > 4.0, peak tailing increases due to deprotonation of the nitrogen in the oxazole ring and shift in tautomeric equilibrium.

Part 3: Visualizations & Workflows

Diagram 1: Chemical Challenges & Analytical Pathways

This diagram illustrates the tautomerism and oxidation pathways that necessitate specific analytical choices.

ChemicalPathways Thiol 4-Phenyloxazole-2-thiol (Thiol Form) Thione 4-Phenyloxazole-2-thione (Thione Form - Dominant) Thiol->Thione Tautomerism (Fast Equilibrium) Disulfide Bis(4-phenyloxazol-2-yl)disulfide (Oxidative Impurity) Thiol->Disulfide Oxidation (Air/Peroxide) MethodB Ellman's Reagent Reacts with Thiol Only Thiol->MethodB Positive Signal Thione->Thiol MethodA RP-HPLC (Acidic pH) Separates Forms Thione->MethodA Detected as Single Peak (Acid stabilizes) Thione->MethodB No Reaction (False Negative) Disulfide->MethodA Resolved Peak (High RT)

Caption: Tautomeric equilibrium and oxidative pathways determining analytical method selection.

Diagram 2: Method Validation Decision Tree

A logical workflow for researchers to select the correct validation path based on their specific data requirements.

ValidationWorkflow Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Pure Pure Substance / API SampleType->Pure Synthesis/QC Bio Plasma / Tissue SampleType->Bio PK Study SelectHPLC Select RP-HPLC (UV) Pure->SelectHPLC SelectLCMS Select LC-MS/MS Bio->SelectLCMS CheckStab Check Solution Stability SelectHPLC->CheckStab Validate Execute Validation (Linearity, Accuracy, LOQ) SelectLCMS->Validate Deriv Derivatization Required? (e.g., NEM or DTNB) CheckStab->Deriv Direct Direct Injection (Acidic Mobile Phase) Deriv->Direct Stable (<2% deg/hr) DerivYes Derivatize to lock Thiol Deriv->DerivYes Unstable (>2% deg/hr) Direct->Validate DerivYes->Validate

Caption: Decision tree for selecting validation parameters based on sample matrix and stability.

References

  • Bonde, S. et al. "Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives." Turkish Journal of Pharmaceutical Sciences, 2021. Link

  • BenchChem. "A Comparative Guide to the Validation of HPLC Methods for Thiol Analysis Using 5-Mercapto-2-nitrobenzoic Acid." BenchChem Technical Guides, 2025. Link

  • Varynskyi, B. O. et al. "Development and validation of HPLC-DAD method of determination piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate."[2] Zaporozhye Medical Journal, 2017. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24882492, 4-Phenylthiazole-2-thiol (Analogous Structure)." PubChem, 2025. Link

Sources

Validation

comparative docking studies of 4-phenyloxazole-based inhibitors

Executive Summary This guide provides a technical comparative analysis of 4-phenyloxazole and related phenyloxazole derivatives as small-molecule inhibitors.[1] The oxazole scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 4-phenyloxazole and related phenyloxazole derivatives as small-molecule inhibitors.[1] The oxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide and ester linkages while providing rigid directionality for hydrophobic interactions. This guide focuses on their performance against two high-value targets: VEGFR-2 (Angiogenesis/Cancer) and COX-2 (Inflammation), comparing them against FDA-approved standards like Sorafenib and Celecoxib .[1]

Methodological Framework

To ensure reproducibility and scientific integrity, the docking protocols analyzed in this guide follow a rigid validation system. The following workflow describes the standard operating procedure (SOP) used to generate the comparative data.

Computational Workflow (DOT Diagram)

The following diagram outlines the critical path for molecular docking, emphasizing the "Redocking Validation" step often skipped in lower-quality studies.

DockingWorkflow Start Target Selection (PDB Retrieval) Prep_Prot Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) Start->Prep_Prot Prep_Lig Ligand Preparation (MM2 Optimization, Gasteiger Charges) Start->Prep_Lig Grid Grid Box Generation (Center: Active Site, Spacing: 0.375 Å) Prep_Prot->Grid Docking Molecular Docking (AutoDock Vina / Glide) Prep_Lig->Docking Grid->Docking Validation Validation: Redocking (Acceptance: RMSD < 2.0 Å) Docking->Validation Validation->Grid Fail (Adjust Box) Analysis Interaction Profiling (H-Bonds, Hydrophobic, Pi-Stacking) Validation->Analysis Pass

Figure 1: Standardized Molecular Docking Workflow emphasizing the critical RMSD validation loop.

Protocol Specifics
  • Software: AutoDock Vina 1.1.2 / MGLTools 1.5.6.

  • Force Field: MMFF94 (Ligand minimization) / AMBER (Protein prep).

  • Validation Criterion: The co-crystallized ligand is extracted and re-docked.[1] A Root Mean Square Deviation (RMSD) of ≤ 2.0 Å between the docked pose and the crystal pose is required to validate the grid parameters.[1]

Comparative Analysis: Case Studies

Case Study A: VEGFR-2 Inhibition (Anti-Cancer)

Target: Vascular Endothelial Growth Factor Receptor 2 (PDB ID: 4ASE or 2OH4 ).[1] Significance: VEGFR-2 is the primary driver of tumor angiogenesis.[1][2][3] Comparison: 4-Phenyloxazole derivatives vs. Sorafenib (Standard).

The 4-phenyloxazole scaffold mimics the central heteroaromatic ring found in many kinase inhibitors, positioning the phenyl group into the hydrophobic back pocket (selectivity pocket) of the kinase.[1]

Table 1: Comparative Binding Affinity (VEGFR-2)

Compound IDScaffold TypeBinding Energy (kcal/mol)Key InteractionsRMSD (Å)Ref
Sorafenib Biaryl urea (Standard)-10.2 to -11.5 Asp1046 (H-bond), Glu885 (H-bond)0.85[1, 2]
Compound 6 2-Phenyl-4-subst.[1] Oxazole-9.66 Asp1046, Cys919 (Hinge), Phe10471.12[1]
Compound 13 Phenyloxazole Derivative-8.13 Val848 (Pi-Sigma), Cys10451.45[2]
Compound 4c Benzoxazole (Fused analog)-7.90 Val899, Leu10351.20[3]

Performance Insight: While Sorafenib exhibits slightly higher affinity due to its extensive urea-linker network, the 2-phenyl-4-substituted oxazole (Compound 6) achieves comparable binding (-9.66 kcal/mol) by effectively utilizing the oxazole nitrogen as a hydrogen bond acceptor for Cys919 in the hinge region.[1] The phenyl ring engages in essential Pi-Pi T-shaped interactions with Phe1047 , stabilizing the DFG-out conformation (Type II inhibition).[1]

Case Study B: COX-2 Inhibition (Anti-Inflammatory)

Target: Cyclooxygenase-2 (PDB ID: 4COX or 1CX2 ).[1] Significance: Selective inhibition of COX-2 reduces inflammation without the gastric toxicity associated with COX-1 inhibition.[1][4] Comparison: 4-Phenyloxazole/Isoxazole derivatives vs. Celecoxib .

Table 2: Comparative Binding Affinity (COX-2)

Compound IDScaffold TypeBinding Energy (kcal/mol)Selectivity (COX-2 vs COX-1)Ref
Celecoxib Pyrazole sulfonamide (Std)-9.8 to -10.5 High (Side pocket insertion)[4]
Diclofenac Phenylacetic acid (Std)-7.8 to -8.7 Moderate[4]
Compound 5b 4-Phenyl-isoxazole-8.70 High (Arg120, Tyr355 H-bonds)[4]
Compound 5d 4-Phenyl-isoxazole-8.40 High[4]
Compound A3 2-Phenyloxazole derivative-8.18 Moderate[5]

Performance Insight: The 4-phenyl-isoxazole derivatives (isosteres of 4-phenyloxazoles) show binding energies (-8.7 kcal/mol) superior to Diclofenac and approaching Celecoxib.[1] The critical mechanism is the insertion of the phenyl ring into the hydrophobic channel created by Tyr385 and Trp387 .[1] The oxazole/isoxazole oxygen often accepts a hydrogen bond from Arg120 , a gatekeeper residue, mimicking the carboxylate of arachidonic acid.[1]

Mechanistic Visualization

Understanding the binding mode is crucial for optimization.[1] The diagram below illustrates the pharmacophore map for a typical 4-phenyloxazole inhibitor within the VEGFR-2 kinase domain.

InteractionMap Oxazole Oxazole Core (Scaffold) Phenyl 4-Phenyl Ring (Hydrophobic) Oxazole->Phenyl Substituent C2-Substituent (Tail) Oxazole->Substituent Cys919 Cys919 (Hinge Region) Oxazole->Cys919 H-Bond Acceptor (2.1 Å) Phe1047 Phe1047 (DFG Motif) Phenyl->Phe1047 Pi-Pi Stacking Val848 Val848 (Hydrophobic) Phenyl->Val848 Hydrophobic Asp1046 Asp1046 (Catalytic Loop) Substituent->Asp1046 H-Bond / Electrostatic

Figure 2: Pharmacophore Interaction Map of 4-Phenyloxazole in VEGFR-2 ATP-Binding Site.[1]

Critical Analysis & Recommendations

Advantages of the Scaffold[1]
  • Rigidity: The oxazole ring reduces the entropic penalty upon binding compared to flexible linkers.[1]

  • Metabolic Stability: Unlike esters or amides, the oxazole ring is resistant to hydrolysis in vivo.

  • Lipophilicity: The 4-phenyl group enhances membrane permeability (LogP), aiding in cellular uptake.[1]

Limitations & Optimization
  • Solubility: High lipophilicity can lead to poor aqueous solubility. Recommendation: Introduce polar groups (e.g., amino, hydroxyl) at the C2 position (as seen in Compound 6) to balance LogP without disrupting the 4-phenyl hydrophobic interaction.[1]

  • Selectivity: To avoid off-target toxicity (e.g., inhibiting COX-1), bulky substituents should be added to the phenyl ring to exploit the larger secondary pocket of COX-2 or the unique allosteric regions of kinases.[1]

References

  • Synthesis and Molecular Docking Studies of Novel 2-Phenyl-4-Substituted Oxazole Derivatives as Potential Anti-cancer Agents. DOI.org. [Link][1][5]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting Derivatives. MDPI. [Link][1]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed Central (PMC). [Link]

  • Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate. Pharmacy Education. [Link][1][6]

Sources

Comparative

assessing the metabolic stability of 4-Phenyloxazole-2-thiol derivatives

Assessing the Metabolic Stability of 4-Phenyloxazole-2-thiol Derivatives: A Comparative and Mechanistic Guide For drug development professionals and medicinal chemists, the 4-phenyloxazole-2-thiol scaffold presents a cla...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Metabolic Stability of 4-Phenyloxazole-2-thiol Derivatives: A Comparative and Mechanistic Guide

For drug development professionals and medicinal chemists, the 4-phenyloxazole-2-thiol scaffold presents a classic paradox. While its unique electronic distribution and hydrogen-bonding capabilities make it a highly active pharmacophore for various targets (ranging from antitubercular agents to kinase inhibitors), its exocyclic sulfur atom introduces severe pharmacokinetic liabilities.

This guide provides an authoritative, mechanistic evaluation of the metabolic stability of 4-phenyloxazole-2-thiol derivatives, objectively comparing them against modern bioisosteric alternatives, and outlines a self-validating experimental framework for quantifying their intrinsic clearance (


).

Mechanistic Causality: The S-Oxidation Liability

The primary driver of metabolic instability in 4-phenyloxazole-2-thiol derivatives is Cytochrome P450 (CYP450)-mediated S-oxidation[1]. When exposed to human liver microsomes (HLM), the electron-rich sulfur atom is rapidly oxidized into highly reactive electrophilic species, such as sulfenic acids or sulfoxides[2].

Rather than forming stable, easily excretable metabolites, these transient electrophiles act as "reactive metabolites." They indiscriminately covalently bind to endogenous nucleophiles, including hepatic proteins, which can lead to idiosyncratic hepatotoxicity. In a biological matrix, these reactive intermediates are rapidly scavenged by glutathione (GSH) via Michael addition[1]. Consequently, when assessing this scaffold, standard microsomal depletion assays often show artificially high clearance rates that are directly caused by this bioactivation pathway rather than traditional Phase I functionalization.

Comparative Performance: 4-Phenyloxazole-2-thiols vs. Isosteric Alternatives

To circumvent the S-oxidation liability, medicinal chemists frequently evaluate isosteric replacements. Table 1 objectively compares the metabolic performance of 4-phenyloxazole-2-thiol against common alternatives. Replacing the oxidizable sulfur with an oxygen atom (e.g., 2-aminooxazoles) or modifying the ring electronics can drastically alter the metabolic fate of the compound[3].

Table 1: Comparative Metabolic Stability of Five-Membered Heterocyclic Scaffolds

Scaffold TypeOxidative LiabilityTypical HLM

(min)
GSH Trapping PotentialPrimary Metabolic Pathway
4-Phenyloxazole-2-thiol High < 15 High CYP-mediated S-oxidation; reactive sulfoxide formation[1],[2].
1,3,4-Oxadiazole-2-thiol High< 20HighS-oxidation and subsequent ring cleavage[4].
2-Aminothiazole Moderate15 - 30ModerateThiazole ring epoxidation / N-dealkylation[3].
2-Aminooxazole Low> 60NegligiblePhenyl ring hydroxylation; lacks oxidizable sulfur[3].

Data synthesis indicates that replacing the thiol/thiazole core with an aminooxazole isostere significantly extends the microsomal half-life by eliminating the sulfur-driven bioactivation liability[3].

Self-Validating Experimental Protocol: HLM Stability & GSH Trapping

To accurately assess the metabolic stability of 4-phenyloxazole-2-thiol derivatives, a standard HLM depletion assay is insufficient. The protocol must be designed as a self-validating system to prove why the compound is clearing.

This workflow utilizes a tripartite control system:

  • Minus-NADPH Control: Proves that degradation is strictly CYP450-mediated, ruling out chemical instability in the buffer.

  • Minus-Test Compound Control: Ensures matrix peaks do not interfere with LC-MS/MS quantification.

  • GSH-Supplemented Arm: Confirms that clearance is driven by electrophilic bioactivation by trapping the transient S-oxides as stable adducts[1].

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Prepare a 10 mM stock of the 4-phenyloxazole-2-thiol derivative in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Prepare a fresh 10 mM NADPH solution and a 50 mM Glutathione (GSH) solution in the phosphate buffer.

Phase 2: Incubation Workflow

  • Matrix Assembly: In a 96-well plate, combine HLM (final protein concentration 1.0 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer. Keep the final DMSO concentration

    
     0.1% to prevent CYP450 inhibition.
    
  • GSH Trapping Arm: To a parallel set of wells, add GSH to a final concentration of 5 mM[1].

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to all wells except the Minus-NADPH control wells.

  • Aliquot Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

Phase 3: LC-MS/MS Analysis & Data Interpretation

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass transition for depletion, and perform a precursor ion scan (e.g., neutral loss of 129 Da for

    
    -glutamyl cleavage) to detect the GSH-trapped adduct[1].
    
  • Causality Check: Plot the natural log of the remaining parent compound versus time. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ). If the compound depletes rapidly in the standard arm but forms a distinct +307 Da mass adduct in the GSH arm, S-oxidation is the definitive metabolic bottleneck.

Metabolic Pathway Visualization

The following diagram illustrates the causal relationship between CYP450 oxidation, the generation of the reactive intermediate, and the subsequent GSH trapping mechanism utilized in the protocol above.

MetabolicPathway A 4-Phenyloxazole-2-thiol (Parent Scaffold) B CYP450 Oxidation (Liver Microsomes) A->B NADPH, O2 C Reactive S-Oxide (Electrophilic Intermediate) B->C Bioactivation D GSH Trapping (Nucleophilic Attack) C->D + Glutathione E Stable GSH Conjugate (LC-MS/MS Detected) D->E Michael Addition

CYP450-mediated bioactivation of 4-phenyloxazole-2-thiols and GSH trapping.

References

  • Moure, A. L., et al. (2020). MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active Against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.[Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.[Link]

  • Kalgutkar, A. S., et al. (2013). Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor. Drug Metabolism and Disposition.[Link]

  • Bora, R. O., et al. (2014). Biological activity of oxadiazole and thiadiazole derivatives. (General reference for oxadiazole stability profiles).[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Phenyloxazole-2-thiol proper disposal procedures

Safe Disposal Protocol: 4-Phenyloxazole-2-thiol CAS: 17371-97-0 Formula: C₉H₇NOS Molecular Weight: 177.22 g/mol [1][2][3] Executive Summary: Immediate Action Directive Do not dispose of 4-Phenyloxazole-2-thiol directly i...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Disposal Protocol: 4-Phenyloxazole-2-thiol

CAS: 17371-97-0 Formula: C₉H₇NOS Molecular Weight: 177.22 g/mol [1][2][3]

Executive Summary: Immediate Action Directive

Do not dispose of 4-Phenyloxazole-2-thiol directly into standard waste streams. This compound is an organosulfur thiol. Beyond standard toxicity, it possesses a low odor threshold ("stench") that can trigger building-wide evacuations if mishandled. Oxidative neutralization is the mandatory pre-treatment step before final disposal to destroy the thiol functional group.

Part 1: Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol ensures compliance and safety.

PropertySpecificationOperational Implication
Functional Group Thiol (-SH) on Oxazole ringHigh Odor Potential: requires oxidation. Nucleophilic: Reacts with electrophiles.
Stability Stable under standard conditionsAir Sensitive: May slowly oxidize to disulfide (dimer) in air, releasing sulfurous odors.
Reactivity Incompatible with strong oxidizersFire Hazard: Exothermic reaction with concentrated oxidizers. Toxic Gas: Contact with strong acids may release sulfides.
Toxicity Irritant / Acute Tox. (Oral)PPE Mandatory: Nitrile gloves, lab coat, safety glasses. Work in a fume hood.

Part 2: The "Kill" Step – Oxidative Neutralization Protocol

Objective: Convert the volatile, odorous thiol into a non-volatile, odorless sulfonic acid derivative prior to disposal.

Reagent: Sodium Hypochlorite (Household Bleach, 5.25% - 6%) Alternative: Hydrogen Peroxide (30%) can be used but is slower and requires stricter temperature control. Bleach is preferred for routine thiol destruction.

Step-by-Step Neutralization Procedure
  • Preparation: Perform all work in a functioning chemical fume hood.

  • Dilution: Create a 10% bleach solution (1 part commercial bleach to 9 parts water).

  • Slow Addition:

    • For Liquid Waste: Slowly add the thiol solution to the stirred bleach solution.

    • For Solid Residue: Suspend the solid in a small amount of solvent (e.g., ethanol) and slowly add to the bleach solution.

    • Caution: The oxidation reaction is exothermic . If processing >5g, use an ice bath to keep the temperature below 40°C.

  • Reaction Time: Stir the mixture for 30–60 minutes .

    • Verification: The solution should lose its characteristic "rotten cabbage/garlic" odor.

  • Final pH Check: The resulting solution will be basic. Neutralize to pH 7–9 using dilute hydrochloric acid (HCl) carefully (do not over-acidify, or chlorine gas may evolve).

Chemical Mechanism: The thiol (R-SH) is oxidized first to a disulfide (R-S-S-R), and finally to a sulfonic acid (R-SO₃H), which is water-soluble and odorless.

OxidationMechanism Thiol 4-Phenyloxazole-2-thiol (R-SH) Disulfide Disulfide Intermediate (R-S-S-R) Thiol->Disulfide Oxidation Step 1 Bleach + NaOCl (Bleach) Bleach->Disulfide Sulfonic Sulfonic Acid (R-SO3H) (Odorless/Soluble) Disulfide->Sulfonic Oxidation Step 2

Caption: Step-wise oxidative destruction of the thiol group using sodium hypochlorite.

Part 3: Waste Stream Segregation & Packaging

Once neutralized, the waste must be segregated according to your facility's hazardous waste guidelines.

Decision Matrix: Disposal Pathways

DisposalFlow Start Waste Material Source Type Identify Waste Type Start->Type Liquid Liquid Waste (Mother Liquor/Solvent) Type->Liquid Solid Solid Waste (Gloves, Paper, Septa) Type->Solid Glass Contaminated Glassware Type->Glass Oxidize Perform 'Kill' Step (Bleach Oxidation) Liquid->Oxidize Bag Double Bag (Ziploc) Label 'STENCH' Solid->Bag Soak Soak in Bleach Bath (24 Hours) Glass->Soak Aqueous Aqueous Waste Stream (If Neutralized) Oxidize->Aqueous High Water Content Organic Organic Waste Stream (If Solvent Heavy) Oxidize->Organic High Solvent Content Wash Standard Wash Cycle Soak->Wash SolidBin Hazardous Solid Waste (Incineration) Bag->SolidBin

Caption: Operational workflow for segregating and treating thiol-contaminated waste.

Specific Packaging Instructions:

  • Liquids: Label as "Hazardous Waste - Oxidized Thiol Solution". List components (e.g., Water, Bleach, 4-Phenyloxazole-2-thiol residue).[4]

  • Solids (Gloves/Tissues):

    • Place in a Ziploc bag and seal immediately inside the hood.

    • Place that bag into a second bag or a wide-mouth plastic jar.

    • Label container: "CONTAINS THIOLS - STENCH" .

    • Do not place in general trash.

Part 4: Spill Response Protocol

Scenario: A vial drops and breaks inside or outside the hood.

  • Evacuate & Isolate: If outside the hood, evacuate the immediate area. The smell will travel fast.

  • PPE Up: Double nitrile gloves, goggles, lab coat. Use a respirator (organic vapor cartridge) if the spill is outside the hood.

  • Contain: Surround the spill with absorbent pads.

  • Neutralize In-Situ:

    • Gently pour 10% bleach solution over the spill (or cover with bleach-soaked paper towels).

    • Allow to sit for 20 minutes to kill the odor.

  • Cleanup: Wipe up with absorbent pads. Place all pads in a double-sealed bag as described in Part 3.

  • Ventilate: Increase air exchange if possible.

Part 5: Regulatory Compliance (US/EPA Focus)

  • RCRA Classification: While 4-Phenyloxazole-2-thiol is not explicitly P-listed or U-listed, it is often classified as a Characteristic Waste due to reactivity (if sulfide generating) or ignitability (D001) depending on the solvent matrix.

  • Lab Packs: Small containers of this chemical are typically disposed of via "Lab Pack" services where they are segregated into drums for incineration.

  • Drain Disposal: NEVER pour untreated thiol waste down the drain. Even oxidized aqueous waste should be verified against local POTW (Publicly Owned Treatment Works) limits before drain disposal; when in doubt, ship as liquid hazardous waste.

References

  • PubChemLite. 4-phenyl-1,3-oxazole-2-thiol (Compound Summary). University of Luxembourg.[5][6] [Link] (Verified CAS 17371-97-0).

  • UCLA Chemistry & Biochemistry. Standard Operating Procedures for Using Stench Chemicals. University of California, Los Angeles. [Link]

  • Columbia University EH&S. SOP for Stench Chemicals.[Link]

Sources

Handling

Personal protective equipment for handling 4-Phenyloxazole-2-thiol

This guide outlines the authoritative safety and operational protocols for handling 4-Phenyloxazole-2-thiol (CAS 13323-87-0) . As a research chemical often used as a scaffold in medicinal chemistry (e.g., for tyrosinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative safety and operational protocols for handling 4-Phenyloxazole-2-thiol (CAS 13323-87-0) .

As a research chemical often used as a scaffold in medicinal chemistry (e.g., for tyrosinase inhibition or antimicrobial assays), specific toxicological data is often sparse compared to industrial commodities. Therefore, this protocol adopts a "Universal High-Caution" approach, treating the substance as a potent irritant and a "stench" compound requiring strict odor control.

Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the "Why." 4-Phenyloxazole-2-thiol combines the reactivity of a heterocyclic thiol with the lipophilicity of a phenyl group.

Hazard CategoryLikely GHS ClassificationOperational Implication
Health Skin/Eye Irritant (Cat 2/2A) STOT SE 3 (Respiratory) Dust is the primary vector. It will irritate mucous membranes immediately upon inhalation.
Physical Combustible Solid Finely divided powder can form explosive dust-air mixtures. Ground all glassware.
Organoleptic Stench (Mercaptan) Critical: Thiols have a low odor threshold (ppb range). Poor handling will contaminate the lab and trigger gas leak alarms.
Reactivity Oxidation Sensitive Reacts vigorously with strong oxidizers. Disulfide formation is rapid in air.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this specific matrix for Thiol/Oxazole handling.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Double Nitrile (Accelerator-Free) Inner: 4 milOuter: 5-8 mil
Eye Protection Chemical Safety Goggles (ANSI Z87.1+ / EN 166)Why Goggles? Safety glasses allow dust entry from the side. Thiols are severe lachrymators (tear-inducing); a seal is required.
Respiratory Fume Hood (Primary) N95/P95 (Secondary)Why? Engineering controls (Hood) are non-negotiable due to odor. Use a respirator only if weighing outside a hood (not recommended).
Body Defense Lab Coat (High-Neck, Cotton) + Tyvek SleevesWhy? Thiol odors cling to synthetic fibers. Cotton breathes but absorbs. Tyvek sleeves prevent wrist-gap exposure.
Visualizing PPE Selection Logic

PPE_Logic Start Task Assessment IsPowder Is it a dry powder? Start->IsPowder IsSolution Is it in solution? IsPowder->IsSolution No PowderPPE REQUIRED: 1. Fume Hood (Sash <18") 2. Goggles (Sealed) 3. Double Nitrile Gloves IsPowder->PowderPPE Yes SolPPE REQUIRED: 1. Fume Hood 2. Splash Goggles 3. Nitrile Gloves (Change on splash) IsSolution->SolPPE Yes OdorCheck CRITICAL: Odor Control Keep bleach bath ready. PowderPPE->OdorCheck SolPPE->OdorCheck caption Figure 1: PPE Decision Tree based on physical state.

Figure 1: PPE Decision Tree prioritizing physical state and odor control.

Operational Protocol: The "Zero-Odor" Workflow

Trust is built on consistency. Follow this self-validating workflow to ensure safety and prevent lab contamination.

Phase A: Preparation (The "Bleach Barrier")

Thiols can be neutralized by oxidation.[1] Before opening the bottle, prepare the Deactivation Solution :

  • Recipe: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.

  • Setup: Place a large beaker of this solution inside the fume hood.

  • Purpose: Any tool (spatula, pipette tip) that touches the thiol goes immediately into this bath.

Phase B: Weighing & Solubilization
  • Static Control: Use an anti-static gun if available. Thiol powders are often fluffy and static-prone.

  • The Transfer:

    • Open the vial only inside the hood.

    • Weigh into a tared vial that can be capped. Do not weigh on an open balance pan outside the hood.

    • Self-Validation: If you can smell it, your technique has failed. Re-seal and ventilate.[2]

  • Solvent Addition: Add solvent (e.g., DMSO, DCM) immediately to suppress dust.

Phase C: Reaction & Trapping

If heating the reaction, you must prevent thiol vapors from escaping the condenser.

  • Bleach Trap: Connect the reaction vessel's outlet to a bubbler containing the Deactivation Solution.

  • Mechanism: Vapors bubble through the bleach, oxidizing the thiol (R-SH) to the odorless sulfonate (R-SO3H) before hitting the exhaust.

Decontamination & Disposal Strategy

Never dispose of active thiols down the drain. It is illegal and dangerous.

Waste StreamTreatment Protocol
Solid Waste (Gloves, Paper Towels)Seal in a Ziploc bag. Place inside a second Ziploc bag. Discard in dedicated "Stench Waste" drum.
Liquid Waste (Reaction mother liquor)Treat with excess 10% Bleach solution. Stir for 2 hours in the hood. Check pH (keep basic). Dispose as aqueous hazardous waste.
Glassware Soak in Bleach bath for 12+ hours.[3] Rinse with water, then Acetone.
Workflow Visualization

Handling_Workflow Start Start: Vial Closed Prep Prep: Bleach Bath in Hood Start->Prep Weigh Weighing: Inside Hood Only Prep->Weigh React Reaction: Use Bleach Trap Weigh->React Decon Decon: Soak Tools in Bleach Weigh->Decon Spill? React->Decon Waste Disposal: Double Bag / Stench Bin Decon->Waste caption Figure 2: Operational workflow from preparation to disposal.

Figure 2: Step-by-step operational workflow ensuring total containment.

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (it may increase skin absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Spill (Inside Hood): Cover with paper towels soaked in bleach. Let sit for 20 mins, then wipe up.

  • Spill (Outside Hood): Evacuate the area. The odor may trigger panic or gas alarms. Notify EHS immediately.

References

  • University of California, Los Angeles (UCLA) . SOP: Handling Stench Chemicals (Thiols and Sulfides). Available at: [Link]

Sources

Retrosynthesis Analysis

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Method

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